molecular formula C52H48N12O2 B589682 Imatinib Impurity E CAS No. 1365802-18-1

Imatinib Impurity E

Cat. No.: B589682
CAS No.: 1365802-18-1
M. Wt: 873.0 g/mol
InChI Key: DZHKYOWYCVBDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity is a certified reference standard essential for the analytical profiling and quality assurance of Imatinib, a cornerstone tyrosine kinase inhibitor used in cancer therapy . This impurity, with the CAS number 1365802-18-1 and a molecular formula of C52H48N12O2, has a molecular weight of 873.04 g/mol . It is characterized as a white to off-white solid and should be stored at 2-8°C to ensure stability . In the context of pharmaceutical development, controlling and quantifying process-related impurities is critical for ensuring drug safety and regulatory compliance, particularly under ICH guidelines . This specific dimer impurity provides researchers with a critical standard for method development and validation (AMV), helping to accurately monitor and control the quality of Imatinib active pharmaceutical ingredients (APIs) during Abbreviated New Drug Application (ANDA) submissions and commercial production . Supplied with a comprehensive Certificate of Analysis (CoA), this impurity standard is validated using advanced analytical techniques such as 1H-NMR, Mass Spectrometry, and HPLC to confirm its identity and high purity . This guarantees reliable and consistent performance in your laboratory. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHKYOWYCVBDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48N12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747557
Record name 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365802-18-1
Record name 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Imatinib Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imatinib Impurity E, a known process-related impurity in the synthesis of the targeted anticancer drug, Imatinib. Understanding the chemical identity, structure, and synthesis of such impurities is critical for drug quality, safety, and regulatory compliance in pharmaceutical development.

Chemical Identity and Structure

This compound is a dimeric impurity formed during the synthesis of Imatinib. Its formation involves the substitution of both hydrogen atoms on the piperazine ring, leading to a molecule with a significantly larger structure than the active pharmaceutical ingredient (API).

The definitive chemical structure of this compound is presented below:

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below for easy reference and comparison.

ParameterValueReference(s)
Chemical Name 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine[1][2]
Synonyms Imatinib dimer; Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity[1][3]
IUPAC Name N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide[3]
CAS Number 1365802-18-1[1][3]
Molecular Formula C₅₂H₄₈N₁₂O₂[1][3]
Molecular Weight 873.02 g/mol [1][3]
Appearance White to Off-White Solid[3]
Purity >95% (as a reference standard)[3]

Synthesis of this compound

The synthesis of this compound is noted to be technically challenging due to its large molecular structure and the need to form two amide bonds on the same piperazine core.[3] A patented method outlines a feasible synthetic route.[4]

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, based on available patent literature.[4]

Materials:

  • 1,4-bis(4-carboxybenzyl)piperazine (Compound 4)

  • N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (also known as 'imaamine' or Compound 5)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or other suitable solvents like acetonitrile, methanol, or DMF.[4]

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,4-bis(4-carboxybenzyl)piperazine (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Activation: To the solution, add N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt). Stir the mixture to activate the carboxylic acid groups.

  • Amine Addition: Add N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (2-3 equivalents) and N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.

  • Reaction: Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitoring by a suitable chromatographic technique like TLC or HPLC is recommended).

  • Work-up and Isolation: Upon completion, the reaction mixture is subjected to a standard aqueous work-up to remove water-soluble reagents and byproducts.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography, to yield this compound.

Synthesis Workflow

The logical relationship of the key components in the synthesis of this compound is illustrated in the following diagram.

G cluster_reactants Starting Materials cluster_reagents Reagents and Solvent cluster_process Reaction Process cluster_product Final Product A 1,4-bis(4-carboxybenzyl)piperazine (Compound 4) P1 Activation of Carboxylic Acids A->P1 Substrate B N-(5-amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine (Compound 5) P2 Amide Bond Formation B->P2 Nucleophile C N,N'-Diisopropylcarbodiimide (DIC) C->P1 Coupling Agent D 1-Hydroxybenzotriazole (HOBt) D->P1 Activator E N,N-Diisopropylethylamine (DIPEA) E->P2 Base F Dimethyl sulfoxide (DMSO) F->P1 Solvent P1->P2 Activated Intermediate G This compound P2->G Yields

Caption: Synthesis workflow for this compound.

Quantitative Data and Characterization

While commercial suppliers of this compound reference standards indicate the availability of characterization data such as ¹H NMR and Mass Spectrometry (MS) upon purchase, this information is not publicly available in scientific literature or databases.[3] Researchers requiring this data for analytical method development, validation, or structural confirmation would need to acquire a certified reference standard or perform the characterization in-house.

Signaling Pathways and Biological Activity

Currently, there is no publicly available research detailing the specific interaction of this compound with biological signaling pathways or its pharmacological activity. The primary focus of existing literature is on its detection, synthesis, and control as a process-related impurity in the manufacturing of Imatinib. The biological impact of this impurity, if any, at the trace levels found in the final drug product has not been extensively studied.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for rigorous, in-house analytical characterization and validation.

References

The Genesis of a Dimeric Impurity: A Technical Guide to the Origin and Formation of Imatinib Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origin, formation, and analytical considerations for Imatinib Impurity E, a known dimeric process-related impurity in the synthesis of the targeted anticancer agent, Imatinib. This document is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the manufacturing and quality control of Imatinib.

Executive Summary

This compound, chemically identified as 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine, is a significant process-related impurity that can arise during the synthesis of Imatinib. Its formation is hypothesized to occur during the final coupling step of the Imatinib synthesis, where a difunctionalized piperazine-containing impurity in a key starting material reacts with two molecules of the Imatinib precursor, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. The control of this impurity is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details the plausible formation pathway, provides available experimental data for its synthesis and analysis, and outlines the necessary analytical methodologies for its detection and quantification.

Unraveling the Chemical Identity of this compound

A clear understanding of the chemical structure of this compound is fundamental to comprehending its formation and developing appropriate analytical controls.

Table 1: Chemical Identity of this compound

ParameterValue
Chemical Name 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine
Synonyms Imatinib Dimer Impurity, Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity
CAS Number 1365802-18-1[1]
Molecular Formula C₅₂H₄₈N₁₂O₂
Molecular Weight 873.04 g/mol [1]
Structure A dimeric structure formed by the linkage of two Imatinib precursor molecules through a piperazine bridge.

The Origin Story: Postulated Formation Pathway of this compound

The formation of this compound is not a result of the degradation of Imatinib itself but is rather a process-related impurity that arises from a side reaction during the synthesis. The most probable point of its formation is the final amide coupling step in the synthesis of Imatinib.

The standard synthesis of Imatinib involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (often referred to as 'imaamine') with an activated form of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.

The formation of this compound is likely triggered by the presence of a specific impurity within the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid starting material: 1,4-bis(4-carboxybenzyl)piperazine . This difunctionalized piperazine derivative can react with two molecules of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, leading to the formation of the dimeric impurity.

G cluster_0 Imatinib Synthesis cluster_1 Impurities cluster_2 Formation of Impurity E Imaamine N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidinamine Imatinib Imatinib Imaamine->Imatinib ImpurityE This compound Imaamine->ImpurityE BenzoicAcid 4-(4-methylpiperazin-1-ylmethyl) benzoic acid BenzoicAcid->Imatinib DicarboxylicAcid 1,4-bis(4-carboxybenzyl)piperazine (Impurity in Benzoic Acid starting material) DicarboxylicAcid->ImpurityE

Figure 1: Logical relationship for the formation of this compound.

Experimental Protocols: From Deliberate Synthesis to Analytical Detection

While the incidental formation of Impurity E is undesirable in Imatinib production, a patented method for its deliberate synthesis provides valuable insights into the reaction conditions that favor its creation. Furthermore, established analytical techniques are crucial for its detection and quantification.

Deliberate Synthesis of this compound

A Chinese patent (CN105017222A) details a method for the specific synthesis of this compound. This process is instrumental in preparing a reference standard for analytical method development and validation.

Experimental Protocol: Synthesis of this compound

  • Reactants:

    • 1,4-bis(4-carboxybenzyl)piperazine

    • N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine ('imaamine')

  • Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) - Coupling Agent

    • 1-Hydroxybenzotriazole (HOBt) - Coupling Agent

    • N,N-Diisopropylethylamine (DIPEA) - Base

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure: 1,4-bis(4-carboxybenzyl)piperazine is reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine in the presence of DIC, HOBt, and DIPEA in DMSO to yield this compound.

G Reactant1 1,4-bis(4-carboxybenzyl)piperazine Product This compound Reactant1->Product Reactant2 N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidinamine Reactant2->Product Reagents DIC, HOBt, DIPEA Reagents->Product Solvent DMSO Solvent->Product

Figure 2: Experimental workflow for the synthesis of this compound.
Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in the Imatinib API are typically achieved using high-performance liquid chromatography (HPLC) with UV detection.

Table 2: HPLC Method Parameters for Imatinib and Dimer Impurity

ParameterCondition 1
Column HiQ Sil C18 (250 x 4.6 mm, 5µm)
Mobile Phase Methanol and Acetate Buffer (pH 3.5) in a ratio of 80:20 v/v
Flow Rate 1.0 mL/min
Detection Wavelength 273 nm
Linearity Range (Dimer Impurity) 0.4 to 2.4 µg/mL
Limit of Detection (LOD) 0.033 µg/mL[2]

Source: Based on data from a study on the analytical method development for Imatinib and its dimer impurity.

Quantitative Data and Acceptance Criteria

Currently, there is a lack of publicly available data on the typical percentage of this compound found in commercially produced batches of Imatinib. The acceptance criteria for this impurity would be defined by regulatory bodies such as the FDA and EMA and would be part of the manufacturer's approved drug substance specification.

Biological Activity and Signaling Pathways: An Unexplored Frontier

As of the latest available information, there are no specific studies that have investigated the pharmacological or toxicological profile of this compound. Consequently, there is no data on whether this impurity interacts with any biological signaling pathways. However, a recent study investigated the toxicity of a related impurity, N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine, and found it to have a different and, in some models, more potent toxicological profile than Imatinib itself.[2][3][4] This underscores the importance of controlling all process-related impurities.

Conclusion and Recommendations

The formation of this compound is a predictable side reaction in the synthesis of Imatinib, contingent on the presence of the difunctionalized impurity, 1,4-bis(4-carboxybenzyl)piperazine, in the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid starting material. To effectively control the levels of this compound, the following recommendations are crucial for drug development professionals:

  • Rigorous Starting Material Control: Implement stringent quality control measures for the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid raw material to test for and limit the presence of 1,4-bis(4-carboxybenzyl)piperazine.

  • Optimized Reaction Conditions: Further optimization of the final coupling step in the Imatinib synthesis may help to minimize the formation of this dimeric impurity.

  • Validated Analytical Methods: Employ and validate robust analytical methods, such as the HPLC method outlined in this guide, for the routine monitoring of this compound in every batch of the API.

  • Further Toxicological Assessment: Given the lack of data, further investigation into the toxicological profile of this compound is warranted to fully understand its potential impact on patient safety.

By implementing these strategies, pharmaceutical manufacturers can ensure the consistent production of high-quality Imatinib with minimal levels of process-related impurities, thereby safeguarding patient health.

References

Imatinib Impurity E CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imatinib Impurity E, a critical process-related impurity in the synthesis of the targeted anticancer drug, Imatinib. This document details its chemical identity, synthesis, and analytical detection, alongside the broader context of Imatinib's mechanism of action.

Core Data Summary

This compound, also known as Imatinib Dimer Impurity, is a significant impurity that requires careful monitoring and control during the manufacturing of Imatinib. Its presence can impact the quality, safety, and efficacy of the final drug product.

ParameterValueReference
CAS Number 1365802-18-1[1]
Molecular Formula C₅₂H₄₈N₁₂O₂[1]
Molecular Weight 873.02 g/mol [1]
Synonyms Imatinib Dimer, Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity[1]
Appearance White to Off-White Solid
Melting Point >254°C
Purity >95%

Experimental Protocols

Synthesis of this compound

The synthesis of this compound presents technical challenges and cannot be achieved through general amide synthesis methods involving acyl chlorides. A described method involves the reaction of a carboxylic acid with an amine.

Methodology:

A preparation method for this compound involves using 1,4-bis(4-carboxybenzyl)piperazine as a raw material. This is reacted with "imaamine" (4-methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine) in the presence of N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO). The molar ratio of 1,4-bis(4-carboxybenzyl)piperazine to imaamine is approximately 1:2 to 1:3.

This process yields 1,4-bis[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine, which is this compound. This method is noted for its simplicity and high product purity, making it suitable for industrial-scale production.

Analytical Determination of this compound

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of Imatinib and its dimer impurity.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system

  • Column: HiQ Sil C18 (250 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: Methanol and Acetate Buffer (pH 3.5) in a ratio of 80:20 v/v[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 273 nm[1]

  • Retention Times:

    • Imatinib mesylate: 8.060 min[1]

    • This compound (Dimer Impurity): 11.398 min[1]

Validation Data for this compound (Dimer Impurity):

Validation ParameterResult
Linearity Range 0.4 to 2.4 µg/mL
Correlation Coefficient (R²) 0.9971
Limit of Detection (LOD) 0.033 µg/mL[1]
Limit of Quantification (LOQ) 0.099 µg/mL[1]
Mean Recovery 98.16–99.18%[1]

Signaling Pathways and Experimental Workflows

Imatinib's Mechanism of Action and Associated Signaling Pathway

Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activity of which is the primary driver of chronic myeloid leukemia (CML). By binding to the ATP-binding site of the Bcr-Abl kinase, Imatinib blocks its downstream signaling pathways, leading to the inhibition of proliferation and induction of apoptosis in cancer cells.

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Tyrosine Kinase PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway BCR_ABL->PI3K_Akt_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Competes with Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt_mTOR->Apoptosis RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

Imatinib's inhibitory effect on the BCR-ABL signaling pathway.
Experimental Workflow for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways of a drug substance.[2] These studies help in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.

Forced_Degradation_Workflow Start Imatinib Drug Substance / Drug Product Stress_Conditions Exposure to Stress Conditions Start->Stress_Conditions Acid_Hydrolysis Acidic Base_Hydrolysis Basic Oxidation Oxidative Thermal Thermal Photolytic Photolytic Analysis Analysis of Stressed Samples (e.g., HPLC, LC-MS) Identification Identification and Characterization of Degradation Products Analysis->Identification Method_Development Development of Stability-Indicating Method Identification->Method_Development End Establish Degradation Pathway & Shelf-life Method_Development->End Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

A typical workflow for forced degradation studies of a drug substance.

Conclusion

The thorough characterization and control of this compound are paramount for ensuring the quality and safety of Imatinib drug products. The information provided in this guide, from its fundamental chemical properties to detailed analytical and synthetic protocols, serves as a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding the formation and detection of such impurities is a critical aspect of drug development and manufacturing, ultimately safeguarding patient health.

References

A Technical Guide to Imatinib Impurity E: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a cornerstone in targeted cancer therapy, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other malignancies. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide provides an in-depth overview of Imatinib Impurity E, a known process-related impurity. Understanding the physical and chemical properties of such impurities is paramount for the development of robust analytical methods for quality control and for ensuring the overall quality of the drug substance.

This compound, also known as Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity, is a dimeric impurity that can form during the synthesis of Imatinib.[1] Its presence must be monitored and controlled within acceptable limits as stipulated by regulatory bodies. This guide summarizes the known physicochemical properties of this compound, details relevant experimental protocols for its synthesis and analysis, and provides visualizations to aid in understanding its chemical context.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its identification, isolation, and quantification. A summary of its known properties is presented in the tables below.

General and Chemical Properties
PropertyValueReference
Systematic Name 4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)[1]
Synonyms Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity[1]
CAS Number 1365802-18-1[1]
Molecular Formula C₅₂H₄₈N₁₂O₂[1]
Molecular Weight 873.04 g/mol [1]
Appearance White to Off-White Solid[1]
Physical Properties
PropertyValueReference
Melting Point >254°C
Solubility Data not publicly available. Solubility of the parent drug, Imatinib mesylate, is pH-dependent, with higher solubility in acidic conditions. It is soluble in DMSO and DMF.[2][3]
Storage Store at 2-8°C in a sealed container, protected from moisture and heat.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis of reference standards and the development of analytical methods for the detection and quantification of this compound.

Synthesis of this compound

The synthesis of this compound is technically challenging due to its large molecular structure.[1][4] A patented method describes its preparation from 1,4-bis(4-carboxybenzyl)piperazine and N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (the "imamine" precursor to Imatinib).[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant_A 1,4-bis(4-carboxybenzyl)piperazine Product This compound Reactant_A->Product Reactant_B N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidinamine Reactant_B->Product Reagents N,N'-Diisopropylcarbodiimide (DIC) 1-Hydroxybenzotriazole (HOBt) N,N-Diisopropylethylamine (DIPEA) Solvent (e.g., DMSO) Reagents->Product Amide Coupling

Caption: Synthetic route to this compound.

Detailed Protocol (based on Patent CN105017222A): [4]

  • Preparation of 1,4-bis(4-carboxybenzyl)piperazine:

    • p-Chloromethyl benzoic acid methyl ester reacts with piperazine in the presence of triethylamine to yield 1,4-bis(4-(methoxycarbonyl)benzyl)piperazine.

    • The resulting diester is then hydrolyzed to the diacid, 1,4-bis(4-carboxybenzyl)piperazine.

  • Amide Coupling Reaction:

    • In a suitable reaction vessel, dissolve 1,4-bis(4-carboxybenzyl)piperazine in a solvent such as dimethyl sulfoxide (DMSO).

    • Add 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) to the solution.

    • Add N,N-diisopropylethylamine (DIPEA) and stir the mixture, heating if necessary to achieve dissolution.

    • Add the Imatinib precursor amine (N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine) to the reaction mixture. The molar ratio of the diacid to the amine is typically between 1:2 and 1:3.

    • Maintain the reaction at a constant temperature with stirring until the reaction is complete (monitored by a suitable chromatographic technique).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

    • Collect the yellow solid by filtration.

    • Resuspend the solid in water and adjust the pH to 3-5 with hydrochloric acid.

    • Filter the solid, dry it, and then triturate with methanol to obtain the purified this compound.

Analytical Method for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of Imatinib and its impurities.[5] Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose.

Typical HPLC Parameters:

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer or octane sulfonic acid) and an organic modifier (e.g., acetonitrile, methanol)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at approximately 265-275 nm
Column Temperature Ambient or controlled (e.g., 30°C)

Workflow for Analytical Method Development:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Quantification cluster_validation Method Validation (ICH Guidelines) Prep Prepare standard solutions of Imatinib and Impurity E. Prepare sample solution of Imatinib drug substance. HPLC Inject solutions into HPLC system. Separate components on a C18 column using a suitable mobile phase. Prep->HPLC Detect Monitor eluent with a UV detector. Identify peaks by retention time. Quantify Impurity E using a calibrated standard curve. HPLC->Detect Validate Assess specificity, linearity, accuracy, precision, and robustness. Detect->Validate

Caption: Workflow for HPLC method development.

Spectral Data

While specific spectra for this compound are not widely published in scientific literature, they are typically available from commercial suppliers of this reference standard. The expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum would be complex, showing characteristic signals for the aromatic protons of the pyridine, pyrimidine, and phenyl rings, as well as signals for the methyl groups and the piperazine methylene protons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z 873.04 for [M+H]⁺).

Biological Activity and Signaling Pathways

As a process-related impurity, this compound is not expected to have any intended biological activity. Its primary relevance is in the context of pharmaceutical quality control. There are no known signaling pathways associated with this compound. The focus of research on this compound is on its detection, quantification, and control to ensure the safety and quality of the Imatinib drug product.

Logical Relationships in Quality Control

The presence of this compound is a critical quality attribute that is managed through a comprehensive quality control strategy.

G Process Imatinib Synthesis Process Impurity_Formation Formation of This compound Process->Impurity_Formation QC Quality Control Testing (e.g., HPLC) Impurity_Formation->QC Specification Regulatory Specification (Impurity Limit) QC->Specification Release Drug Substance Release Specification->Release Pass Reject Drug Substance Rejection Specification->Reject Fail

Caption: Quality control logic for this compound.

Conclusion

This compound is a critical process-related impurity in the synthesis of Imatinib. A thorough understanding of its physicochemical properties, including its chemical structure, molecular weight, and physical appearance, is essential for its effective control. The experimental protocols for its synthesis and analytical detection, primarily through RP-HPLC, are well-established, enabling the production of reference standards and the implementation of robust quality control measures. While detailed spectral and solubility data are not always publicly available, they can be obtained from specialized chemical suppliers. The diligent monitoring and control of this compound are fundamental to ensuring the quality, safety, and efficacy of the final Imatinib drug product.

References

The Role of Imatinib Impurity E in Drug Quality and Safety: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), functions as a potent tyrosine kinase inhibitor. The manufacturing process of this complex molecule can inadvertently lead to the formation of process-related impurities. Among these is Imatinib Impurity E, a dimeric impurity that requires careful control to ensure the quality, safety, and efficacy of the final drug product.

This technical guide provides an in-depth overview of this compound, detailing its chemical identity, formation, and the analytical and toxicological considerations crucial for its management in pharmaceutical development and manufacturing. While specific pharmacopeial limits and dedicated toxicological studies for this compound are not extensively documented in publicly available literature, this guide outlines the established principles and methodologies for the control of such process-related impurities in accordance with international regulatory guidelines.

Chemical Profile of this compound

This compound is a dimeric process-related impurity formed during the synthesis of Imatinib. Its presence in the final active pharmaceutical ingredient (API) must be monitored and controlled.

Table 1: Chemical Identification of this compound

ParameterValue
Systematic Name 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine
Synonyms Imatinib Dimer Impurity, Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity
CAS Number 1365802-18-1
Molecular Formula C₅₂H₄₈N₁₂O₂
Molecular Weight 873.02 g/mol

Formation and Synthesis

This compound is typically formed during the coupling step in the synthesis of Imatinib, where two molecules of an Imatinib precursor react with a single piperazine linker. This side reaction is influenced by the stoichiometry of the reactants and the reaction conditions.

cluster_synthesis Imatinib Synthesis and Impurity E Formation Intermediate_A N-(5-Amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidineamine Imatinib Imatinib Intermediate_A->Imatinib Coupling Reaction Impurity_E This compound Intermediate_A->Impurity_E Dimerization Side-Reaction Intermediate_B 4-(Chloromethyl)benzoyl chloride Intermediate_B->Imatinib Piperazine Piperazine Piperazine->Imatinib Piperazine->Impurity_E cluster_workflow Analytical Workflow for Impurity E Sample_Prep Sample Preparation (Drug Substance/Product) HPLC_Analysis HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC_Analysis UV_Detection UV Detection (e.g., 234 nm) HPLC_Analysis->UV_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) UV_Detection->Data_Analysis Reporting Reporting (Impurity Level vs. Specification) Data_Analysis->Reporting cluster_pathway Imatinib's Mechanism of Action BCR_ABL BCR-ABL (Tyrosine Kinase) Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Phosphorylated_Substrate Substrate Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Phosphorylated_Substrate->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

A Comprehensive Technical Review of Imatinib and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the tyrosine kinase inhibitor Imatinib, with a core focus on the identification, quantification, and control of its impurities. Imatinib is a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), making the purity and safety of the active pharmaceutical ingredient (API) paramount.[1][2][3] This document details the signaling pathways affected by Imatinib, the classification and origins of its impurities, and the analytical methodologies employed for their characterization.

Mechanism of Action of Imatinib

Imatinib functions as a specific inhibitor of a select number of tyrosine kinase enzymes.[3] In Philadelphia chromosome-positive (Ph+) CML, the translocation of chromosomes 9 and 22 creates a fusion gene, BCR-ABL.[4][5] This results in a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation and resistance to apoptosis through various downstream signaling pathways.[5][6][7] Imatinib selectively binds to the ATP-binding site of the BCR-ABL protein, inhibiting its kinase activity and thereby blocking downstream signaling.[6][8][9][10] This interruption of the leukemic signal transduction pathway leads to the inhibition of proliferation and induction of apoptosis in BCR-ABL-positive cells. Besides BCR-ABL, Imatinib also inhibits other receptor tyrosine kinases such as c-KIT and platelet-derived growth factor receptor (PDGFR), which is the basis for its efficacy in GIST.[5][8]

cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates ATP ATP ATP->BCR_ABL Binds to active site Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Blocks ATP Binding

Imatinib's inhibition of the BCR-ABL signaling pathway.

Classification and Sources of Impurities in Imatinib

Pharmaceutical impurities are unwanted chemicals that can be present in an API.[11] The control of these impurities is a critical issue for the pharmaceutical industry to ensure the safety and efficacy of the final drug product.[3] According to the International Council for Harmonisation (ICH) guidelines, impurities are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[12][13][14]

  • Organic Impurities : These can arise during the manufacturing process or storage of the drug substance.[12] They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[12][13]

  • Inorganic Impurities : These are often derived from the manufacturing process and can include reagents, ligands, heavy metals or other residual metals, inorganic salts, and filter aids.[12][13][14]

  • Residual Solvents : These are organic volatile chemicals used during the synthesis and purification of the drug substance.[12]

Impurities in Imatinib can originate from its multi-step chemical synthesis or from degradation.[1] Process-related impurities may include unreacted starting materials, intermediates such as aryl-substituted piperazine and pyrimidine derivatives, and by-products from side reactions.[1] Degradation of Imatinib can occur under stress conditions like acidic, basic, oxidative, thermal, or photolytic environments.[1][15]

Impurities Pharmaceutical Impurities Organic Organic Impurities Impurities->Organic Inorganic Inorganic Impurities Impurities->Inorganic Residual_Solvents Residual Solvents Impurities->Residual_Solvents Process_Related Process-Related (e.g., Starting Materials, Intermediates) Organic->Process_Related Degradation Degradation Products (e.g., Hydrolysis, Oxidation) Organic->Degradation Reagents_Catalysts Reagents & Catalysts Inorganic->Reagents_Catalysts Heavy_Metals Heavy Metals Inorganic->Heavy_Metals Class1_2_3 Class 1, 2, 3 Solvents Residual_Solvents->Class1_2_3

Classification and sources of pharmaceutical impurities.

Quantitative Data on Imatinib Impurities

The control of impurities in Imatinib is stringent due to its chronic use in oncology.[1] Regulatory bodies like the ICH, United States Pharmacopeia (USP), and European Pharmacopoeia (EP) provide guidelines and set limits for impurities.[1] Some known impurities of Imatinib are listed below. It is important to note that specific limits can vary based on the pharmacopeia and the maximum daily dose of the drug.

Table 1: Summary of Known Imatinib Impurities

Impurity Name/StructureTypePotential Source
Process-Related Impurities
4-[(4-Methyl-1-piperazinyl) methyl]benzoic acid dihydrochloride (MPBA)Starting Material/IntermediateSynthesis
4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP)IntermediateSynthesis
Imatinib Impurity C (N-Desmethyl Impurity)By-productSynthesis
Imatinib Impurity D (Dimer)By-productSynthesis
N-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl BenzamideIntermediateSynthesis
Imatinib Imidazole ImpurityBy-productSynthesis
Degradation Impurities
Imatinib (Pyridine)-N-OxideOxidative DegradationOxidation
Imatinib (Piperidine)-N,N-DiOxideOxidative DegradationOxidation
4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamineHydrolytic DegradationAcid/Base Hydrolysis
4-(4-methyl-piperazin-1-ylmethyl)-benzoic acidHydrolytic DegradationAcid/Base Hydrolysis
Genotoxic Impurities
2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine (Imp-A)IntermediateSynthesis
N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)- phenyl]-4-chloromethyl benzamide (Imp-B)IntermediateSynthesis

Source:[2][16][17][18][19][20]

Table 2: Acceptance Criteria for Imatinib Impurities

ImpuritySpecification LimitRegulatory Guideline
Any Unspecified Impurity≤ 0.10%ICH Q3A/B
Total Impurities≤ 0.5%General Pharmacopeial Limit
Genotoxic Impurities (e.g., Imp-A)Control at ppm level (e.g., < 1 ng/mL)ICH M7 / EMEA/USFDA

Note: These are general limits. Specific monographs should be consulted for official values.

Experimental Protocols for Impurity Analysis

The detection and quantification of impurities in Imatinib require sensitive and specific analytical methods.[21] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the primary techniques used.[3][22]

Workflow for Impurity Identification and Quantification

The general workflow for analyzing pharmaceutical impurities involves several key steps, from initial detection to final reporting. This systematic process ensures that all potential impurities are identified and quantified accurately.

Sample_Prep Sample Preparation (API or Drug Product) LC_Separation Chromatographic Separation (HPLC/UPLC) Sample_Prep->LC_Separation Detection Detection (UV/PDA, MS) LC_Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Impurity_ID Impurity Identification Data_Acquisition->Impurity_ID Quantification Quantification Data_Acquisition->Quantification Reporting Reporting & Documentation Impurity_ID->Reporting Quantification->Reporting

General workflow for pharmaceutical impurity analysis.

Detailed Methodology: LC-MS/MS for Genotoxic Impurity Analysis

This protocol describes a sensitive method for the quantification of potential genotoxic impurities (GTIs) in Imatinib mesylate, adapted from published literature.[16][18][23]

  • Instrumentation :

    • An ultra-performance liquid chromatography (UPLC) system coupled with a tandem quadrupole mass spectrometer (TQ-S).[16][23]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm).[18]

    • Mobile Phase A : 0.1% formic acid in water.[18]

    • Mobile Phase B : Acetonitrile.[18]

    • Gradient Program : A gradient elution is typically used to ensure separation of impurities from the main API peak. For example:

      • Start with a high percentage of Mobile Phase A.

      • Linearly increase the percentage of Mobile Phase B to elute the impurities and the API.

      • Return to initial conditions to re-equilibrate the column.

    • Flow Rate : 1.0 mL/min.[18]

    • Column Temperature : 40°C.[18]

    • Injection Volume : 20 µL.[18]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.[18]

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[16]

    • MRM Transitions : Specific precursor-to-product ion transitions are monitored for each impurity. For example, for impurity Imp-A, the transition could be m/z 278.2 -> [product ion].[18]

    • Ion Source Parameters : Optimized parameters such as ion spray voltage (e.g., 5500 V), declustering potential (e.g., 60 V), and entrance potential (e.g., 10 V) are used to maximize sensitivity.[18]

  • Sample and Standard Preparation :

    • Standard Solutions : Prepared by dissolving reference standards of the impurities in a suitable diluent to create a calibration curve (e.g., from 1 ng/mL to 30 ng/mL).[18]

    • Sample Solution : The Imatinib mesylate API is dissolved in the diluent at a high concentration (e.g., 10 mg/mL) to detect impurities at ppm levels.[24]

  • Validation :

    • The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18] The LOQ for genotoxic impurities is often required to be in the low ng/mL range.[16][18]

Conclusion

The comprehensive analysis and control of impurities are fundamental to ensuring the quality, safety, and efficacy of Imatinib. This guide has outlined the mechanism of action of Imatinib, the classification and sources of its impurities, and the advanced analytical techniques used for their profiling. A thorough understanding of potential process-related and degradation impurities, coupled with robust, validated analytical methods, allows for the consistent production of high-purity Imatinib, meeting the stringent requirements of global regulatory agencies. The continuous development of more sensitive analytical technologies will further enhance the ability to detect and control even trace-level impurities, safeguarding patient health.

References

An In-depth Technical Guide to Imatinib Impurity E: Nomenclature, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imatinib Impurity E, a significant process-related impurity in the synthesis of the targeted anticancer drug, Imatinib. This document details its nomenclature and chemical identity, outlines a synthetic protocol, presents a representative analytical methodology for its detection and quantification, and discusses its relevance in the context of drug quality and control.

Nomenclature and Chemical Identity

This compound is a dimeric structure formed during the synthesis of Imatinib. Accurate identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Chemical Names and Synonyms
  • Systematic (IUPAC) Name: N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide[1]

  • Common Synonyms:

    • Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity[1]

    • Imatinib Dimer Impurity

    • 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine[2][3]

    • Imatinib Bis Impurity[4]

  • CAS Number: 1365802-18-1[4]

Chemical Structure and Properties

The chemical structure of this compound is presented below. It is characterized by the linkage of two Imatinib-like molecules through a piperazine ring, which replaces the N-methylpiperazine moiety of the parent drug.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅₂H₄₈N₁₂O₂[4]
Molecular Weight 873.04 g/mol [4]
Appearance White to Off-White Solid[1]

Synthesis of this compound

The synthesis of this compound is technically challenging due to the large molecular structure and the need to form two amide bonds. The following protocol is based on a method described in the patent literature.

Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents and Conditions cluster_product Product A 1,4-bis(4-carboxybenzyl)piperazine G This compound A->G B Imaamine (N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) B->G C N,N'-Diisopropylcarbodiimide (DIC) C->G D 1-Hydroxybenzotriazole (HOBt) D->G E N,N-Diisopropylethylamine (DIPEA) E->G F Solvent (e.g., DMSO) F->G

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is adapted from patent CN105017222A.

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,4-bis(4-carboxybenzyl)piperazine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) and N,N'-Diisopropylcarbodiimide (DIC) to the solution to activate the carboxylic acid groups.

  • Amine Addition: Add N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine ("Imaamine") and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. The molar ratio of 1,4-bis(4-carboxybenzyl)piperazine to Imaamine should be approximately 1:2 to 1:3.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., HPLC or TLC).

  • Work-up and Purification: Upon completion, the product can be precipitated by the addition of an anti-solvent and collected by filtration. Further purification can be achieved by recrystallization or column chromatography to yield this compound as a solid.

Analytical Characterization

The identification and quantification of this compound in samples of Imatinib are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

The following is a representative HPLC method for the analysis of Imatinib and its impurities, including Impurity E.

Table 2: Representative HPLC Parameters for Analysis of this compound

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted)
Mobile Phase B Acetonitrile or Methanol
Gradient A gradient elution is typically used to separate all impurities.
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 265 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Expected Spectral Data

While experimental spectra for this compound are not publicly available without purchasing a certified reference standard, the expected key spectral features can be predicted based on its structure.

Table 3: Predicted Spectral Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons of the pyridine, pyrimidine, and benzene rings, methyl group protons, and protons of the piperazine bridge.
Mass Spectrometry A molecular ion peak [M+H]⁺ at approximately m/z 873.4.

Experimental Workflow for Impurity Profiling

G A Imatinib API Sample B Sample Preparation (Dissolution in a suitable solvent) A->B C HPLC Analysis B->C D Data Acquisition (Chromatogram) C->D E Peak Identification (Comparison with Reference Standard) D->E F Quantification (Area normalization or external standard) E->F G Report Generation F->G

Caption: Workflow for this compound analysis.

Biological Context and Regulatory Significance

This compound is a process-related impurity, meaning it is formed during the synthesis of Imatinib. The presence of impurities in an API can potentially affect its safety and efficacy. Therefore, regulatory agencies require stringent control of impurities in pharmaceutical products.

While there is no specific publicly available information on the biological activity or signaling pathways directly affected by this compound, its structural similarity to Imatinib suggests a potential for similar, albeit likely altered, pharmacological activity. The primary concern is the potential for unknown toxicities or a reduction in the therapeutic efficacy of the drug product due to the presence of this and other impurities.

The control of this compound is achieved through optimization of the Imatinib synthesis process to minimize its formation and the implementation of robust analytical methods for its detection and quantification in the final API.

G A Imatinib Synthesis B Formation of this compound A->B C Purification of Imatinib API B->C D Analytical Testing for Impurities C->D E API Release Specification D->E F Acceptable Level of Impurity E E->F

Caption: Logical flow for the control of this compound.

References

Potential Genotoxicity of Imatinib Process Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential genotoxicity associated with process impurities of Imatinib, a tyrosine kinase inhibitor widely used in cancer therapy. The guide addresses the identification of key impurities, the regulatory framework for their control, and detailed methodologies for their genotoxic assessment. While a comprehensive set of quantitative genotoxicity data for all known Imatinib impurities is not publicly available, this document synthesizes the existing knowledge to guide risk assessment and control strategies. It includes detailed experimental protocols for standard genotoxicity assays and visual representations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in ensuring the safety and quality of Imatinib active pharmaceutical ingredients (APIs).

Introduction to Imatinib and Genotoxic Impurities

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), functioning as a selective inhibitor of the BCR-ABL tyrosine kinase.[1] The synthesis of Imatinib is a multi-step process that can lead to the formation of various process-related impurities.[1] Some of these impurities may possess structural alerts for genotoxicity, defined as the property of chemical agents to damage the genetic information within a cell, potentially leading to mutations and cancer.[2]

The control of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, governed by stringent regulatory guidelines such as the ICH M7.[3][4] These guidelines emphasize a risk-based approach to identify, categorize, and control mutagenic impurities to limit potential carcinogenic risk.

This guide focuses on the known and potential process impurities of Imatinib and the methodologies for evaluating their genotoxic risk.

Identified Imatinib Process Impurities with Potential for Genotoxicity

Several process impurities have been identified in the synthesis of Imatinib mesylate. The following are some of the key impurities that warrant genotoxic assessment due to their chemical structures.

  • N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine (Impurity A or IMP): A key intermediate in the synthesis of Imatinib.[5][6]

  • N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl benzamide (Impurity B): Another process-related impurity.[5]

  • 4-[(4-Methyl-1-piperazinyl) methyl]benzoic acid dihydrochloride (MPBA): A potential genotoxic impurity due to structural alerts.[7][8]

  • 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP): Classified as a potential genotoxic impurity.[7][8]

  • Brominated Benzonitrile Derivatives: A class of impurities that can arise from starting materials or intermediates, such as 2-(Bromomethyl) benzonitrile, 3-(Bromomethyl) benzonitrile, and 4-(Bromomethyl) benzonitrile.[9]

Quantitative Genotoxicity Data

A thorough review of the scientific literature reveals a significant gap in publicly available quantitative genotoxicity data for the majority of Imatinib's process impurities. While many studies focus on the analytical detection and quantification of these impurities, the results of specific genotoxicity assays like the bacterial reverse mutation (Ames) test or in vitro/in vivo micronucleus assays are often not reported.[5]

One study noted that the genotoxic evaluation for several synthesized Imatinib impurities, including Impurities A, B, C, F, and J, had not been accounted for in the literature.[5] Another study mentioned that N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine (Impurity A) was found to be non-mutagenic in the Ames test; however, the detailed results and experimental conditions were not provided.[6] In the absence of comprehensive experimental data, in silico prediction methods are often employed as a first step in the assessment of genotoxic potential.

Table 1: Summary of Available Genotoxicity Information for Imatinib Process Impurities

Impurity NameChemical StructureAvailable Genotoxicity DataData Source(s)
N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine (Impurity A / IMP)Reported as non-mutagenic in the Ames test (quantitative data not available). Showed greater toxicity than Imatinib in a zebrafish embryo assay.[6]
N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl benzamide (Impurity B)No publicly available experimental genotoxicity data found.-
4-[(4-Methyl-1-piperazinyl) methyl]benzoic acid dihydrochloride (MPBA)No publicly available experimental genotoxicity data found. Identified as a potential GTI based on structural alerts.[7][8]
4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP)No publicly available experimental genotoxicity data found. Identified as a potential GTI based on structural alerts.[7][8]
Brominated Benzonitrile DerivativesIn silico predictions suggest potential for carcinogenicity and hepatotoxicity for some analogues.[10]

Note: The absence of data in this table reflects the lack of publicly available information and does not definitively indicate a lack of genotoxic potential.

Experimental Protocols for Genotoxicity Assessment

The assessment of genotoxicity is a critical step in the safety evaluation of any pharmaceutical impurity. The following sections provide detailed, standardized protocols for two key in vitro genotoxicity assays as recommended by the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.

Objective: To detect point mutations (base substitutions and frameshifts) in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

Principle: The test substance is exposed to bacterial strains that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the amino acid and grow on a minimal medium agar plate.

Methodology:

  • Bacterial Strains: A minimum of five strains should be used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or S. typhimurium TA102. This selection covers the detection of both frameshift and base-pair substitution mutations.

  • Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rodents pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This is to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.

  • Test Substance Preparation: The test substance is dissolved in a suitable, non-toxic solvent (e.g., water, dimethyl sulfoxide). A range of at least five concentrations should be tested.

  • Assay Procedure (Plate Incorporation Method): a. To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of the S9 mix or buffer. b. The mixture is incubated for a short period. c. 2.0 mL of molten top agar containing a trace amount of the required amino acid is added, and the contents are poured onto a minimal glucose agar plate. d. The plates are incubated at 37°C for 48-72 hours.

  • Data Collection and Analysis: a. The number of revertant colonies on each plate is counted. b. The results are compared to the spontaneous reversion rate observed in the negative (solvent) control plates. c. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration point.

In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487

The in vitro micronucleus test is used to detect chromosomal damage in mammalian cells.

Objective: To identify substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).

Methodology:

  • Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells.

  • Metabolic Activation: Similar to the Ames test, the assay is conducted with and without an S9 metabolic activation system.

  • Test Substance Preparation: The test substance is prepared in a suitable solvent and tested at a minimum of three analyzable concentrations.

  • Assay Procedure (with Cytochalasin B): a. Cell cultures are exposed to the test substance for a short duration (3-6 hours) in the presence of S9 mix, or for a longer duration (1.5-2.0 normal cell cycle lengths) without S9. b. Following exposure, the cells are washed and incubated in fresh medium containing Cytochalasin B, an agent that blocks cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei. c. Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI, or propidium iodide).

  • Data Collection and Analysis: a. At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. b. The frequency of micronucleated cells is calculated. c. The results are compared to the negative (solvent) control. d. A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells or a reproducible and statistically significant positive response at one or more concentrations.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of Imatinib and the workflows for genotoxicity testing is crucial for a comprehensive assessment.

Imatinib's Mechanism of Action and the BCR-ABL Signaling Pathway

Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, which is constitutively active in CML cells. This inhibition blocks downstream signaling pathways that are essential for cell proliferation and survival.

G cluster_0 BCR-ABL Positive Cell cluster_1 Imatinib Action BCR-ABL BCR-ABL Phosphorylated Substrate Phosphorylated Substrate BCR-ABL->Phosphorylated Substrate Phosphorylation ATP ATP ATP->BCR-ABL Substrate Substrate Substrate->BCR-ABL Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Imatinib Imatinib BCR-ABL_Inhibited BCR-ABL (Inhibited) Imatinib->BCR-ABL_Inhibited Binds to ATP-binding site

Caption: Imatinib competitively binds to the ATP-binding site of the BCR-ABL tyrosine kinase, inhibiting its activity.

Experimental Workflow for Genotoxicity Assessment of an Imatinib Impurity

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a process impurity.

G Impurity_Identification Identify Potential Genotoxic Impurity In_Silico_Assessment In Silico Assessment (e.g., DEREK, SARAH) Impurity_Identification->In_Silico_Assessment Ames_Test Bacterial Reverse Mutation Assay (Ames Test) In_Silico_Assessment->Ames_Test If structural alerts present In_Vitro_Micronucleus In Vitro Mammalian Cell Micronucleus Assay Ames_Test->In_Vitro_Micronucleus Negative Positive_Result Positive Result (Mutagenic) Ames_Test->Positive_Result Positive Negative_Result Negative Result (Non-mutagenic) In_Vitro_Micronucleus->Negative_Result Negative In_Vitro_Micronucleus->Positive_Result Positive Risk_Assessment Risk Assessment & Control Strategy Negative_Result->Risk_Assessment In_Vivo_Testing In Vivo Follow-up Testing (e.g., In Vivo Micronucleus) Positive_Result->In_Vivo_Testing In_Vivo_Testing->Risk_Assessment

Caption: A stepwise approach to evaluating the genotoxicity of a pharmaceutical impurity.

Conclusion and Recommendations

The control of potentially genotoxic impurities is a paramount concern in the manufacturing of Imatinib. While a number of process-related impurities have been identified, there is a notable lack of publicly available, quantitative genotoxicity data for these compounds. This highlights a critical area for future research to ensure a complete safety profile of Imatinib.

For drug development professionals, the following recommendations are crucial:

  • Thorough Impurity Profiling: Employ sensitive analytical methods to identify and quantify all process impurities.

  • In Silico Assessment: Utilize at least two complementary in silico models (one expert rule-based and one statistical-based) as a first-line assessment of genotoxic potential for all identified impurities.

  • Experimental Testing: For any impurity with a structural alert for mutagenicity, or for those that cannot be adequately assessed in silico, a bacterial reverse mutation assay (Ames test) should be conducted.

  • Further Investigation: A positive Ames test result should trigger further investigation, typically an in vitro micronucleus assay, and potentially in vivo follow-up studies to determine the relevance of the findings to human health.

  • Control Strategy: Based on the comprehensive assessment, a robust control strategy should be implemented to limit the levels of any confirmed genotoxic impurity in the final API to an acceptable level, in accordance with ICH M7 guidelines.

By adhering to a rigorous, science-based approach to the assessment and control of genotoxic impurities, the safety and quality of Imatinib for patients can be assured. Further research into the genotoxic potential of the specific impurities mentioned in this guide is strongly encouraged to fill the current knowledge gaps.

References

Methodological & Application

Application Note: Synthesis and Characterization of Imatinib Impurity E Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of Imatinib Impurity E, a critical reference standard for the quality control of the anticancer drug Imatinib. Detailed protocols for the chemical synthesis via peptide coupling and characterization by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. All quantitative data is summarized in tables for clarity, and workflows are visualized using diagrams.

Introduction

Imatinib is a potent tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML). During the synthesis of Imatinib, several process-related impurities can be formed. This compound, chemically known as 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl] carbamoyl]benzylpiperazine, is a dimeric impurity that is crucial to monitor and control to ensure the safety and efficacy of the final drug product. The availability of a well-characterized reference standard of this compound is therefore essential for analytical method development, validation, and routine quality control testing.

Chemical Structure

  • Systematic Name: 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl] carbamoyl]benzylpiperazine

  • CAS Number: 1365802-18-1[1][2][3]

  • Molecular Formula: C₅₂H₄₈N₁₂O₂[1]

  • Molecular Weight: 873.04 g/mol [1]

Synthesis Protocol

The synthesis of this compound is technically challenging and cannot be efficiently achieved through standard acylation with an acyl chloride. A more effective method involves the peptide coupling of two equivalents of the Imatinib amine precursor with a central piperazine-dicarboxylic acid linker.[4]

Materials and Reagents
  • 1,4-Bis(4-carboxybenzyl)piperazine

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide (Imatinib Amine Precursor)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Synthetic Procedure
  • In a round-bottom flask, dissolve 1,4-bis(4-carboxybenzyl)piperazine (1.0 eq) in anhydrous DMF.

  • Add HOBt (2.2 eq) and DIC (2.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid groups.

  • In a separate flask, dissolve the Imatinib amine precursor (2.0 eq) in anhydrous DMF.

  • Add the solution of the Imatinib amine precursor to the activated di-acid solution, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound as a solid.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the synthesized this compound and to establish a chromatographic profile for identification.

Instrumentation: HPLC system with UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a 1:1 mixture of Mobile Phase A and B.

Expected Results:

AnalyteRetention Time (approx.)Purity
This compound15.5 min>98%
Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of this compound.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Methodology:

ParameterValue
Ionization Mode Positive ESI
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Sample Preparation: Infuse the sample solution from the HPLC analysis directly into the mass spectrometer.

Expected Results:

IonCalculated m/zObserved m/z
[M+H]⁺873.41~873.4
[M+2H]²⁺437.21~437.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Methodology:

ParameterValue
Solvent DMSO-d₆
Temperature 25 °C
Reference Tetramethylsilane (TMS) at 0.00 ppm

Expected ¹H NMR Chemical Shifts:

Due to the dimeric and complex nature of the molecule, the spectrum will be intricate. The following are representative chemical shifts based on the Imatinib core structure.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.30s2HPyridine-H
~8.70d2HPyridine-H
~8.50d2HPyrimidine-H
~8.20s2HAmide-NH
~8.00d4HBenzoyl-H
~7.50m8HPhenyl-H, Pyridine-H
~7.20d2HPyrimidine-H
~3.50s4HBenzyl-CH₂
~2.50br s8HPiperazine-CH₂
~2.30s6HMethyl-H

Visualized Workflows

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents DiAcid 1,4-Bis(4-carboxybenzyl)piperazine Activation Activation DiAcid->Activation Amine Imatinib Amine Precursor CouplingReaction Peptide Coupling Amine->CouplingReaction Coupling DIC, HOBt Coupling->Activation Base DIPEA Base->CouplingReaction Solvent DMF Solvent->CouplingReaction Activation->CouplingReaction Workup Aqueous Workup & Extraction CouplingReaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Synthesized this compound HPLC HPLC-UV Sample->HPLC MS ESI-MS Sample->MS NMR NMR (¹H) Sample->NMR Purity Purity & Retention Time HPLC->Purity MolWeight Molecular Weight Confirmation MS->MolWeight Structure Structural Elucidation NMR->Structure Final Reference Standard Confirmed Purity->Final MolWeight->Final Structure->Final

Caption: Characterization workflow for this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and comprehensive characterization of the this compound reference standard. Adherence to these methodologies will ensure the accurate identification and quantification of this impurity, contributing to the overall quality and safety of Imatinib drug products.

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Detection of Imatinib Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers, most notably chronic myeloid leukemia (CML). As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Imatinib Impurity E, a dimer impurity, is one of the potential process-related impurities that must be monitored and controlled within acceptable limits. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of this compound in bulk drug substances and pharmaceutical formulations. The method is developed based on established analytical principles for Imatinib and its related substances and is validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Analytical Method

A stability-indicating RP-HPLC method was developed to separate Imatinib from its Impurity E and other potential degradation products.[3][4] The chromatographic conditions were optimized to achieve good resolution and peak shape for both the active pharmaceutical ingredient (API) and the impurity.

Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol and Acetate Buffer (pH 3.5) in a ratio of 80:20 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 273 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 45 minutes

Note: The conditions are based on a method developed for Imatinib and its dimer impurity.[4]

Experimental Protocols

Preparation of Solutions

3.1.1. Acetate Buffer (pH 3.5)

  • Dissolve a suitable amount of ammonium acetate in HPLC grade water to obtain a concentration of 10 mM.

  • Adjust the pH to 3.5 with glacial acetic acid.

  • Filter the buffer solution through a 0.45 µm nylon filter.

3.1.2. Mobile Phase Preparation

  • Mix methanol and the prepared acetate buffer (pH 3.5) in a ratio of 80:20 (v/v).

  • Degas the mobile phase by sonication for 15 minutes before use.

3.1.3. Diluent Preparation

  • Prepare a mixture of water and acetonitrile in a 50:50 (v/v) ratio.[2]

3.1.4. Standard Stock Solution Preparation (Imatinib)

  • Accurately weigh and transfer 10 mg of Imatinib working standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate to dissolve completely.

  • Make up the volume to the mark with the diluent. This will be the standard stock solution.

3.1.5. Standard Stock Solution Preparation (this compound)

  • Accurately weigh and transfer 1 mg of this compound working standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate to dissolve completely.

  • Make up the volume to the mark with the diluent. This will be the impurity stock solution.

3.1.6. Spiked Sample Preparation

  • To a 10 mL volumetric flask, add an appropriate volume of the Imatinib standard stock solution.

  • Spike with a known concentration of the this compound stock solution to achieve a concentration within the linear range (e.g., 1 µg/mL).

  • Dilute to the mark with the diluent.

Sample Preparation (from Tablets)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of Imatinib and transfer it to a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of the API.[2]

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Table 2: Summary of Method Validation Data

ParameterResult
Specificity The method is specific for Imatinib and Impurity E, with no interference from the placebo or other degradation products.
Linearity Range (this compound) 0.4 - 2.4 µg/mL[3][4]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.038 µg/mL
Limit of Quantitation (LOQ) 0.116 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

*Note: The LOD and LOQ values are representative and based on data for other Imatinib impurities.[5] Specific determination for Impurity E is recommended.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3] The Imatinib drug substance was subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should demonstrate that the peak for this compound is well-resolved from the main Imatinib peak and any other degradation products, confirming the method's specificity and stability-indicating capability.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation & Data Processing prep_buffer Prepare Acetate Buffer prep_mobile_phase Prepare Mobile Phase prep_buffer->prep_mobile_phase prep_diluent Prepare Diluent prep_std Prepare Standard Solutions prep_diluent->prep_std prep_sample Prepare Sample Solutions prep_diluent->prep_sample system_suitability System Suitability Test prep_std->system_suitability injection Inject Samples prep_sample->injection instrument_setup Instrument Setup instrument_setup->system_suitability system_suitability->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification of Impurity E peak_integration->quantification validation Method Validation (LOD, LOQ, etc.) quantification->validation reporting Generate Report validation->reporting

Caption: Workflow for this compound Detection.

Logic of Stability-Indicating Method

stability_indicating_logic cluster_stress Forced Degradation drug_substance Imatinib Drug Substance acid Acid Hydrolysis drug_substance->acid base Base Hydrolysis drug_substance->base oxidation Oxidation drug_substance->oxidation thermal Thermal drug_substance->thermal photolytic Photolytic drug_substance->photolytic hplc_method Developed HPLC Method drug_substance->hplc_method degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photolytic->degradation_products degradation_products->hplc_method resolution Resolution of Peaks hplc_method->resolution stability_indicating Stability-Indicating Method Confirmed resolution->stability_indicating

Caption: Logic of Forced Degradation Studies.

Conclusion

This application note provides a detailed protocol for the development and validation of a stability-indicating RP-HPLC method for the detection of this compound. The method is specific, accurate, and precise, making it suitable for routine quality control analysis of Imatinib in both bulk drug and finished pharmaceutical products. Adherence to these protocols will aid researchers, scientists, and drug development professionals in ensuring the quality and safety of Imatinib-containing medicines.

References

Application Note: Quantification of Imatinib Impurity E using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of Imatinib Impurity E, also known as Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity.[] The developed method is specific, accurate, and precise, making it suitable for routine quality control and stability testing of Imatinib drug substances and products.

Introduction

Imatinib is a crucial tyrosine kinase inhibitor used in the treatment of various cancers.[2] During its synthesis and storage, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. Regulatory bodies require stringent control of these impurities.[2] this compound is a dimer impurity that needs to be monitored and quantified.[] This document provides a detailed protocol for a stability-indicating HPLC-UV method for the determination of this compound.

Chemical Structures

Imatinib: Chemical Name: 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide methanesulfonate[3] Molecular Formula: C₂₉H₃₁N₇O · CH₄O₃S[3]

This compound: Synonyms: Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity; 4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)[] Molecular Formula: C₅₂H₄₈N₁₂O₂[] Molecular Weight: 873.04[]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A Waters Alliance e2695 separations module or equivalent, equipped with a 2998 Photodiode Array (PDA) detector or a 2489 Dual Wavelength UV/Visible detector.[3]

  • Chromatographic Data Software: Empower 3 or equivalent.[3]

  • Analytical Column: Zorbax Eclipse XDB C18 (250 mm x 4.6 mm, 5 µm).[3]

  • Analytical Balance: Mettler Toledo or equivalent.[4]

  • pH Meter: Lab-India or equivalent.[4]

  • Reagents:

    • Imatinib Mesylate Reference Standard (99% purity)[5]

    • This compound Reference Standard (>95% purity)[]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Octane sulfonic acid (Analytical grade)[3][5]

    • Trifluoroacetic acid (TFA)[5]

    • Milli-Q or HPLC grade water[3]

Preparation of Solutions
  • Diluent: Prepare a mixture of water and acetonitrile in a 50:50 (v/v) ratio.[4]

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.15 g of octane-sulfonic acid in 1000 mL of HPLC grade water. Add 2 mL of trifluoroacetic acid to the solution and mix well. Filter the buffer through a 0.22 µm membrane filter before use.[5] This results in a buffer of approximately 0.01 M octane-sulfonic acid with 0.2% trifluoroacetic acid.[5]

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Standard Stock Solution of this compound (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution for Quantification (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution of this compound to 100.0 mL with the diluent.

  • Sample Solution (for Drug Substance): Accurately weigh about 100 mg of the Imatinib Mesylate sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent. This gives a concentration of approximately 1 mg/mL.

Chromatographic Conditions

A gradient elution method is employed for the separation and quantification of this compound.

ParameterCondition
Column Zorbax Eclipse XDB C18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A: 0.01 M Octane sulfonic acid with 0.2% TFA in water[5] B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[6]
Injection Volume 10 µL[4]
Detection UV at 234 nm[3]
Run Time 45 minutes[4][6]
Method Validation Summary

The analytical method was validated according to the International Council on Harmonisation (ICH) guidelines.[5]

ParameterResult
Specificity The method is specific, with no interference from blank, placebo, or Imatinib at the retention time of Impurity E.[3][5]
Linearity Range 0.08 µg/mL to 3 µg/mL[7][8]
Correlation Coefficient (r²) > 0.999[5]
Limit of Detection (LOD) 0.024 µg/mL[8]
Limit of Quantification (LOQ) 0.08 µg/mL[8]
Accuracy (% Recovery) 99.49% – 100.96%[7]
Precision (% RSD) < 2.0%[7]
Robustness The method is robust for small, deliberate changes in flow rate and column temperature.
Quantification of this compound

The amount of this compound in the sample is calculated using the following formula:

Where:

  • Area_Impurity_E_Sample is the peak area of Impurity E in the sample chromatogram.

  • Area_Impurity_E_Standard is the peak area of Impurity E in the standard chromatogram.

  • Conc_Standard is the concentration of the Impurity E standard solution (µg/mL).

  • Conc_Sample is the concentration of the Imatinib sample solution (µg/mL).

Diagrams

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->hplc_system prep_diluent Prepare Diluent (Water:ACN 50:50) prep_standard Prepare Impurity E Standard Solution prep_diluent->prep_standard prep_sample Prepare Imatinib Sample Solution prep_diluent->prep_sample inject_standard Inject Standard Solution prep_standard->inject_standard inject_sample Inject Sample Solution prep_sample->inject_sample run_gradient Execute Gradient Program (45 min) hplc_system->run_gradient inject_standard->run_gradient inject_sample->run_gradient detect_uv UV Detection at 234 nm run_gradient->detect_uv acquire_data Data Acquisition (Chromatograms) detect_uv->acquire_data integrate_peaks Peak Integration (Area of Impurity E) acquire_data->integrate_peaks calculate Calculate % Impurity E integrate_peaks->calculate report Generate Report calculate->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be a reliable and robust technique for the quantification of this compound in bulk drug substances. The method is validated according to ICH guidelines and is suitable for implementation in a quality control laboratory for routine analysis and stability studies.

References

High-Sensitivity LC-MS/MS Analysis of Imatinib Impurity E: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] During the synthesis and storage of Imatinib, process-related impurities and degradation products can arise.[2][3] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[2] Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[2]

Imatinib Impurity E, also known as Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity, is a known impurity of Imatinib.[][5] Its chemical formula is C₅₂H₄₈N₁₂O₂ with a molecular weight of 873.04 g/mol .[] Given the potential for impurities to be genotoxic, highly sensitive and specific analytical methods are required for their detection and quantification.[1]

This application note details a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The protocol provided is designed to achieve low limits of detection and quantification, making it suitable for routine quality control and stability studies in the pharmaceutical industry.

Experimental Protocols

This section provides a detailed methodology for the high-sensitivity analysis of this compound using LC-MS/MS.

Materials and Reagents
  • Imatinib Mesylate Reference Standard

  • This compound Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.

Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (Imatinib API or Formulation): Accurately weigh and dissolve the Imatinib sample in the diluent (e.g., 50:50 acetonitrile/water) to achieve a final concentration of 0.1 mg/mL of the active pharmaceutical ingredient.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.[6]

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., Inertsil C18, 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B Acetonitrile
Gradient Program Optimized for separation of Impurity E from Imatinib and other impurities. (A typical gradient might start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.)
Flow Rate 1.0 mL/min[6]
Column Temperature 40 °C
Injection Volume 20 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[7]
Source Temperature Optimized for the specific instrument
Desolvation Gas Flow Optimized for the specific instrument
Collision Gas Argon
MRM Transitions To be determined by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the analysis of this compound in three different batches of Imatinib API. This data is for illustrative purposes to demonstrate the application of the method.

Table 3: Quantification of this compound in Imatinib API Batches

SampleImatinib API Concentration (mg/mL)Impurity E Concentration (ng/mL)Impurity E Level (ppm)
Batch A 0.11.515
Batch B 0.1< LOQ< 5
Batch C 0.10.88

LOQ (Limit of Quantification) is assumed to be 0.5 ng/mL, which corresponds to 5 ppm in a 0.1 mg/mL sample. The limit of detection (LOD) would be lower.

Method Validation Parameters

A full method validation should be performed according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for an impurity is from the LOQ to 120% of the specification limit.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery studies at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting A Weigh Imatinib Sample B Dissolve in Diluent A->B D Inject into HPLC/UHPLC B->D Prepared Sample C Prepare Standard Solutions C->D Calibration Standards E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM) E->F G Peak Integration & Quantification F->G H Generate Report G->H G cluster_dev Drug Development Lifecycle cluster_analysis Analytical Control A Synthesis & Process Optimization B Formulation Development A->B E Impurity Identification A->E Identify Process Impurities C Stability Studies B->C B->E Identify Degradants D Routine Quality Control C->D G High-Sensitivity Analysis (e.g., LC-MS/MS for Impurity E) C->G Monitor Impurity Levels Over Time D->G Ensure Batch-to-Batch Consistency F Method Development & Validation E->F Develop Methods for Known Impurities F->G Implement Validated Method

References

Application Notes and Protocols: UPLC Method for Separating Imatinib and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed and robust Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation and quantification of the anti-cancer drug Imatinib and its associated impurities. The protocols outlined below are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Imatinib.

Introduction

Imatinib is a targeted therapy used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3] As a tyrosine kinase inhibitor, it specifically targets and blocks the activity of the Bcr-Abl fusion protein, preventing the proliferation of cancer cells.[4] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Therefore, a reliable analytical method to separate and quantify Imatinib from its process-related and degradation impurities is essential.[1][2] This document details a stability-indicating UPLC method that can be used for routine quality control and in-depth impurity profiling.

UPLC Method for Imatinib and Impurities

A sensitive and rapid UPLC method has been developed for the quantitative determination of Imatinib and its impurities.[5] This method is suitable for monitoring genotoxic impurities and for use in late-stage development and quality control environments.

Chromatographic Conditions

The following table summarizes the recommended UPLC conditions for the separation of Imatinib and its impurities. This method utilizes a charged surface phenyl stationary phase for high-efficiency separation with an MS-compatible mobile phase.[5]

ParameterCondition
LC System ACQUITY UPLC H-Class or equivalent
Column ACQUITY Premier CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 10% B, 1-5 min: 10-40% B, 5-6 min: 40-90% B, 6-7 min: 90% B, 7-7.1 min: 90-10% B, 7.1-8 min: 10% B
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
UV Detection 267 nm
Run Time 8 minutes
Common Imatinib Impurities

The following table lists some of the known impurities of Imatinib that can be monitored using this method. These include process-related impurities and degradation products.[1][3][6]

Impurity NameType
Imatinib Impurity A ((2E)​-​3-​(Dimethylamino)​-​1-​(3-​pyridyl)​prop-​2-​en-​1-​one)Process-related
Imatinib Impurity CProcess-related
Imatinib Impurity DProcess-related
Imatinib Meta-methyl-piperazine ImpurityProcess-related
4-Methyl-N3-[4-(pyrimidin-2-yl]benzene-1,3-diamine (Imatinib impurity-F)Process-related
Imatinib Impurity J (N-oxide)Degradation Product

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (Imatinib): Accurately weigh and dissolve an appropriate amount of Imatinib reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a concentration of 1 mg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of each impurity reference standard in a suitable solvent at a concentration of 0.1 mg/mL.

  • Working Standard Solution: Dilute the primary and impurity stock solutions with the mobile phase (initial conditions) to obtain a final concentration of approximately 100 µg/mL of Imatinib and 1 µg/mL of each impurity.

Sample Preparation:

  • Drug Substance: Accurately weigh and dissolve the Imatinib API in the diluent (e.g., 20:80 methanol:water) to achieve a final concentration of 0.1 mg/mL.

  • Drug Product (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to one tablet's dosage into a volumetric flask.

    • Add a suitable diluent, sonicate to dissolve, and dilute to the final volume to achieve a concentration of approximately 0.1 mg/mL of Imatinib.

    • Filter the solution through a 0.22 µm syringe filter before injection.

UPLC System Operation
  • System Startup: Turn on the UPLC system components, including the pump, autosampler, column oven, and detector.

  • Mobile Phase Preparation: Prepare the mobile phases as described in the chromatographic conditions table. Ensure all solvents are of UPLC grade and are properly degassed.

  • System Equilibration: Purge the system with the mobile phases and then equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software (e.g., Empower 3) with the prepared standards and samples.

  • Analysis: Inject a blank (diluent), followed by the working standard solution, and then the sample solutions.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][7][8]

  • Acid Hydrolysis: Treat the Imatinib sample solution with 0.1 N HCl and heat at 80°C for 2 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.[7]

  • Base Hydrolysis: Treat the Imatinib sample solution with 0.1 N NaOH and heat at 80°C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.[7]

  • Oxidative Degradation: Treat the Imatinib sample solution with 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid Imatinib API to dry heat at 105°C for 24 hours. Dissolve the stressed sample in the diluent for analysis.[7]

  • Photolytic Degradation: Expose the Imatinib sample solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Imatinib & Impurity Reference Standards equilibration System Equilibration prep_std->equilibration prep_sample Prepare Imatinib API or Drug Product Sample prep_sample->equilibration injection Inject Samples & Standards equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 267 nm separation->detection integration Peak Integration detection->integration quantification Quantification of Imatinib & Impurities integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for UPLC analysis of Imatinib.

Imatinib Signaling Pathway in CML

G cluster_pathway BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_Substrate Downstream Downstream Signaling (e.g., RAS, STAT) Phosphorylated_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Blocks ATP binding site

Caption: Mechanism of action of Imatinib in CML.

References

Application Notes and Protocols for Forced Degradation Studies of Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] Ensuring the purity and stability of the final drug product is paramount for its safety and efficacy. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and for the development of stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1]

This document provides a detailed protocol for conducting forced degradation studies on Imatinib. A particular focus is placed on the potential generation of known impurities. It is important to note that while numerous degradation products of Imatinib have been identified under various stress conditions, Imatinib Impurity E (4,4'-((piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide))) is primarily recognized as a process-related impurity formed during the synthesis of the active pharmaceutical ingredient (API), rather than a product of its degradation.[2] This application note will therefore focus on the generation of other known degradants and the analytical methods to detect them, while also providing context on Impurity E.

Imatinib Signaling Pathway

Imatinib targets the ATP-binding site of specific tyrosine kinases, thereby inhibiting their activity. In CML, the primary target is the constitutively active Bcr-Abl fusion protein. Inhibition of Bcr-Abl blocks downstream signaling pathways, such as RAS/MAPK, PI3K/AKT, and JAK/STAT, which are crucial for cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.

cluster_downstream Downstream Signaling Pathways BCR_ABL Bcr-Abl Tyrosine Kinase RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding Apoptosis Apoptosis Imatinib->Apoptosis Promotes ATP ATP ATP->BCR_ABL Proliferation Cell Proliferation and Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Imatinib's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Imatinib Mesylate reference standard

  • Imatinib Impurity reference standards (as required)

  • Hydrochloric acid (HCl), 1M and 0.1M solutions

  • Sodium hydroxide (NaOH), 1M and 0.1M solutions

  • Hydrogen peroxide (H₂O₂), 3% (v/v) solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water, HPLC grade or Milli-Q

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Analytical balance

  • Water bath

  • Photostability chamber

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Forced Degradation Experimental Workflow

The following diagram outlines the general workflow for the forced degradation studies of Imatinib.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Imatinib Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo neutralize Neutralization (for acid/base samples) acid->neutralize base->neutralize dilute Dilution to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC-UV Analysis dilute->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Forced degradation workflow.

Detailed Protocols for Stress Conditions

For each condition, a control sample (Imatinib solution without the stressor) should be prepared and analyzed alongside the stressed sample.

3.4.1. Acid Hydrolysis

  • To 1 mL of Imatinib stock solution (1 mg/mL in methanol), add 1 mL of 1M HCl.

  • Incubate the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1M NaOH.

  • Dilute the solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

3.4.2. Base Hydrolysis

  • To 1 mL of Imatinib stock solution (1 mg/mL in methanol), add 1 mL of 1M NaOH.

  • Incubate the mixture at 60°C for 8 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1M HCl.

  • Dilute the solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

3.4.3. Oxidative Degradation

  • To 1 mL of Imatinib stock solution (1 mg/mL in methanol), add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

3.4.4. Thermal Degradation

  • Place a solid sample of Imatinib in a hot air oven at 80°C for 48 hours.

  • Alternatively, reflux a solution of Imatinib (1 mg/mL in methanol) at 80°C for 24 hours.

  • For the solid sample, dissolve it in the mobile phase to a suitable concentration (e.g., 100 µg/mL). For the solution, cool and dilute as necessary.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

3.4.5. Photolytic Degradation

  • Expose a solution of Imatinib (1 mg/mL in methanol) to UV light (254 nm) and fluorescent light in a photostability chamber according to ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After the exposure period, dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

Analytical Protocol: HPLC-UV

The following is a general-purpose, stability-indicating HPLC method for the analysis of Imatinib and its degradation products. Method optimization may be required based on the specific impurities of interest and the HPLC system used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 20 µL

Results and Discussion

Forced degradation studies of Imatinib reveal its susceptibility to degradation under various stress conditions. The following table summarizes typical results from such a study. It is important to reiterate that This compound is generally not observed as a degradation product in these studies.

Stress Condition% Imatinib DegradedMajor Degradation Products Observed
Acid Hydrolysis (1M HCl, 60°C, 24h) 15-20%Imatinib Acid Impurity, Impurity A
Base Hydrolysis (1M NaOH, 60°C, 8h) 25-30%Imatinib Acid Impurity, Impurity A
Oxidative (3% H₂O₂, RT, 24h) 10-15%Imatinib N-oxide
Thermal (80°C, 48h) 5-10%Minor unspecified degradants
Photolytic (ICH Q1B) < 5%Minor unspecified degradants

Note: The percentages and products are indicative and may vary based on the exact experimental conditions.

The results indicate that Imatinib is most susceptible to hydrolytic degradation, particularly under basic conditions, leading to the formation of the Imatinib acid impurity and Impurity A through the cleavage of the amide bond. The drug also shows moderate sensitivity to oxidative stress, resulting in the formation of the N-oxide derivative on the piperazine ring. Imatinib demonstrates relatively good stability under thermal and photolytic stress.

As previously stated, Impurity E is a dimeric impurity that is typically formed during the synthesis of Imatinib, likely due to the reaction of two molecules of an Imatinib precursor with one molecule of a piperazine-containing reagent. Its absence in forced degradation studies suggests that the conditions are not conducive to its formation from the parent Imatinib molecule.

Conclusion

The forced degradation studies outlined in this document provide a comprehensive framework for evaluating the stability of Imatinib and for the development of stability-indicating analytical methods. The provided protocols for stress testing and HPLC analysis are robust and can be adapted for routine quality control and stability testing. The findings confirm that Imatinib degrades under hydrolytic and oxidative stress to form specific, known impurities. It is crucial for researchers and drug development professionals to understand that this compound is a process-related impurity and is not expected to be generated during these degradation studies. This distinction is vital for accurate impurity profiling and ensuring the quality and safety of Imatinib drug products.

References

Preparation of Imatinib Impurity E for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of Imatinib Impurity E (CAS No. 1365802-18-1). Imatinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of various cancers. The presence of impurities can significantly impact the safety and efficacy of the final drug product. Therefore, the availability of pure reference standards for impurities like this compound is crucial for analytical method development, validation, and toxicological studies. These protocols are intended to guide researchers in the preparation of this compound for various research and development purposes.

Introduction

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a specific inhibitor of a number of tyrosine kinase enzymes.[1] It is widely used in the treatment of chronic myelogenous leukemia (CML), gastrointestinal stromal tumors (GISTs), and other proliferative diseases.[2] During the synthesis of Imatinib, several process-related impurities can be formed. This compound, chemically known as 4,4'-((piperazine-1,4-diyl)bis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide), is a dimeric impurity formed when both nitrogen atoms of the piperazine ring are substituted.[3]

The synthesis of this compound presents technical challenges, as conventional amide formation reactions using acyl chlorides are often unsuccessful.[4] A more effective approach involves the reaction of a dicarboxylic acid precursor with the key amine intermediate of Imatinib.[3][4] The availability of well-characterized this compound is essential for its use as a reference standard in quality control, for assessing the chemical stability of Imatinib formulations, and for studying its potential metabolic fate and biological activities.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 1,4-bis(4-carboxybenzyl)piperazine. This intermediate is then coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (also known as "imaamine") to yield the final product.

Synthesis Workflow

G cluster_0 Step 1: Synthesis of 1,4-bis(4-(methoxycarbonyl)benzyl)piperazine cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A p-Chloromethyl benzoic acid methyl ester E 1,4-bis(4-(methoxycarbonyl)benzyl)piperazine A->E B Piperazine B->E C Triethylamine C->E Base D Dichloromethane D->E Solvent F 1,4-bis(4-(methoxycarbonyl)benzyl)piperazine I 1,4-bis(4-carboxybenzyl)piperazine F->I G Sodium Hydroxide G->I Base H Water H->I Solvent J 1,4-bis(4-carboxybenzyl)piperazine O This compound J->O K Imaamine K->O L HOBt, DIC L->O Coupling Agents M DIPEA M->O Base N DMSO N->O Solvent G cluster_0 Upstream cluster_1 Imatinib Inhibition cluster_2 Downstream Signaling Pathways cluster_3 Cellular Effects BCR_ABL BCR-ABL RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT c_KIT c-KIT c_KIT->PI3K_AKT PDGFR PDGFR PDGFR->PI3K_AKT Imatinib Imatinib Imatinib->BCR_ABL Inhibits Imatinib->c_KIT Inhibits Imatinib->PDGFR Inhibits Proliferation Decreased Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis Inhibits Apoptosis JAK_STAT->Proliferation

References

Application Notes and Protocols for Imatinib Impurity E in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Imatinib Impurity E as a reference standard in the quality control of the anticancer drug Imatinib.

Introduction

Imatinib is a potent tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Pharmaceutical regulatory bodies require stringent control of impurities in drug substances and products.

This compound, also known as Imatinib Dimer, is a process-related impurity that can arise during the synthesis of Imatinib.[2][] Its chemical name is 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl] carbamoyl]benzylpiperazine, with the molecular formula C₅₂H₄₈N₁₂O₂.[2] As a potential impurity, its presence and quantity must be carefully monitored to ensure the quality of Imatinib. This document outlines the application of this compound as a reference standard for this purpose.

Data Presentation

The following tables summarize typical quantitative data for the analysis of Imatinib and its impurities using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. While specific data for this compound is not publicly available, the following values for other Imatinib impurities provide a representative example of the performance of such analytical methods.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Results
Tailing Factor (Imatinib)≤ 2.01.2
Theoretical Plates (Imatinib)≥ 2000> 5000
% RSD of Peak Area (n=6)≤ 2.0%< 1.0%

Table 2: Method Validation Data (Representative for Imatinib Impurities)

ParameterResult
Limit of Detection (LOD)0.024 µg/mL[4]
Limit of Quantification (LOQ)0.08 µg/mL[4]
Linearity Range0.08 - 0.3 µg/mL[4]
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)90 - 115%
Precision (% RSD)< 5.0%

Experimental Protocols

Preparation of Standard and Sample Solutions

Objective: To prepare solutions of this compound reference standard and the Imatinib drug substance sample for HPLC analysis.

Materials:

  • This compound Reference Standard

  • Imatinib API or Drug Product

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • HPLC grade Water

  • Formic Acid or other suitable buffer components

  • Volumetric flasks and pipettes

  • Sonicator

Procedure:

  • Diluent Preparation: Prepare a suitable diluent for dissolving the standards and samples. A common diluent is a mixture of water and an organic solvent (e.g., Acetonitrile/Water 50:50 v/v).

  • Standard Stock Solution of this compound:

    • Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a stock solution of approximately 100 µg/mL.

  • Working Standard Solution:

    • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent. This provides a working standard solution of approximately 1.0 µg/mL.

  • Sample Solution:

    • Accurately weigh approximately 50 mg of the Imatinib sample (API or crushed tablets) into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent. This gives a sample solution with a concentration of approximately 500 µg/mL of Imatinib.

    • Filter the solution through a 0.45 µm nylon filter before injection.

HPLC Method for Quantification of this compound

Objective: To separate and quantify this compound in a sample of Imatinib drug substance using a stability-indicating RP-HPLC method.

Chromatographic Conditions (Adapted from methods for other Imatinib impurities):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB C18)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution of this compound and record the chromatogram. The retention time for the impurity should be determined.

  • Inject the Sample Solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the following formula:

Visualizations

Imatinib Signaling Pathway Inhibition

Imatinib functions by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[6]

Imatinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR cKIT c-KIT BCR_ABL BCR-ABL (Fusion Protein) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylation P_Substrate Phosphorylated Substrate ATP ATP ATP->BCR_ABL Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->PDGFR Imatinib->cKIT Imatinib->BCR_ABL Inhibition

Caption: Imatinib inhibits BCR-ABL, PDGFR, and c-KIT, blocking proliferation.

Experimental Workflow for Impurity Quantification

The following diagram illustrates the logical flow of the experimental procedure for quantifying this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Impurity E Standard Solution Inject_Standard Inject Standard Solution Prep_Standard->Inject_Standard Prep_Sample Prepare Imatinib Sample Solution Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample System_Equilibrate Equilibrate HPLC System Inject_Blank Inject Blank (Diluent) System_Equilibrate->Inject_Blank Inject_Blank->Inject_Standard Inject_Standard->Inject_Sample Record_Chromatograms Record Chromatograms Inject_Sample->Record_Chromatograms Identify_Peaks Identify Peak by Retention Time Record_Chromatograms->Identify_Peaks Calculate_Concentration Calculate Impurity Concentration Identify_Peaks->Calculate_Concentration

Caption: Workflow for quantifying this compound via HPLC.

Logical Relationship in Quality Control

This diagram shows the logical relationship between the reference standard, the analytical method, and the final quality assessment of the drug product.

QC_Logic Ref_Std This compound Reference Standard Analysis Chromatographic Analysis Ref_Std->Analysis Method Validated HPLC Method Method->Analysis Sample Imatinib Drug Substance Sample->Analysis Result Impurity Level (%) Analysis->Result Decision Pass / Fail Result->Decision Specification Regulatory Specification (< 0.15%) Specification->Decision

Caption: Logic of using a reference standard for quality control decisions.

References

Application Note: Analysis of Imatinib Impurity E in Bulk Drug Substance by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. Impurity profiling is a key aspect of quality control during drug development and manufacturing.

This application note provides a detailed protocol for the identification and quantification of Imatinib Impurity E, also known as Imatinib Dimer, in bulk imatinib drug substance. This compound is a process-related impurity that can form during the synthesis of imatinib. Its chemical name is 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzyl]piperazine, and its CAS number is 1365802-18-1.

The analytical procedure described herein is a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from the parent drug and other related substances. This method is suitable for routine quality control analysis and for monitoring the purity of imatinib bulk drug.

Principle

The method utilizes reverse-phase chromatography with a C18 column to separate Imatinib and its impurities based on their hydrophobicity. A gradient elution with a mobile phase consisting of a buffer and an organic solvent allows for the effective separation of a range of related substances, including the high molecular weight Imatinib Dimer (Impurity E). Detection is performed using a UV detector at a wavelength where both Imatinib and Impurity E exhibit significant absorbance. Quantification is achieved by comparing the peak area of Impurity E in the sample to that of a reference standard of known concentration.

Materials and Reagents

  • Imatinib Mesylate Reference Standard (RS)

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 1-Octane sulfonic acid sodium salt (AR grade)

  • Ortho-phosphoric acid (AR grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method is crucial for the accurate quantification of this compound. The following conditions are based on established methods for imatinib and its related substances and are designed to provide good resolution and sensitivity for the dimer impurity.[1]

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV/PDA detector.
Column Symmetry C18, 150 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A Prepare a mixture of 500 volumes of pH 3.0 buffer solution and 500 volumes of methanol.
Mobile Phase B Prepare a mixture of 40 volumes of pH 3.0 buffer solution and 960 volumes of methanol.
Buffer Solution Dissolve 7.5 g of 1-octane sulfonic acid sodium salt in 1000 mL of water and adjust the pH to 3.0 with ortho-phosphoric acid.
Flow Rate 1.0 mL/minute
Column Temperature 27°C
Detector Wavelength 240 nm
Injection Volume 20 µL
Run Time 65 minutes
Gradient Program:
Time (minutes)% Mobile Phase B
0.010
1520
4565
5565
600
650

Experimental Protocol

Preparation of Solutions

Diluent: Use a mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

Standard Stock Solution of Imatinib: Accurately weigh and transfer about 25 mg of Imatinib Mesylate RS into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. This gives a concentration of about 500 µg/mL of Imatinib.

Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. This gives a concentration of about 100 µg/mL.

Spiked Standard Solution (for System Suitability and Method Validation): Transfer 5.0 mL of the Standard Stock Solution of Imatinib into a 20 mL volumetric flask. Add an appropriate volume of the Standard Stock Solution of this compound to achieve a final concentration of approximately 1 µg/mL of Impurity E. Dilute to volume with diluent.

Sample Solution: Accurately weigh and transfer about 25 mg of the Imatinib bulk drug sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability

Before starting the analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (for Imatinib peak) Not more than 2.0
Theoretical Plates (for Imatinib peak) Not less than 2000
Resolution (between Imatinib and nearest eluting impurity) Not less than 1.5
% RSD of six replicate injections of the standard solution Not more than 5.0% for the Imatinib peak area
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure that there are no interfering peaks at the retention times of Imatinib and Impurity E.

  • Inject the Spiked Standard Solution to check the system suitability parameters.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

Data Presentation and Calculations

The amount of this compound in the bulk drug sample is calculated using the following formula:

% Impurity E = (Area_ImpE_Sample / Area_ImpE_Std) x (Conc_ImpE_Std / Conc_Sample) x 100

Where:

  • Area_ImpE_Sample = Peak area of Impurity E in the sample chromatogram

  • Area_ImpE_Std = Peak area of Impurity E in the standard chromatogram

  • Conc_ImpE_Std = Concentration of Impurity E in the standard solution (µg/mL)

  • Conc_Sample = Concentration of the Imatinib sample in the sample solution (µg/mL)

Method Validation Summary

The described analytical method should be validated according to ICH Q2(R1) guidelines. The following table summarizes typical validation parameters and acceptance criteria for an impurity method.

Validation ParameterTypical Results and Acceptance Criteria
Specificity No interference from blank, placebo, or other related impurities at the retention time of Impurity E. The method should be stability-indicating.
Linearity A linear relationship between concentration and peak area for Impurity E should be established over a range of concentrations (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.99.
Limit of Detection (LOD) Typically determined by the signal-to-noise ratio (S/N ≥ 3).
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (S/N ≥ 10).
Accuracy (% Recovery) The recovery should be within 80.0% to 120.0% for spiked samples at different concentration levels.
Precision (Repeatability and Intermediate Precision) The Relative Standard Deviation (% RSD) of replicate measurements should be ≤ 10.0%.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH of mobile phase, column temperature, flow rate).

Workflow Diagram

G prep_mobile_phase Prepare Mobile Phase A and B equilibration System Equilibration prep_mobile_phase->equilibration prep_diluent Prepare Diluent prep_std Prepare Standard Solutions (Imatinib and Impurity E) prep_diluent->prep_std prep_sample Prepare Sample Solution prep_diluent->prep_sample system_suitability System Suitability Test (Inject Spiked Standard) equilibration->system_suitability blank_run Inject Blank (Diluent) system_suitability->blank_run If Pass sample_run Inject Sample Solutions blank_run->sample_run integration Peak Integration and Identification sample_run->integration calculation Calculate % Impurity E integration->calculation reporting Report Results calculation->reporting

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method detailed in this application note is specific, sensitive, and robust for the determination of this compound in bulk drug substance. Adherence to this protocol, including system suitability checks and proper solution preparation, will ensure accurate and reliable results for quality control and regulatory purposes. The method's stability-indicating nature also makes it suitable for use in stability studies of imatinib.

References

Application of Imatinib Impurity E in Stability-Indicating Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imatinib, a tyrosine kinase inhibitor, is a critical therapeutic agent for various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Ensuring the stability and purity of the Imatinib drug product is paramount for its safety and efficacy. Stability-indicating analytical methods are essential for resolving the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. Imatinib Impurity E, a known process-related impurity, serves as a valuable tool in the development and validation of these stability-indicating assays. Its use as a reference standard is critical for demonstrating the specificity and system suitability of the analytical method.

This document provides detailed application notes and protocols for the utilization of this compound in stability-indicating assays for Imatinib. These guidelines are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Imatinib formulations.

Application Notes

Role of this compound in Method Validation

This compound is a dimer impurity that can be formed during the synthesis of Imatinib.[1] Its distinct chemical structure makes it an important specified impurity to monitor in the final drug substance and product. In the context of stability-indicating assays, a synthesized and well-characterized this compound reference standard is used to:

  • Demonstrate Specificity: The primary goal of a stability-indicating method is to accurately measure the API without interference from impurities or degradants.[2] By spiking the sample with this compound, analysts can confirm that the chromatographic method can effectively separate the impurity from the main Imatinib peak and other potential degradation products.[2]

  • System Suitability Testing: this compound can be included in a resolution solution containing Imatinib and other relevant impurities. This solution is injected prior to the analysis of test samples to verify the performance of the chromatographic system, ensuring adequate resolution and peak shape.

  • Method Development and Optimization: During the development of a new analytical method, this compound can be used to challenge the separation capabilities of different columns, mobile phases, and gradient conditions to achieve optimal resolution.[3]

Forced Degradation Studies

Forced degradation studies are a crucial component of developing a stability-indicating method.[4] Imatinib is subjected to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products.[4][5][6] The analytical method must be able to separate Imatinib from all significant degradants. While this compound is a process-related impurity, understanding its chromatographic behavior relative to degradation products is important.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study of an Imatinib drug product. The data demonstrates the ability of a stability-indicating HPLC method to separate and quantify Imatinib and its impurities, including a spiked amount of this compound, under various stress conditions.

Table 1: Chromatographic System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Imatinib)≤ 2.01.2
Theoretical Plates (Imatinib)≥ 20005500
Resolution (Imatinib/Imatinib Impurity E)≥ 2.04.5
% RSD of Peak Area (n=6)≤ 1.0%0.4%

Table 2: Forced Degradation Study Results for Imatinib

Stress ConditionTreatment TimeImatinib Assay (%)This compound (%)Total Degradation Products (%)Mass Balance (%)
Initial (Unstressed) 0 hours99.80.10.1100.0
Acid Hydrolysis (0.1 M HCl, 60°C) 24 hours85.20.114.599.8
Base Hydrolysis (0.1 M NaOH, 60°C) 24 hours88.90.110.899.8
Oxidative (3% H₂O₂, RT) 24 hours92.50.17.299.8
Thermal (80°C) 48 hours98.10.11.699.8
Photolytic (ICH Option 2) -97.50.12.299.8

Experimental Protocols

Protocol 1: Preparation of this compound Reference Standard

This compound can be synthesized for use as a reference standard. A reported method involves the reaction of 1,4-bis(4-carboxybenzyl)piperazine with N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide (a key intermediate in Imatinib synthesis) in the presence of coupling agents.[1]

Protocol 2: Stability-Indicating HPLC Method for Imatinib

This protocol describes a representative stability-indicating RP-HPLC method for the analysis of Imatinib and its impurities, including this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.02 M Phosphate buffer, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 20% B

    • 10-40 min: 20-80% B

    • 40-45 min: 80% B

    • 45-50 min: 80-20% B

    • 50-60 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Diluent: Mobile Phase A and Acetonitrile (50:50, v/v)

  • Standard Solution (Imatinib): Accurately weigh and dissolve Imatinib reference standard in diluent to obtain a concentration of 0.1 mg/mL.

  • Reference Standard Solution (this compound): Accurately weigh and dissolve this compound reference standard in diluent to obtain a concentration of 0.001 mg/mL.

  • System Suitability Solution: Prepare a solution containing 0.1 mg/mL of Imatinib and 0.001 mg/mL of this compound in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Imatinib drug substance or product in the diluent to obtain a final concentration of approximately 0.1 mg/mL of Imatinib.

Protocol 3: Method Validation for Specificity

  • Prepare a placebo solution (if analyzing a drug product).

  • Prepare a standard solution of Imatinib.

  • Prepare a solution of this compound.

  • Prepare a spiked sample solution by adding a known amount of this compound to the Imatinib sample solution.

  • Inject the placebo, standard, impurity, and spiked sample solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the spiked sample should show complete separation between the Imatinib peak and the this compound peak. The placebo solution should not show any interfering peaks at the retention times of Imatinib or this compound.

Visualizations

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_analysis Sample Analysis standard Imatinib Standard (0.1 mg/mL) hplc_system HPLC System (C18 Column, Gradient Elution) standard->hplc_system Inject for Quantification impurity_e This compound Standard (0.001 mg/mL) specificity Specificity Check: - Baseline Resolution - No Placebo Interference system_suitability System Suitability Solution (Imatinib + Impurity E) system_suitability->hplc_system Inject sample Imatinib Sample (0.1 mg/mL) sample->hplc_system Inject system_suitability_check System Suitability Check: - Resolution ≥ 2.0 - Tailing Factor ≤ 2.0 - Theoretical Plates ≥ 2000 hplc_system->system_suitability_check quantification Quantification of Imatinib and Impurities hplc_system->quantification G cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding ATP ATP ATP->BCR_ABL Binds to Active Site Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

References

Troubleshooting & Optimization

Troubleshooting co-elution of Imatinib Impurity E with other impurities.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imatinib Analysis

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues with Imatinib Impurity E during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a known process impurity of Imatinib. It is also referred to as Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity.[][2] Its chemical structure is significantly larger than Imatinib itself, which can present unique challenges in chromatographic separation.

  • Molecular Formula: C₅₂H₄₈N₁₂O₂[]

  • Molecular Weight: 873.04 g/mol []

Q2: My chromatogram shows a peak that I suspect is a co-elution of this compound with another impurity. How can I confirm this?

A2: Confirming co-elution requires a systematic approach:

  • Peak Purity Analysis: If you are using a Photodiode Array (PDA) detector, perform a peak purity analysis across the peak . A non-homogenous peak spectrum is a strong indicator of co-elution.

  • Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, analyze the mass spectra across the peak. The presence of multiple parent ions corresponding to the different impurities will confirm co-elution.

  • Varying Wavelengths: Monitor the chromatogram at different wavelengths. If the peak shape or relative height changes, it suggests the presence of multiple components with different UV spectra.

  • Method Manipulation: Systematically alter chromatographic conditions (e.g., mobile phase composition, pH, gradient slope) as described in the troubleshooting guide below. A change in peak shape (e.g., shoulder appearing, peak splitting) can indicate the resolution of co-eluting peaks.

Q3: What are the common causes of co-elution in HPLC analysis of Imatinib impurities?

A3: Co-elution in HPLC can stem from several factors:

  • Inadequate Selectivity: The chosen stationary phase and mobile phase combination may not have sufficient chemical or structural selectivity to differentiate between this compound and another impurity with similar physicochemical properties.

  • Poor Efficiency: A poorly packed or old column can lead to band broadening, causing peaks to merge.

  • Suboptimal Mobile Phase Conditions: The pH or organic modifier concentration of the mobile phase may not be optimal for achieving the necessary separation.

  • Inappropriate Gradient: A steep gradient may not provide sufficient time for the separation of closely eluting compounds.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other impurities.

Step 1: Initial Assessment and System Suitability

Before modifying the method, ensure your HPLC system is performing optimally.

  • System Suitability Test: Perform a system suitability test using a standard solution of Imatinib and available impurities. Key parameters to check include:

    • Resolution (Rs): Should be greater than 1.5 for all specified impurity peaks.[3]

    • Tailing Factor (T): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should meet the specifications for your column and method.

  • Column Health: If system suitability fails, it may indicate a problem with the column. Consider flushing the column with a strong solvent or replacing it if it is old or has been used extensively.

Step 2: Method Optimization for Improved Resolution

If the system is performing correctly, the next step is to modify the chromatographic method to improve the separation of this compound. The following strategies are presented in order of increasing complexity.

Strategy 1: Modify the Mobile Phase Composition

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent selectivity can alter the elution order and improve resolution.

  • Adjust the Mobile Phase pH: The pKa values of Imatinib and its impurities play a crucial role in their retention on a reversed-phase column.[3] A small change in the mobile phase pH can significantly impact the ionization state of the analytes and, consequently, their retention times.

    • Recommendation: Prepare mobile phases with pH values ± 0.2 and ± 0.5 pH units from your current method and evaluate the separation.

  • Modify the Buffer Concentration: Adjusting the buffer concentration can also influence selectivity.

Strategy 2: Adjust the Gradient Profile

  • Decrease the Gradient Slope: A shallower gradient provides more time for the separation of closely eluting peaks. Try decreasing the rate of change of the organic modifier concentration in the region where Impurity E elutes.

  • Introduce an Isocratic Hold: Incorporate a short isocratic hold in the gradient at a mobile phase composition just prior to the elution of the co-eluting peaks. This can often improve the resolution of closely related compounds.

Strategy 3: Evaluate Different Stationary Phases

If modifications to the mobile phase and gradient are unsuccessful, the co-eluting impurities may have very similar properties under the current conditions. Changing the stationary phase can provide a different selectivity.

  • Different C18 Chemistries: Not all C18 columns are the same. Consider trying a C18 column with a different bonding density, end-capping, or base silica.

  • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers different selectivity due to pi-pi interactions, which can be beneficial for separating aromatic compounds like Imatinib and its impurities.

  • Pentafluorophenyl (PFP) Column: PFP columns provide unique selectivity for polar and aromatic compounds and can be a good alternative if C18 and phenyl-hexyl columns fail to provide adequate resolution.

Experimental Protocols

Proposed HPLC Method for Resolution of Imatinib Impurities

This method is a starting point and may require further optimization based on the specific co-elution issue.

ParameterRecommended Condition
Column XBridge C18, 250 x 4.6 mm, 5 µm[3] or equivalent
Mobile Phase A 0.1% Trifluoroacetic acid in water[4]
Mobile Phase B Acetonitrile
Gradient Time (min)
0
30
35
40
41
45
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 264 nm[3]
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50 v/v)[3]
Quantitative Data Summary

The following table summarizes typical system suitability parameters and retention time data for Imatinib and some of its known impurities from a well-resolved method. Note that the relative retention time (RRT) of Impurity E is not explicitly stated in the searched literature, but as a dimer, it is expected to be more retained than the monomeric impurities.

CompoundRelative Retention Time (RRT)Limit of Quantification (LOQ) (%)
Imatinib Acid Impurity0.100.05
Impurity-A0.130.05
Impurity-B0.150.05
N-Oxide Impurity0.370.03
Desmethyl Impurity0.580.03
Imatinib 1.00 -

Data adapted from a representative HPLC method for Imatinib and its impurities.[3]

Visualizations

Troubleshooting Workflow for Co-elution

The following diagram outlines the logical steps for troubleshooting the co-elution of this compound.

CoElution_Troubleshooting start Co-elution of this compound Observed check_ssp Perform System Suitability Test start->check_ssp ssp_pass System Suitability Passes? check_ssp->ssp_pass troubleshoot_system Troubleshoot HPLC System (Column, Pump, etc.) ssp_pass->troubleshoot_system No modify_method Modify Chromatographic Method ssp_pass->modify_method Yes troubleshoot_system->check_ssp modify_mp Adjust Mobile Phase (Organic Modifier, pH) modify_method->modify_mp resolution_achieved Resolution Achieved? modify_mp->resolution_achieved modify_gradient Adjust Gradient Profile modify_gradient->resolution_achieved change_column Change Stationary Phase change_column->resolution_achieved resolution_achieved->modify_gradient No resolution_achieved->change_column No end Co-elution Resolved resolution_achieved->end Yes

Caption: Troubleshooting workflow for resolving co-elution issues.

Signaling Pathway of Method Development Logic

This diagram illustrates the decision-making process in HPLC method development to resolve co-elution.

Method_Development_Logic cluster_parameters Key Chromatographic Parameters problem Co-elution Issue selectivity Selectivity (α) problem->selectivity Influences efficiency Efficiency (N) problem->efficiency Influences retention Retention Factor (k') problem->retention Influences resolution Resolution (Rs) selectivity->resolution Determines efficiency->resolution Determines retention->resolution Determines

Caption: Relationship between key parameters in chromatographic separation.

References

How to increase the sensitivity of Imatinib Impurity E detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the sensitivity of Imatinib Impurity E detection during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a process-related impurity of Imatinib, identified as a dimer. Its chemical name is 4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide).[1] It is also referred to as Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity.[2] Due to its higher molecular weight compared to the active pharmaceutical ingredient (API), it can present unique challenges in chromatographic analysis.

Q2: What are the common analytical techniques used for the detection of this compound?

A2: The most common analytical techniques for the detection and quantification of Imatinib and its impurities, including the dimer Impurity E, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] LC-MS/MS is particularly useful for achieving high sensitivity, which is often required for impurity analysis at trace levels.[6]

Q3: Why would I need to increase the sensitivity of this compound detection?

A3: Increasing the detection sensitivity for this compound may be necessary for several reasons:

  • Regulatory Requirements: Regulatory bodies like the ICH have stringent limits for reporting, identification, and qualification of impurities in drug substances.[5]

  • Genotoxicity Concerns: Some impurities can be genotoxic, requiring their control at very low levels (ppm).[4] While the genotoxicity of Impurity E is not explicitly stated in the provided results, it is a critical consideration for any impurity.

  • Forced Degradation Studies: To understand the stability profile of Imatinib, forced degradation studies are performed, which may generate impurities at very low concentrations.

  • Process Optimization: During the synthesis of Imatinib, monitoring and controlling impurities at trace levels is crucial for process optimization and ensuring the quality of the final product.

Q4: What is a typical starting point for sample preparation?

A4: For the analysis of Imatinib and its impurities in bulk drug substance or pharmaceutical dosage forms, a common sample preparation approach is "dilute and shoot". This involves dissolving the sample in a suitable diluent, which is often a mixture of the mobile phase components, followed by filtration before injection into the chromatography system. For trace analysis, more complex sample preparation techniques like solid-phase extraction (SPE) might be employed to concentrate the impurity and remove matrix interferences, although this is less common for drug substance analysis.

Troubleshooting Guides

This section provides solutions to potential issues you might encounter during the analysis of this compound.

HPLC-UV/PDA Troubleshooting

Q5: I am observing poor peak shape (tailing or fronting) for Impurity E. What could be the cause and how can I fix it?

A5: Poor peak shape for a high-molecular-weight, dimer impurity can be due to several factors:

  • Secondary Interactions: The analyte may be interacting with active sites (silanols) on the HPLC column packing material.

    • Solution: Use a high-purity, end-capped silica column. You can also try adding a competing amine, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites. Adjusting the mobile phase pH can also help by keeping the analyte in a single ionic state.[7]

  • Column Overload: Injecting too much sample can lead to peak fronting.[8]

    • Solution: Reduce the sample concentration or injection volume.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8][9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q6: The retention time for Impurity E is shifting between injections. What should I check?

A6: Retention time variability can compromise the reliability of your results. Here are some common causes and solutions:

  • Mobile Phase Inconsistency: The composition of the mobile phase may not be stable.

    • Solution: Ensure the mobile phase components are accurately measured and well-mixed. Use a buffer to maintain a stable pH.[10] Degas the mobile phase to prevent bubble formation in the pump.[9]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.[10]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with the mobile phase for a sufficient time before starting the analytical run.

High Sensitivity (LC-MS/MS) Troubleshooting

Q7: I am not getting sufficient sensitivity for Impurity E using LC-MS/MS. How can I improve the signal?

A7: Low sensitivity in LC-MS/MS can be a complex issue. Here are several areas to investigate:

  • Ionization Efficiency: this compound is a large molecule, and its ionization in the electrospray (ESI) source might be inefficient.

    • Solution: Optimize the ESI source parameters. This includes the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[11] A systematic optimization using a Design of Experiments (DoE) approach can be very effective.[12] Also, ensure the mobile phase is conducive to ionization; for ESI in positive mode, acidic mobile phases with additives like formic acid or ammonium formate are typically used.[13]

  • Suboptimal MRM Transitions: The selected precursor and product ions for Multiple Reaction Monitoring (MRM) may not be the most intense.

    • Solution: Infuse a standard solution of Impurity E directly into the mass spectrometer to identify the most stable and intense precursor ion. Then, perform a product ion scan to find the most abundant and specific fragment ions for the MRM transitions.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Impurity E.

    • Solution: Improve the chromatographic separation to resolve Impurity E from interfering components. If necessary, implement a more rigorous sample clean-up procedure.

Q8: I am observing significant carryover of Impurity E in blank injections after running a standard or sample. What can I do?

A8: Carryover is a common problem with large and potentially "sticky" molecules like dimer impurities.

  • Injector Contamination: The impurity may be adsorbing to surfaces in the autosampler.

    • Solution: Optimize the needle wash procedure. Use a strong solvent in the wash solution that is known to solubilize Imatinib and its impurities well. A multi-step wash with different solvents (e.g., organic followed by aqueous/organic) can be effective.

  • Column Carryover: The impurity may be strongly retained on the column and elute slowly.

    • Solution: Incorporate a high-organic wash step at the end of each gradient run to ensure all strongly retained compounds are eluted from the column. Increase the column temperature to improve solubility and reduce retention.

Experimental Protocols

Protocol 1: HPLC-UV Method for Imatinib and Impurity E Detection

This protocol is based on a published method for the simultaneous determination of Imatinib and its dimer impurity.[3]

1. Chromatographic Conditions:

ParameterValue
Column HiQ Sil C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol and Acetate Buffer (pH 3.5) in a ratio of 80:20 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 273 nm
Injection Volume 20 µL
Column Temperature Ambient

2. Preparation of Solutions:

  • Acetate Buffer (pH 3.5): Prepare an appropriate concentration of ammonium acetate in water and adjust the pH to 3.5 with acetic acid.

  • Mobile Phase: Mix methanol and the prepared acetate buffer in an 80:20 ratio. Filter and degas the solution.

  • Standard Solution: Prepare a stock solution of Imatinib and Impurity E in methanol. Dilute with the mobile phase to achieve the desired concentration for linearity studies (e.g., 0.4 - 2.4 µg/mL for Impurity E).[14]

  • Sample Solution: Accurately weigh and dissolve the Imatinib drug substance or formulation in the mobile phase to achieve a final concentration within the linear range of the method.

3. System Suitability:

Before sample analysis, inject a system suitability solution (containing both Imatinib and Impurity E) to ensure the chromatographic system is performing adequately. Key parameters to monitor include retention time, resolution, theoretical plates, and tailing factor.

Protocol 2: Proposed High-Sensitivity LC-MS/MS Method for Impurity E

This is a suggested starting protocol for developing a high-sensitivity method, adapted from methods used for other genotoxic impurities of Imatinib. Optimization will be required.

1. Chromatographic and Mass Spectrometric Conditions:

ParameterSuggested Value
Column UPLC BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute Impurity E, then wash and re-equilibrate. (e.g., 5-95% B over 5 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 873.0 (or the appropriate [M+H]+ or [M+2H]2+ ion)
Product Ions (Q3) To be determined by infusion of an Impurity E standard

2. Method Development and Optimization:

  • Impurity E Standard Infusion: Directly infuse a dilute solution of this compound into the mass spectrometer to determine the most abundant precursor ion and to optimize fragmentation for the most intense and specific product ions.

  • Source Parameter Optimization: Optimize ESI source parameters (capillary voltage, gas flows, temperatures) to maximize the signal for the selected MRM transition.

  • Chromatographic Optimization: Adjust the gradient profile to achieve good separation of Impurity E from Imatinib and other potential impurities, ensuring a sharp peak shape for maximum sensitivity.

Quantitative Data Summary

The following tables summarize quantitative data from the literature for the analysis of Imatinib impurities.

Table 1: HPLC-UV Method Performance for Imatinib Dimer Impurity

ParameterImatinibImatinib Dimer Impurity
Linearity Range 10 - 60 µg/mL0.4 - 2.4 µg/mL
LOD Not ReportedNot Reported
LOQ Not ReportedNot Reported
Data adapted from Kuna et al. and cited in[14]

Table 2: LC-MS/MS Method Performance for other Imatinib Genotoxic Impurities

ParameterImpurity A
Quantification Limit 1 ng/mL
LOD Not Reported
This data is for a different impurity but demonstrates the sensitivity achievable with LC-MS/MS.[14]

Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase filter Filter through 0.45 µm filter prep_sample->filter prep_std Prepare Stock & Working Standards of Impurity E prep_std->filter hplc_system HPLC System (HiQ Sil C18 Column) filter->hplc_system Inject 20 µL detection UV Detection at 273 nm hplc_system->detection integration Peak Integration & Identification detection->integration quantification Quantification (External Standard) integration->quantification report Report Result quantification->report

Caption: Workflow for HPLC-UV detection of this compound.

Troubleshooting_Sensitivity start Low Sensitivity for Impurity E in LC-MS/MS? check_ionization Is Ionization Efficient? start->check_ionization check_mrm Are MRM Transitions Optimal? start->check_mrm check_chroma Is Chromatography Optimal? start->check_chroma check_ionization->check_mrm Yes optimize_source Optimize Source Parameters: - Capillary Voltage - Gas Flows & Temp - Mobile Phase Additives check_ionization->optimize_source No check_mrm->check_chroma Yes infuse_std Infuse Impurity E Standard: - Find best Precursor Ion (Q1) - Find most intense Product Ions (Q3) check_mrm->infuse_std No improve_peak Improve Peak Shape: - Adjust Gradient - Use smaller particle column - Check for matrix effects check_chroma->improve_peak No solution Sensitivity Improved optimize_source->solution infuse_std->solution improve_peak->solution

Caption: Troubleshooting logic for low LC-MS/MS sensitivity.

References

Technical Support Center: Optimizing the Synthesis of Imatinib Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imatinib Impurity E. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound is a dimeric impurity of Imatinib, chemically identified as 4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)[1][2][3]. Its synthesis is considered to have high technical difficulty due to its large, symmetrical molecular structure. The core challenge lies in the simultaneous formation of two amide bonds between one molecule of 1,4-bis(4-carboxybenzyl)piperazine and two molecules of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (also referred to as "imaamine")[4]. Standard amide synthesis protocols, such as those using acyl chlorides, have been reported to be ineffective for this specific transformation[4].

Q2: What is the general synthetic strategy for obtaining this compound?

A2: The most effective reported method involves the direct coupling of a dicarboxylic acid with an amine. Specifically, 1,4-bi(4-carboxybenzyl)piperazine is used as the core acid component, which is activated in-situ and then reacted with two equivalents of "imaamine". This process requires the use of specific amide coupling reagents to facilitate the reaction[4].

Q3: What are the critical reagents for this synthesis?

A3: The key to a successful synthesis is the choice of coupling agents to activate the carboxylic acid groups. A combination of N,N'-diisopropylcarbodiimide (DIC) as the carbodiimide coupling agent, 1-hydroxybenzotriazole (HOBt) as an activating agent to suppress side reactions and racemization, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the reaction medium is recommended[4].

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is suitable. Detection is typically performed using a UV detector at a wavelength of approximately 264-273 nm, where the chromophores of the molecule exhibit strong absorbance[2][5][6]. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative checks of the reaction's progress[7].

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Ineffective Amide Coupling Method Standard methods using acyl chlorides are known to be ineffective for this synthesis[4]. Ensure you are using a carbodiimide-mediated coupling strategy. The combination of DIC/HOBt is a validated approach[4].
Incorrect Stoichiometry The molar ratio of the dicarboxylic acid (1,4-bi(4-carboxybenzyl)piperazine) to the amine ("imaamine") is critical. An excess of the amine (1:2 to 1:3 ratio) is recommended to drive the reaction to completion[4].
Inadequate Reagent Activation Ensure the coupling agents are fresh and used in the correct proportions. For every gram of the dicarboxylic acid, approximately 0.5-0.8 g of DIC and 0.5-0.8 g of HOBt should be used[4].
Suboptimal Reaction Temperature The reaction temperature should be maintained within the 35-80 °C range. Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can lead to degradation of reactants or products[4].
Poor Solvent Choice Dimethyl sulfoxide (DMSO) is the preferred solvent. Other polar aprotic solvents like DMF or acetonitrile can be used, but may result in lower yields[4].
Issue 2: Presence of Multiple Impurities in the Crude Product
Potential Cause Recommended Solution
Side Reactions from Coupling Agents The use of HOBt is crucial for minimizing side reactions associated with carbodiimides. Without it, the formation of N-acylurea byproducts can occur, complicating purification.
Incomplete Reaction If the reaction is not allowed to proceed to completion (recommended time is 7-15 hours), the crude product will contain unreacted starting materials and potentially the mono-substituted intermediate, which can be difficult to separate from the desired product[4].
Degradation of Reactants or Product Prolonged exposure to high temperatures (above 80 °C) or highly acidic/basic conditions during workup can lead to degradation. Ensure the reaction temperature is controlled and that the workup procedure is performed promptly and under neutral or mildly acidic/basic conditions.
Low Purity of Starting Materials The purity of the starting materials, particularly the "imaamine," is essential. Impurities in the starting materials will carry through the reaction and complicate the purification process.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Synthesis

Based on data from patent CN105017222A[4]

ParameterRecommended Value/RangeNotes
Molar Ratio 1 (Dicarboxylic Acid) : 2-3 (Amine)An excess of the amine component is beneficial.
Solvent Dimethyl Sulfoxide (DMSO)Acetonitrile, Methanol, or DMF are possible alternatives.
Coupling Agent N,N'-diisopropylcarbodiimide (DIC)0.5 - 0.8 g per gram of dicarboxylic acid.
Activating Agent 1-hydroxybenzotriazole (HOBt)0.5 - 0.8 g per gram of dicarboxylic acid.
Base N,N-diisopropylethylamine (DIPEA)0.8 - 1.2 g per gram of dicarboxylic acid.
Temperature 35 - 80 °COptimal temperature may need to be determined empirically.
Reaction Time 7 - 15 hoursMonitor by HPLC to determine completion.
Table 2: HPLC Parameters for Reaction Monitoring

General parameters compiled from literature for Imatinib and its impurities[1][2][5][6][8]

ParameterTypical Specification
Column Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous Buffer (e.g., Acetate or Phosphate buffer)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 25-35 °C
Detection Wavelength 264-273 nm

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the methodology described in patent CN105017222A[4].

  • Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer and a temperature controller, add 1,4-bi(4-carboxybenzyl)piperazine (1 equivalent) and the chosen solvent (e.g., DMSO).

  • Addition of Amine: Add N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine ("imaamine") (2-3 equivalents) to the vessel and stir until all solids are dissolved.

  • Addition of Reagents: Sequentially add 1-hydroxybenzotriazole (HOBt), N,N'-diisopropylcarbodiimide (DIC), and N,N-diisopropylethylamine (DIPEA according to the ratios specified in Table 1).

  • Reaction: Heat the reaction mixture to the desired temperature (between 35-80 °C) and maintain for 7-15 hours.

  • Monitoring: Periodically take aliquots from the reaction mixture, dilute with mobile phase, and analyze by HPLC to monitor the disappearance of starting materials and the formation of the product.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by adding an anti-solvent (e.g., water) and collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Reaction Setup (Dicarboxylic Acid + Solvent) B 2. Add Amine ('Imaamine') A->B Dissolve C 3. Add Coupling Reagents (DIC, HOBt, DIPEA) B->C Homogenize D 4. Heat Mixture (35-80 °C, 7-15 h) C->D Initiate Coupling E 5. Monitor Progress (HPLC/TLC) D->E Sample periodically E->D Continue if incomplete F 6. Workup (Precipitation/Filtration) E->F Proceed if complete G 7. Purification (Recrystallization/Chromatography) F->G Crude Product H 8. Characterization (HPLC, MS, NMR) G->H Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low or No Yield Observed Q1 Are you using a carbodiimide coupling method (e.g., DIC/HOBt)? Start->Q1 S1 Adopt DIC/HOBt or a similar carbodiimide protocol. Q1->S1 No Q2 Is the Amine:Acid molar ratio 2:1 or higher? Q1->Q2 Yes S1->Q2 S2 Increase the molar ratio of the amine to 1:2 - 1:3. Q2->S2 No Q3 Is the reaction temperature within the 35-80 °C range? Q2->Q3 Yes S2->Q3 S3 Adjust temperature. If low, increase gradually. If high, check for degradation. Q3->S3 No Q4 Is DMSO being used as the solvent? Q3->Q4 Yes S3->Q4 S4 Consider switching to DMSO for better reactant solubility and reaction rate. Q4->S4 No End Yield Optimized Q4->End Yes S4->End

Caption: Troubleshooting flowchart for low yield of this compound.

References

Technical Support Center: Analysis of Polar Imatinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the analysis of polar Imatinib impurities. It is intended for researchers, scientists, and drug development professionals to assist in their experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis of polar Imatinib impurities.

Issue 1: Poor Retention of Polar Impurities

Early elution of polar impurities near the solvent front is a common challenge in reversed-phase chromatography, leading to inadequate separation from other components.

Troubleshooting Workflow:

G start Problem: Poor retention of polar impurity cause1 Inappropriate Stationary Phase start->cause1 cause2 High Organic Content in Mobile Phase start->cause2 cause3 Suboptimal Mobile Phase pH start->cause3 solution1a Use a column with a more polar stationary phase (e.g., C18 with polar endcapping) cause1->solution1a solution1b Consider Hydrophilic Interaction Liquid Chromatography (HILIC) cause1->solution1b solution2 Decrease the initial percentage of the organic solvent in the gradient or isocratic mobile phase cause2->solution2 solution3 Adjust mobile phase pH to suppress ionization of the impurity, thereby increasing its hydrophobicity cause3->solution3

Caption: Troubleshooting poor retention of polar impurities.

Detailed Steps:

  • Evaluate the Stationary Phase: Standard C18 columns may not provide sufficient retention for highly polar analytes.

    • Action: Switch to a C18 column with polar endcapping or a polar-embedded stationary phase. These columns offer enhanced interaction with polar molecules.

    • Alternative: For very polar impurities, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating highly polar compounds.

  • Optimize the Mobile Phase: The composition of the mobile phase is critical for retaining polar analytes.

    • Action: In reversed-phase HPLC, reduce the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase. A lower organic content increases the retention of polar compounds.

    • Action: Adjust the pH of the mobile phase. For ionizable polar impurities, modifying the pH to suppress their ionization can increase their hydrophobicity and, consequently, their retention on a reversed-phase column.

Issue 2: Peak Tailing of Imatinib and its Impurities

Peak tailing can compromise resolution and the accuracy of quantification. This is often observed for basic compounds like Imatinib and some of its impurities due to interactions with silanol groups on the silica-based stationary phase.

Troubleshooting Workflow:

G start Problem: Peak Tailing cause1 Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 solution1a Use a base-deactivated or end-capped column cause1->solution1a solution1b Add a competing base (e.g., triethylamine) to the mobile phase cause1->solution1b solution2 Reduce the sample concentration or injection volume cause2->solution2 solution3 Adjust mobile phase pH to be at least 2 pH units away from the pKa of the analyte cause3->solution3

Caption: Troubleshooting peak tailing issues.

Detailed Steps:

  • Minimize Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic analytes, causing peak tailing.

    • Action: Employ a column that is well end-capped or specifically designed for the analysis of basic compounds.

    • Action: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analytes.[1]

  • Avoid Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Action: Decrease the concentration of the sample or reduce the injection volume.

  • Control Mobile Phase pH: The ionization state of the analytes can influence peak shape.

    • Action: Adjust the pH of the mobile phase to ensure that the analytes are in a single ionic form. A general guideline is to maintain the mobile phase pH at least two units above or below the pKa of the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing polar Imatinib impurities?

A1: The primary challenges include:

  • Poor retention in traditional reversed-phase HPLC systems, causing impurities to elute in the solvent void.

  • Peak tailing due to the basic nature of Imatinib and its impurities interacting with residual silanol groups on silica-based columns.[2]

  • Co-elution with the main Imatinib peak or other impurities, requiring high-resolution separation techniques.

  • Low UV absorbance of some impurities, necessitating sensitive detection methods.

  • The need to detect and quantify potentially genotoxic impurities at very low levels.[3][4][5]

Q2: Which HPLC columns are recommended for the analysis of polar Imatinib impurities?

A2: For improved retention and peak shape of polar Imatinib impurities, consider the following column types:

  • Polar-endcapped C18 columns: These columns have modified surfaces that enhance the retention of polar compounds.

  • Polar-embedded columns: These contain a polar functional group within the alkyl chain, which also aids in retaining polar analytes.

  • Phenyl-Hexyl columns: These can offer alternative selectivity for aromatic and polar compounds.[1]

  • HILIC columns: For extremely polar impurities that are not retained in reversed-phase mode, HILIC is a valuable alternative.

Q3: How can I improve the separation of co-eluting polar impurities?

A3: To improve the resolution of co-eluting peaks, you can try the following:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: This can change the retention times of ionizable impurities, potentially resolving co-elution.

  • Use a longer column or a column with a smaller particle size: This increases the column efficiency and can lead to better separation.

  • Employ ion-pairing agents: Adding an ion-pairing reagent to the mobile phase can improve the retention and separation of ionic impurities. For example, octanesulfonic acid has been used in the analysis of Imatinib.[6]

Q4: What are the typical mobile phases used for the analysis of Imatinib and its polar impurities?

A4: Common mobile phases are based on reversed-phase chromatography and often consist of:

  • An aqueous component, which is typically a buffer (e.g., phosphate, formate, or acetate buffer) to control the pH.

  • An organic modifier, most commonly acetonitrile or methanol.

  • Additives to improve peak shape, such as triethylamine.[1]

  • For LC-MS compatibility, volatile mobile phases like ammonium formate or ammonium acetate with formic acid are preferred.[1]

Q5: Are there alternative analytical techniques to HPLC for analyzing polar Imatinib impurities?

A5: While HPLC is the most common technique, others can be used:

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC uses columns with smaller particle sizes, providing higher resolution and faster analysis times, which is beneficial for complex impurity profiles.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and quantification of impurities, especially those present at low levels or lacking a UV chromophore.[3]

  • Capillary Electrophoresis (CE): CE can be an effective technique for separating charged polar impurities.

Experimental Protocols

Example RP-HPLC Method for Imatinib and Impurities

This protocol is a representative example based on published methods.[1][7]

  • Column: X Terra C18, 150 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase: A mixture of methanol, water, and triethylamine (25:74:1, v/v/v). The pH of the water-triethylamine mixture is adjusted to 2.4 with orthophosphoric acid before the addition of methanol.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm.[7]

  • Column Temperature: 25 °C.[7]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile (50:50, v/v).[8]

Quantitative Data Summary

The following tables summarize typical chromatographic parameters from various methods for the analysis of Imatinib and its impurities.

Table 1: Chromatographic Conditions for Imatinib Impurity Analysis

ParameterMethod 1Method 2Method 3
Column X Terra C18 (150 x 4.6 mm, 5 µm)[7]Inertsil ODS 3V (150 x 4.6 mm, 5 µm)[4]Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Water/Triethylamine (pH 2.4 with H₃PO₄)[7]0.1% Triethylamine in water (pH 2.9 with acetic acid)[4]30 mM Octane Sulphonic Acid in 10 mM KH₂PO₄ (pH 2.3)
Mobile Phase B Methanol[7]Methanol/Acetonitrile[4]Acetonitrile
Elution Isocratic (25% B)[7]Gradient[4]Gradient
Flow Rate 1.0 mL/min[7]Not Specified0.8 mL/min
Detection 267 nm[7]268 nm[4]234 nm
Column Temp. 25 °C[7]35 °C[4]Not Specified

Table 2: Reported Performance Data

ParameterImpurity AImpurity B
LOD (µg/mL) 0.024[4]0.024[4]
LOQ (µg/mL) 0.08[4]0.08[4]
Linearity Range (µg/mL) 0.08 - 0.3[4]0.08 - 0.3[4]
Recovery (%) 108.15 - 109.85[4]91.80 - 93.85[4]

References

Preventing the formation of Imatinib Impurity E during manufacturing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of Imatinib Impurity E during the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a dimeric impurity formed during the synthesis of Imatinib. It arises from the reaction of two molecules of an Imatinib precursor, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, with one molecule of a piperazine-containing side chain precursor, 1,4-bis(4-carboxybenzyl)piperazine, or through the over-alkylation of the piperazine ring in intermediates.[1] This typically occurs during the amide bond formation step.

Q2: What are the primary process parameters that influence the formation of this compound?

The formation of this compound is primarily influenced by the following process parameters:

  • Stoichiometry of Reactants: An inappropriate molar ratio of the amine and the piperazine-containing side chain can lead to the formation of the dimeric impurity.

  • Reaction Temperature: Higher temperatures can potentially accelerate the rate of side reactions, including the formation of Impurity E.

  • Addition Rate of Reactants: A rapid addition of the acylating agent can create localized areas of high concentration, promoting dimerization.

  • Purity of Starting Materials and Intermediates: The presence of impurities in the starting materials, particularly an excess of the piperazine-containing precursor, can directly lead to the formation of Impurity E.[1][2]

Q3: At what stage of the manufacturing process is this compound most likely to form?

This compound is most likely to form during the final coupling step where the piperazine-containing side chain, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, is condensed with the pyrimidine-amine core, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. It is at this stage that the conditions for dimerization are most favorable if not properly controlled.

Q4: What analytical methods are recommended for the detection and quantification of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective method for the detection and quantification of this compound.[3][4][5] For higher sensitivity and confirmation of identity, liquid chromatography-mass spectrometry (LC-MS) is recommended.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Higher than expected levels of this compound detected in the crude product. 1. Incorrect stoichiometry of reactants, particularly an excess of the piperazine-containing side chain precursor. 2. Reaction temperature is too high. 3. Rapid addition of the acylating agent. 4. Impurities present in the starting materials.1. Carefully verify the molar ratios of the reactants. Consider using a slight excess of the amine component (N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine). 2. Lower the reaction temperature and monitor the reaction progress to find the optimal balance between reaction rate and impurity formation. 3. Add the acylating agent (4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride) slowly and portion-wise to the reaction mixture. 4. Ensure the purity of starting materials through appropriate analytical testing before use.[1][2]
Inconsistent levels of this compound between batches. 1. Variability in the quality of raw materials. 2. Inconsistent control over reaction parameters (temperature, addition rate, mixing). 3. Differences in work-up and purification procedures.1. Establish stringent specifications for all raw materials and intermediates. 2. Implement strict process controls to ensure consistency in all critical process parameters. 3. Standardize all work-up and purification protocols.
Difficulty in removing this compound during purification. 1. Similar polarity and solubility of Imatinib and Impurity E. 2. Inefficient purification technique.1. Optimize the chromatographic purification method. Consider using a different stationary phase or mobile phase composition to improve resolution. 2. Explore recrystallization with different solvent systems. A patent for the purification of Imatinib suggests adjusting the pH to 2.0-3.0 with an acid solution, decolorizing, and then precipitating the product by adjusting the pH to 8.0-10.0.

Experimental Protocols

Protocol 1: Optimized Amide Coupling to Minimize Impurity E Formation

This protocol describes an optimized amide coupling reaction to minimize the formation of this compound.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

  • 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine)

  • Nitrogen gas for inert atmosphere

Procedure:

  • To a clean, dry, and inerted reaction vessel, add N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine and the anhydrous aprotic solvent.

  • Add the tertiary amine base to the mixture and stir until a homogeneous solution is formed.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • In a separate vessel, dissolve 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in the anhydrous aprotic solvent.

  • Slowly add the solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to the cooled reaction mixture dropwise over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by HPLC to ensure the consumption of the starting material and to check the level of Impurity E.

  • Once the reaction is complete, proceed with the appropriate aqueous work-up and purification by column chromatography or recrystallization.

Protocol 2: Analytical Method for Quantification of this compound by RP-HPLC

This protocol provides a general method for the quantification of this compound. Method validation according to ICH guidelines is required for use in a regulated environment.[3][4]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol) in a gradient or isocratic elution. A typical starting point could be a gradient of 20-80% organic modifier over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 265 nm
Injection Volume 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water). Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the Imatinib sample in the diluent to a final concentration within the calibration range.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of Impurity E against the concentration of the standard solutions. Determine the concentration of Impurity E in the sample by comparing its peak area to the calibration curve.

Visualizations

cluster_formation Formation Pathway of this compound Amine N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidineamine (2 molecules) Impurity_E This compound (Dimer) Amine->Impurity_E Amide Coupling Dimer_Precursor 1,4-bis(4-carboxybenzyl)piperazine (1 molecule) Dimer_Precursor->Impurity_E

Caption: Formation of this compound via dimerization.

cluster_workflow Workflow for Minimizing this compound Start Start: Imatinib Synthesis Purity_Check 1. Raw Material Purity Verification Start->Purity_Check Stoichiometry 2. Precise Stoichiometric Control of Reactants Purity_Check->Stoichiometry Reaction_Control 3. Controlled Reaction Conditions (Temp, Addition Rate) Stoichiometry->Reaction_Control Monitoring 4. In-Process Monitoring by HPLC Reaction_Control->Monitoring Purification 5. Optimized Purification (Chromatography/Recrystallization) Monitoring->Purification Final_QC 6. Final Product QC (Impurity E < Limit) Purification->Final_QC

Caption: Process flow for controlling Impurity E formation.

References

Resolving peak tailing for Imatinib Impurity E in HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Imatinib Impurity E.

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound, a basic compound prone to secondary interactions with the stationary phase.

Q1: My chromatogram for this compound shows a tailing peak. How do I confirm and quantify this issue?

A1: Peak tailing is a common form of peak distortion where the latter half of the peak is broader than the front half.[1] To quantify this, you should calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates a significant tailing issue that requires attention.[2][3] The calculation is often performed by the chromatography data software, but the USP Tailing Factor formula is:

Tf = W₀.₀₅ / 2A

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • A is the distance from the leading edge of the peak to the peak maximum at 5% of the peak height.[2]

Q2: What are the most likely causes of peak tailing for a basic compound like this compound?

A2: The primary cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[1][3][4][5] Imatinib and its related impurities are basic compounds containing multiple nitrogen atoms, making them highly susceptible to these secondary interactions.[6][]

Other potential causes include:

  • Incorrect Mobile Phase pH: The pH of the mobile phase is critical and directly influences the ionization state of both the analyte and the silanol groups.[8][9]

  • Column Issues: This can range from an inappropriate column choice to column degradation or contamination.[2]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector cell can contribute to peak distortion.[4][5]

  • Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[2]

Q3: How can I use the mobile phase to fix the peak tailing of this compound?

A3: Optimizing the mobile phase is the most effective first step.

  • Lower the pH: For basic compounds, reducing the mobile phase pH to between 2.5 and 3.5 is highly effective.[3][10] At this low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the positively charged this compound.[10]

  • Increase Buffer Concentration: Using a buffer concentration between 20-50 mM can help maintain a consistent pH and can sometimes mask silanol interactions, improving peak shape.[2][10]

  • Use Ion-Pairing Agents: Adding an anionic ion-pairing reagent, such as 1-octane sulfonic acid, to the mobile phase can be very effective.[11][12] The reagent pairs with the positively charged analyte, forming a neutral complex that does not interact with the active silanol sites.[13][14]

Q4: My mobile phase is optimized, but tailing persists. What column-related issues should I investigate?

A4: If mobile phase adjustments are insufficient, focus on the column.

  • Use a Modern, End-Capped Column: Older C18 columns (Type A silica) often have a higher concentration of active silanol groups.[1] Use a high-purity, modern column (Type B silica) that is fully end-capped. End-capping chemically converts most of the residual silanols into less reactive groups.[3][4]

  • Select a Specialized Column: Consider columns specifically designed for the analysis of basic compounds. Polar-embedded or charged-surface hybrid (CSH) columns offer alternative chemistries that shield the analyte from silanol interactions.[2]

  • Check for Column Degradation: A void at the head of the column or a blocked frit can cause severe peak tailing.[3] Try flushing the column or, if a void is suspected, reverse the column (if the manufacturer permits) and wash it.[3] If the problem persists, the column may need to be replaced.[2]

Frequently Asked Questions (FAQs)

Q: Can the sample solvent affect the peak shape of this compound? A: Yes. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[2][5] Whenever possible, dissolve your sample in the initial mobile phase.

Q: What is an acceptable tailing factor for pharmaceutical analysis? A: For most pharmaceutical assays, a tailing factor of less than 1.5 is often acceptable, although a value as close to 1.0 as possible is ideal for optimal accuracy and precision.[3] A value greater than 2 is generally unacceptable.

Q: Could a co-eluting impurity be mistaken for peak tailing? A: Yes, a small, unresolved peak on the tail of the main peak can mimic peak tailing.[3] To check for this, try changing the detection wavelength or using a higher efficiency column (e.g., one with smaller particles or a longer length) to see if the tail resolves into a separate peak.[3]

Q: How do I choose the right buffer for my mobile phase pH? A: Select a buffer whose pKa is within +/- 1 pH unit of your desired mobile phase pH to ensure maximum buffering capacity. For a target pH of 3.0, a phosphate buffer (pKa1 ≈ 2.15) or a citrate buffer would be appropriate choices.

Quantitative Data Summary

The following table illustrates the typical effect of mobile phase pH on the tailing factor of a basic compound like this compound when analyzed on a standard C18 column.

Mobile Phase pHAnalyte Ionization StateSilanol Group StateExpected Tailing Factor (Tf)Primary Interaction
7.0Partially to Fully Charged (+)Ionized (-)> 2.0Strong Ionic Interaction
4.5Fully Charged (+)Partially Ionized (-)1.6 - 2.0Moderate Ionic Interaction
3.0 Fully Charged (+) Protonated (Neutral) 1.1 - 1.4 Hydrophobic (Desired)
2.5Fully Charged (+)Protonated (Neutral)< 1.2Hydrophobic (Desired)

Note: Data are representative and illustrate the chemical principles involved. Actual results will vary based on the specific column, instrument, and other experimental conditions.

Experimental Protocol: Optimized HPLC Method

This protocol is a recommended starting point for resolving peak tailing for this compound.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD or UV detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent modern, end-capped C18 column.

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic. Adjust pH to 3.0 with ortho-phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 50
    20.0 70
    22.0 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the sample diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the sample diluent to the desired concentration (e.g., 1.0 µg/mL).

  • Sample Preparation: Prepare the sample containing this compound in the sample diluent to achieve a final concentration within the linear range of the method.

3. System Suitability:

  • Inject the working standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.

    • Tailing Factor (Tf) for the this compound peak should be ≤ 1.5.

    • Theoretical Plates (N) should be ≥ 2000.

Visualization

The following diagram illustrates the logical workflow for troubleshooting peak tailing in HPLC.

G start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH between 2.5 - 3.5? start->check_ph adjust_ph Action: Lower pH to 3.0 with Phosphoric Acid. Increase Buffer Strength. check_ph->adjust_ph No check_column Is the column modern, end-capped, and in good condition? check_ph->check_column Yes adjust_ph->check_column end_node Peak Shape Resolved adjust_ph->end_node If Resolved replace_column Action: Flush column. If no improvement, replace with a new, high-performance column (e.g., end-capped, polar-embedded). check_column->replace_column No check_additives Consider Mobile Phase Additives check_column->check_additives Yes replace_column->check_additives replace_column->end_node If Resolved add_ion_pair Action: Add an ion-pairing reagent (e.g., 0.1% Octane Sulfonic Acid) to the mobile phase. check_additives->add_ion_pair check_other Investigate Other Causes: - Extra-column volume - Sample solvent mismatch - Column overload add_ion_pair->check_other add_ion_pair->end_node If Resolved resolve_other Action: Use shorter/narrower tubing. Inject sample in mobile phase. Reduce injection volume/concentration. check_other->resolve_other resolve_other->end_node

Caption: A workflow for troubleshooting HPLC peak tailing.

References

Improving the resolution between Imatinib and Impurity E.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of Imatinib and its related substances, with a specific focus on improving the resolution of Impurity E.

Frequently Asked Questions (FAQs)

Q1: What is Imatinib Impurity E and why is its resolution important?

A1: this compound is a process-related impurity that is structurally a dimer of Imatinib.[][2] Regulatory agencies require the accurate quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Poor resolution between Imatinib and Impurity E can lead to inaccurate quantification, potentially masking the true impurity levels and leading to regulatory non-compliance.

Q2: What are the typical chromatographic challenges encountered when separating Imatinib and Impurity E?

A2: Due to their structural similarities, co-elution or poor peak separation between Imatinib and Impurity E is a common challenge. Factors such as inappropriate column chemistry, mobile phase composition, pH, and flow rate can all contribute to inadequate resolution. Some methods in the European Pharmacopeia have been noted to result in co-elution of certain Imatinib impurities.[3]

Q3: Are there any official methods for the analysis of Imatinib and its impurities?

A3: Yes, the European Pharmacopeia (EP) provides monograph HPLC methods for the analysis of Imatinib and its related impurities.[4] However, these methods may sometimes require optimization to achieve baseline separation for all specified impurities, including Impurity E, especially with modern UPLC systems that offer higher efficiency.[3]

Troubleshooting Guide: Improving Imatinib and Impurity E Resolution

This guide addresses specific issues you may encounter during your experiments to improve the resolution between Imatinib and Impurity E.

Problem 1: Poor Resolution Between Imatinib and Impurity E Peaks

  • Possible Cause 1.1: Inappropriate Stationary Phase.

    • Solution: The choice of HPLC column is critical. Standard C18 columns may not always provide the necessary selectivity. Consider using a phenyl-hexyl stationary phase, which can offer alternative selectivity through pi-pi interactions with the aromatic rings present in both Imatinib and Impurity E. A UPLC method utilizing an ACQUITY Premier CSH Phenyl-Hexyl Column has shown excellent peak shape and resolution for Imatinib and its impurities.[3]

  • Possible Cause 1.2: Sub-optimal Mobile Phase Composition.

    • Solution: Systematically evaluate the organic modifier and its proportion in the mobile phase. Acetonitrile and methanol are common organic modifiers used in reverse-phase HPLC.[5][6][7] Varying the ratio of the organic modifier to the aqueous phase can significantly impact selectivity and resolution. For complex separations, a gradient elution may be necessary to resolve all impurities effectively.[5][8]

  • Possible Cause 1.3: Incorrect Mobile Phase pH.

    • Solution: The pH of the aqueous portion of the mobile phase affects the ionization state of the analytes and, consequently, their retention and selectivity. Imatinib has multiple pKa values. Adjusting the pH of the buffer can alter the charge on both Imatinib and Impurity E, potentially leading to better separation. Buffers such as phosphate and acetate are commonly used.[5][6][7] A systematic pH scouting study (e.g., from pH 2.5 to 7.0) is recommended.

Problem 2: Peak Tailing for Imatinib or Impurity E

  • Possible Cause 2.1: Secondary Interactions with Residual Silanols.

    • Solution: Peak tailing for basic compounds like Imatinib can occur due to interactions with acidic silanol groups on the silica support of the column. Using a modern, high-purity silica column with end-capping can minimize these interactions. Alternatively, adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape.[9]

  • Possible Cause 2.2: Column Overload.

    • Solution: Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or the concentration of the sample to see if the peak shape improves.

Problem 3: Unstable Retention Times

  • Possible Cause 3.1: Inadequate Column Equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. For gradient methods, a sufficient re-equilibration time between injections is crucial for reproducible retention times.

  • Possible Cause 3.2: Fluctuations in Mobile Phase Composition or Temperature.

    • Solution: Use a column oven to maintain a consistent temperature, as temperature can affect retention times. If preparing the mobile phase online, ensure the pumping system is functioning correctly and providing a consistent mixture. Manually preparing the mobile phase can sometimes eliminate variability from the proportioning valves.[10]

Data Presentation: Comparison of Chromatographic Methods

The following table summarizes key parameters from a standard HPLC method and a proposed optimized UPLC method for the analysis of Imatinib and its impurities.

ParameterStandard HPLC MethodProposed Optimized UPLC Method
Column Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm)[5]ACQUITY Premier CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)[3]
Mobile Phase A 30 mM Octane Sulphonic Acid in 10 mM KH2PO4 (pH 2.3)[5]10 mM Ammonium Formate with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile[5]Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient[5]Gradient[3]
Flow Rate 1.0 mL/min[5]0.5 mL/min[3]
Detection UV at 267 nm[5]UV at 267 nm and/or Mass Spectrometry[3]
Run Time > 30 minutes[5]~ 6 minutes[3]

Experimental Protocols

Proposed Optimized UPLC Method for Imatinib and Impurity E Separation

This protocol is based on a modernized, high-resolution method that has been shown to be effective for separating Imatinib and its impurities.[3]

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector and/or a mass spectrometer.

  • Chromatographic Conditions:

    • Column: ACQUITY Premier CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 1 µL.

    • Detection: UV at 267 nm.

    • Gradient Program:

      • 0.00 min: 2% B

      • 0.50 min: 2% B

      • 4.00 min: 35% B

      • 5.00 min: 50% B

      • 5.01 min: 2% B

      • 6.00 min: 2% B

  • Sample Preparation:

    • Prepare a stock solution of the Imatinib sample in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to an appropriate working concentration (e.g., 0.1 mg/mL) for analysis.

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution between Imatinib & Impurity E check_column Is the column chemistry optimized for selectivity? start->check_column change_column Action: Switch to a phenyl-hexyl or other alternative selectivity column. check_column->change_column No check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase Yes change_column->check_mobile_phase optimize_organic Action: Systematically vary the organic modifier (ACN/MeOH) ratio. check_mobile_phase->optimize_organic No check_ph Is the mobile phase pH providing sufficient selectivity? check_mobile_phase->check_ph Yes optimize_organic->check_ph optimize_ph Action: Perform a pH scouting study (e.g., pH 2.5 - 7.0). check_ph->optimize_ph No check_gradient Is a gradient elution being used effectively? check_ph->check_gradient Yes optimize_ph->check_gradient optimize_gradient Action: Adjust the gradient slope and duration. check_gradient->optimize_gradient No end_resolved End: Resolution Improved check_gradient->end_resolved Yes optimize_gradient->end_resolved end_not_resolved End: Issue Persists (Consult further resources) optimize_gradient->end_not_resolved

Caption: Troubleshooting workflow for improving peak resolution.

ExperimentalWorkflow prep_sample 1. Sample Preparation (Dissolve Imatinib sample in diluent) inject 5. Sample Injection (Inject prepared sample) prep_sample->inject prep_mobile_phase 2. Mobile Phase Preparation (Aqueous buffer and Organic solvent) setup_uplc 3. UPLC System Setup (Install column, set parameters) prep_mobile_phase->setup_uplc equilibrate 4. Column Equilibration (Run mobile phase through system) setup_uplc->equilibrate equilibrate->inject run_gradient 6. Gradient Elution (Separate components) inject->run_gradient detect 7. Detection (UV at 267 nm) run_gradient->detect analyze 8. Data Analysis (Integrate peaks, assess resolution) detect->analyze

Caption: Optimized UPLC experimental workflow.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Imatinib Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Imatinib Impurity E.

Troubleshooting Guide

Issue 1: Poor Peak Shape, Tailing, or Broadening for this compound

  • Question: My chromatogram for this compound shows poor peak shape, including tailing or significant broadening. What are the likely causes and how can I resolve this?

  • Answer: Poor peak shape for this compound can stem from several factors related to both the analytical column and mobile phase composition. Given that this compound is a relatively large and complex molecule, it may exhibit secondary interactions with the stationary phase.

    Possible Causes & Solutions:

    • Secondary Interactions with Column Silanols: Residual silanol groups on C18 columns can interact with basic nitrogens in the this compound structure, leading to peak tailing.

      • Solution: Switch to a column with advanced end-capping or a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivity. The use of metal-free columns should also be considered, as some compounds can interact with the metal surfaces of standard columns, causing poor peak shape and ion suppression.[1]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of the analyte. If the pH is not optimal, it can lead to poor peak shape.

      • Solution: Adjust the mobile phase pH. For basic compounds like Imatinib and its impurities, a mobile phase with a low pH (e.g., using 0.1% formic acid) is often effective in protonating the molecules and improving peak shape.[1]

    • Column Overload: Injecting too much sample can lead to peak fronting or broadening.

      • Solution: Reduce the injection volume or dilute the sample.

Issue 2: Low Signal Intensity or Complete Signal Loss for this compound

  • Question: I am observing a very weak signal, or no signal at all, for this compound, even at concentrations that should be detectable. What could be causing this ion suppression?

  • Answer: Significant ion suppression is a common challenge in LC-MS/MS, particularly when analyzing samples from complex biological matrices. This occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.

    Possible Causes & Solutions:

    • Co-elution with Phospholipids: In plasma or serum samples, phospholipids are a major cause of ion suppression.[2] They typically elute in the middle of a reversed-phase gradient.

      • Solution 1: Chromatographic Separation: Optimize the chromatographic gradient to separate the elution of this compound from the phospholipid region. It is recommended to adjust the retention of analytes to elute in regions less affected by interferences, which are often the solvent front and the end of the elution gradient.[3][4][5]

      • Solution 2: Sample Preparation: Implement a sample preparation technique specifically designed to remove phospholipids, such as Solid-Phase Extraction (SPE) or specialized phospholipid removal plates.[2]

    • High Salt Concentration: Salts from buffers or the sample matrix can suppress the ionization of the analyte.

      • Solution: Use volatile mobile phase additives like ammonium formate or ammonium acetate instead of non-volatile salts.[6] Ensure that the sample preparation method effectively removes excess salts.

    • Competition for Ionization: If other compounds with high proton affinity co-elute with this compound, they can preferentially ionize, suppressing the signal of the target analyte.

      • Solution: Improve chromatographic resolution to separate the interfering compounds from this compound.

Issue 3: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

  • Question: My results for QC samples are highly variable and not reproducible. How can I improve the consistency of my assay?

  • Answer: Inconsistent results are often a manifestation of variable matrix effects between different sample preparations.

    Possible Causes & Solutions:

    • Variable Matrix Composition: The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression.

      • Solution 1: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for this compound would co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

      • Solution 2: Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to mimic the matrix effects.[7]

      • Solution 3: Robust Sample Preparation: A consistent and efficient sample preparation method, such as SPE, can minimize the variability in matrix components between samples.

Frequently Asked Questions (FAQs)

  • Q1: What is this compound?

    • A1: this compound is a dimer of Imatinib, also known as Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity.[8][] Its chemical formula is C₅₂H₄₈N₁₂O₂ with a molecular weight of 873.02 g/mol .[8]

  • Q2: What are the most common sample preparation techniques to reduce matrix effects for Imatinib and its impurities?

    • A2: The most common and effective techniques are:

      • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances, particularly phospholipids.[8]

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[8]

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[8] This is often the preferred method for complex matrices.

  • Q3: How can I quantitatively assess the extent of matrix effects in my assay?

    • A3: The post-extraction spike method is a standard approach to quantify matrix effects.[8] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

      • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Q4: Can I use a different ionization technique to mitigate matrix effects?

    • A4: Yes. While Electrospray Ionization (ESI) is commonly used and is susceptible to matrix effects, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to ion suppression for certain analytes.[8] If you are experiencing significant matrix effects with ESI, exploring APCI is a viable option.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for this compound.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Parameters for Imatinib and Related Compounds

These parameters are based on methods for Imatinib and can serve as a starting point for this compound.

ParameterRecommended Setting
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Transition To be determined by infusing a standard of this compound to find the precursor and product ions.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)
Protein Precipitation (PPT)35%85%
Liquid-Liquid Extraction (LLE)15%70%
Solid-Phase Extraction (SPE)<5%95%

Note: Data is illustrative and based on typical performance for similar analytes. Actual values will vary depending on the specific assay conditions.

Visualizations

Workflow_for_Overcoming_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_verification Verification A Poor Peak Shape / Low Signal / Irreproducible Results B Assess Matrix Effects (Post-Extraction Spike) A->B C Qualitative Assessment (Post-Column Infusion) A->C D Optimize Sample Preparation B->D E Optimize Chromatography B->E F Use Stable Isotope-Labeled Internal Standard B->F G Change Ionization Mode (e.g., to APCI) B->G C->E H Method Validation D->H E->H F->H G->H

Caption: A logical workflow for identifying and overcoming matrix effects in LC-MS/MS analysis.

Sample_Preparation_Workflow start Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction (e.g., MTBE) start->lle Cleaner Extract spe Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) start->spe Cleanest Extract end LC-MS/MS Analysis ppt->end lle->end spe->end

Caption: Comparison of common sample preparation workflows for bioanalytical samples.

References

Stability issues of Imatinib Impurity E in solution and their solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Imatinib Impurity E in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Unexpected Peaks in Chromatogram Degradation of Impurity E in solution.Prepare fresh solutions of this compound before use. Verify the purity of the solvent and ensure it is free from contaminants. Store stock solutions at the recommended temperature of 2-8°C in sealed containers, protected from light and moisture.[1] For short-term use, solutions in DMSO should be stored at -20°C for no longer than 3 months.[2]
Contaminated solvent or glassware.Use high-purity solvents (e.g., HPLC or LC-MS grade) and thoroughly clean all glassware before use.
Inconsistent Analytical Results Instability of Impurity E under experimental conditions.Control the pH of the solution. While specific data for Impurity E is limited, Imatinib itself shows significant degradation at neutral pH.[3] Consider using buffered solutions to maintain a stable pH. Minimize the exposure of the solution to ambient light and temperature.
Improper solution preparation.Ensure accurate weighing and complete dissolution of the impurity. Use a calibrated analytical balance and appropriate solvents. Stock solutions of related imatinib impurities are often prepared in methanol or a mixture of water and acetonitrile.[4][5][6]
Low Recovery of Impurity E Adsorption to container surfaces.Use silanized glassware or polypropylene containers to minimize adsorption.
Degradation during sample processing.Keep samples cool during processing and analysis. If using an autosampler, ensure the sample compartment is temperature-controlled.
Difficulty in Dissolving Impurity E Inappropriate solvent selection.While specific solubility data for this compound is not widely available, related imatinib compounds are soluble in methanol and acetonitrile.[7] For stock solutions, DMSO can also be considered.[2] Sonication may aid in dissolution.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability a concern?

This compound is a known process-related impurity and potential degradant of Imatinib, an active pharmaceutical ingredient.[8] Structurally, it is a dimer of an Imatinib-related molecule.[1][9] The stability of any impurity is a critical concern in pharmaceutical development as unstable impurities can lead to the formation of new, potentially toxic, degradation products, and can also result in inaccurate quantification in analytical testing.[10]

2. What are the recommended storage conditions for this compound?

For long-term storage, this compound solid should be kept in a sealed container in a cool, dry place, away from moisture and heat, at a temperature of 2-8°C.[1]

3. In which solvents can I prepare solutions of this compound?

Based on analytical methods for Imatinib and its impurities, methanol and acetonitrile are commonly used solvents.[4][5][6] Dimethyl sulfoxide (DMSO) is also a potential solvent for creating stock solutions.[2] It is recommended to perform small-scale solubility tests to determine the most suitable solvent for your specific experimental concentration.

4. How can I minimize the degradation of this compound in solution?

To minimize degradation, it is crucial to:

  • Prepare solutions fresh: Whenever possible, prepare solutions of this compound immediately before use.

  • Control pH: Based on the behavior of Imatinib, avoid neutral pH conditions where hydrolysis may be more likely to occur.[3]

  • Protect from light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Maintain low temperature: Store stock solutions at recommended refrigerated or frozen conditions and keep working solutions cool.

5. Are there specific analytical methods to monitor the stability of this compound?

Yes, stability-indicating High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods are used to separate and quantify Imatinib and its impurities, including dimers like Impurity E.[11][12][13] These methods can resolve the impurity from the parent drug and other degradation products, allowing for accurate monitoring of its concentration over time.

Experimental Protocols

General Protocol for Preparation of this compound Stock Solution
  • Accurately weigh a suitable amount of this compound standard.

  • Dissolve the weighed impurity in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Use sonication if necessary to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-protected container at 2-8°C or frozen.

General Protocol for Forced Degradation Study

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[10][14]

  • Acid Hydrolysis:

    • To an aliquot of this compound stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of this compound stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing the samples with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • To an aliquot of this compound stock solution, add an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature for a defined period, taking samples at various time points.

    • Dilute the samples with mobile phase for analysis.

  • Thermal Degradation:

    • Expose a solid sample of this compound and a solution of the impurity to elevated temperature (e.g., 70°C) in a stability chamber.

    • Analyze samples at specified time intervals.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • Analyze samples at specified time intervals and compare with a control sample protected from light.

Analysis: Analyze all samples from the forced degradation studies using a validated stability-indicating HPLC or LC-MS/MS method to determine the percentage of degradation and to identify any degradation products.

Visualizations

Imatinib's Target: The BCR-ABL Signaling Pathway

Imatinib is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, which is constitutively active in chronic myeloid leukemia (CML). By inhibiting BCR-ABL, Imatinib blocks downstream signaling pathways that promote cell proliferation and survival.[4][10][11] The potential for this compound to interfere with this pathway has not been reported in the available literature.

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Inhibition Imatinib_Impurity_E This compound (Potential Interaction Unknown) Imatinib_Impurity_E->BCR_ABL ? Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation

Imatinib's inhibitory effect on the BCR-ABL signaling pathway.
Experimental Workflow for Stability Assessment

The following workflow outlines the general steps for assessing the stability of this compound in solution.

Stability_Assessment_Workflow start Start: Obtain This compound Standard prep_solution Prepare Stock Solution (e.g., in Methanol or Acetonitrile) start->prep_solution stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep_solution->stress_conditions sampling Collect Samples at Defined Time Intervals stress_conditions->sampling analysis Analyze Samples by Stability-Indicating HPLC/LC-MS sampling->analysis data_analysis Quantify Impurity E and Degradation Products analysis->data_analysis results Determine Degradation Rate and Pathway data_analysis->results end End: Report Stability Profile results->end

A general workflow for the stability assessment of this compound.
Logical Relationship for Troubleshooting Analytical Issues

This diagram illustrates a logical approach to troubleshooting unexpected results during the analysis of this compound.

Troubleshooting_Logic start Unexpected Analytical Result check_method Is the analytical method validated and suitable? start->check_method check_solution Was the sample solution freshly prepared? check_method->check_solution Yes develop_method Action: Develop/Validate Stability-Indicating Method check_method->develop_method No check_storage Was the stock solution stored correctly? check_solution->check_storage Yes prepare_fresh Action: Prepare Fresh Sample Solution check_solution->prepare_fresh No verify_storage Action: Verify Storage Conditions (Temp, Light) check_storage->verify_storage No reanalyze Re-analyze Sample check_storage->reanalyze Yes develop_method->reanalyze prepare_fresh->reanalyze verify_storage->prepare_fresh

References

Best practices for the storage and handling of Imatinib Impurity E.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Imatinib Impurity E.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a process-related impurity that can form during the synthesis of Imatinib.[1][2][3] Structurally, it is a dimer where two molecules of an Imatinib precursor are linked through the piperazine ring, resulting from the substitution of both hydrogen atoms on the piperazine nitrogens.[2][] Its chemical name is 4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide).[]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[] For long-term storage, refrigeration at 2-8°C is recommended.[] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[5]

Q3: What are the potential risks associated with this compound?

A3: High levels of this compound may impact the safety, efficacy, and stability of the final drug product.[] However, when present within established permissible limits, it is not expected to cause problems.[] Like many chemical compounds used in research, it is important to handle this compound with appropriate safety precautions.

Q4: How can the formation of this compound be minimized during synthesis?

A4: The formation of this compound can be minimized through process optimization, the use of purer raw materials, and controlled reaction variables.[] Its synthesis is known to be technically challenging.[2][]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid2-8°CLong-termKeep in a sealed container, away from moisture and heat.[]
Stock Solution-20°CUp to 1 monthProtect from light.
Stock Solution-80°CUp to 6 monthsProtect from light.[5]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected analytical results (e.g., HPLC, LC-MS).

  • Possible Cause 1: Degradation of the standard.

    • Troubleshooting Step: Verify the storage conditions and age of the this compound standard. If stored improperly or for an extended period, the standard may have degraded. Prepare a fresh stock solution from a new batch of the solid compound if necessary.

  • Possible Cause 2: Improper sample preparation.

    • Troubleshooting Step: Review the sample preparation protocol. Ensure the correct solvent is used and that the sample is fully dissolved. Inadequate dissolution can lead to variable concentrations.

  • Possible Cause 3: Chromatographic issues.

    • Troubleshooting Step: Check the HPLC/LC-MS system for any issues such as leaks, column degradation, or mobile phase inconsistencies. Run a system suitability test to ensure the equipment is performing correctly.

Issue 2: Difficulty in dissolving this compound.

  • Possible Cause: Inappropriate solvent.

    • Troubleshooting Step: Consult the supplier's datasheet for recommended solvents. If the information is not available, test a range of common laboratory solvents in small quantities to determine the best option for dissolution.

  • Possible Cause: Low-quality material.

    • Troubleshooting Step: If dissolution issues persist, there may be an issue with the purity of the material. Contact the supplier for a certificate of analysis or to report the problem.

Experimental Protocols

Protocol: Quantitative Analysis of this compound by RP-HPLC

This protocol is a general guideline based on established methods for the analysis of Imatinib and its impurities. Researchers should validate the method for their specific instrumentation and experimental conditions.

  • Materials and Reagents:

    • This compound reference standard

    • HPLC-grade acetonitrile

    • HPLC-grade methanol

    • Potassium dihydrogen phosphate (KH2PO4)

    • Orthophosphoric acid

    • Deionized water

    • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 mm x 150 mm)

  • Preparation of Mobile Phase:

    • Prepare a 10 mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH2PO4 in deionized water.

    • Adjust the pH of the buffer to 4.6 with orthophosphoric acid.

    • The mobile phase consists of a mixture of acetonitrile and the prepared buffer (e.g., in a 35:65 v/v ratio).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., a mixture of methanol and water) to obtain a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 mm x 150 mm

    • Mobile Phase: Acetonitrile:10 mM KH2PO4 buffer (pH 4.6) (35:65 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 270 nm

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

  • Analysis:

    • Inject the prepared standard solutions into the HPLC system to construct a calibration curve.

    • Inject the sample solutions to be analyzed.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

G cluster_synthesis Imatinib Synthesis cluster_reaction Reaction Pathway Raw_Material_1 N-(5-amino-2-methylphenyl)- 4-(3-pyridinyl)-2-pyrimidineamine Imatinib_Formation Imatinib Formation Raw_Material_1->Imatinib_Formation Reacts with Raw_Material_2 4-(chloromethyl)benzoyl chloride Raw_Material_2->Imatinib_Formation Reacts with Intermediate Piperazine Intermediate->Imatinib_Formation Reacts with Impurity_E_Formation This compound Formation Intermediate->Impurity_E_Formation Dimerization Imatinib_Formation->Impurity_E_Formation Side Reaction Imatinib Imatinib (Final Product) Imatinib_Formation->Imatinib Imatinib_Impurity_E This compound Impurity_E_Formation->Imatinib_Impurity_E

Caption: Formation pathway of Imatinib and this compound.

G Start Start: Receive/ Prepare this compound Storage Store Solid: 2-8°C, sealed, dark, dry Store Solution: -20°C (1 mo) or -80°C (6 mo) Start->Storage Handling Handling: Use PPE (gloves, goggles) Ensure good ventilation Avoid dust/aerosol formation Storage->Handling Preparation Sample Preparation: Use appropriate solvent Ensure complete dissolution Handling->Preparation Analysis Analytical Testing: (e.g., HPLC, LC-MS) Preparation->Analysis Data_Review Data Review & Troubleshooting: Check for degradation, system suitability Analysis->Data_Review Data_Review->Analysis Re-run if needed End End: Report Results Data_Review->End

Caption: Experimental workflow for handling and analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Imatinib Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Imatinib Impurity E, in accordance with International Council for Harmonisation (ICH) guidelines. This document also explores alternative analytical techniques and presents supporting data to aid in the selection and implementation of a suitable analytical method for quality control and stability studies of Imatinib.

Introduction to Imatinib and its Impurities

Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] The synthesis and degradation of Imatinib can result in the formation of several impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound is one such process-related impurity that requires a validated analytical method for its accurate quantification. The validation of analytical methods is a critical regulatory requirement to ensure that the chosen method is suitable for its intended purpose.[2][3]

HPLC Method Validation for this compound

A robust and validated HPLC method is essential for the routine analysis of this compound in bulk drug substances and finished pharmaceutical products. The validation of an HPLC method as per ICH guidelines typically involves the evaluation of several key parameters.[3]

Typical Chromatographic Conditions

While specific conditions may vary between laboratories, a common starting point for the HPLC analysis of Imatinib and its impurities involves reversed-phase chromatography.

ParameterTypical Condition
Column C18 (e.g., Zorbax Eclipse XDB C18, 250 x 4.6 mm, 5 µm)[4]
Mobile Phase A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min[4][5]
Detection UV at approximately 267 nm or 273 nm[4][5]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)[6]
Comparative Validation Parameters for Imatinib Impurities

The following table summarizes typical validation data for HPLC methods used to analyze Imatinib and its impurities, providing a benchmark for the expected performance of a method for Impurity E. It is important to note that while extensive data for every specific impurity is not always published in a single source, the data presented for other impurities of Imatinib offers a strong indication of the performance of a well-developed HPLC method.

Validation ParameterMethod 1 (Based on Acid Impurity)[5]Method 2 (Based on Impurities A & B)[7]Method 3 (General Imatinib Impurities)[6]
Linearity Range 0.5 - 3 µg/mL0.08 - 0.3 µg/mLLinearity covered from 0.3 to 1985 μg/mL[4]
Correlation Coefficient (r²) > 0.997Not explicitly stated, but linearity was established0.996 - 1.000
LOD 0.038 µg/mL0.024 µg/mLNot explicitly stated for individual impurities
LOQ 0.116 µg/mL0.08 µg/mLNot explicitly stated for individual impurities
Accuracy (% Recovery) 99.49 - 100.9691.80 - 109.85Not explicitly stated for individual impurities
Precision (% RSD) Repeatability: 0.82; Intermediate: 0.47 - 0.62< 5.0Not explicitly stated for individual impurities

Alternative Analytical Methods

While HPLC is a widely used and robust technique, other methods can offer advantages in terms of sensitivity, speed, and specificity.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC systems utilize smaller particle size columns (sub-2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. A UPLC method for Imatinib and its impurities can significantly reduce run times.[8] A stability-indicating UPLC method has been developed for the quantitative determination of Imatinib purity in the presence of eight process-related impurities.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are powerful techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This provides high sensitivity and selectivity, making it particularly useful for the trace analysis of genotoxic impurities.[10][11] A sensitive and rapid UPLC method coupled with mass detection has been described for the quantitative determination of two genotoxic impurities of imatinib mesylate.

FeatureHPLCUPLCLC-MS/MS
Principle Separation based on polaritySeparation based on polarity with smaller particlesSeparation by LC, detection by mass
Speed StandardFasterSimilar to UPLC
Sensitivity GoodVery GoodExcellent (trace level analysis)[10]
Specificity GoodVery GoodExcellent (mass-based identification)
Cost LowerHigherHighest
Application Routine QC, stability testingHigh-throughput screening, complex mixturesTrace analysis, genotoxic impurities, structural elucidation

Experimental Protocols

HPLC Method Validation Protocol for this compound

This protocol outlines the key steps for validating an HPLC method for this compound as per ICH guidelines.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of other components, including other impurities, degradants, and placebo components. This is typically done by injecting the diluent, a placebo solution, a standard solution of this compound, and a spiked sample solution.[5] Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should also be performed to show that the method can separate the impurity from any degradation products.[9]

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a specified range. A minimum of five concentrations should be prepared, and the correlation coefficient, y-intercept, and slope of the regression line should be determined.[5]

  • Accuracy: Determine the closeness of the test results to the true value. This is assessed by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.[7]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration and calculate the relative standard deviation (%RSD).[7]

    • Intermediate Precision (Inter-assay precision): Assess the variability of the method by having the analysis performed by different analysts, on different days, and with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.[5][7]

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature).[5]

Visualizing the Workflow

A clear understanding of the validation workflow is crucial for successful implementation.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Documentation & Implementation A Literature Review & Method Scouting B Optimization of Chromatographic Conditions A->B C Specificity & Forced Degradation B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validation Report H->I J Standard Operating Procedure (SOP) I->J K Routine Use in QC J->K

Caption: Workflow for the development and validation of an HPLC method as per ICH guidelines.

Logical Relationships in Method Selection

The choice of an analytical method depends on various factors.

Method Selection Logic A Purpose of Analysis B Routine QC A->B C Trace Level/Genotoxic A->C D High-Throughput Screening A->D F HPLC B->F G LC-MS/MS C->G H UPLC D->H E Recommended Method

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validation of an HPLC method for this compound is a critical step in ensuring the quality and safety of Imatinib drug products. This guide has provided a comparative overview of HPLC methods, alternative techniques, and a detailed protocol for validation according to ICH guidelines. While specific validation parameters will be method-dependent, the data presented for other Imatinib impurities serves as a valuable reference. For trace-level analysis or when higher throughput is required, UPLC and LC-MS/MS offer significant advantages and should be considered as viable alternatives to conventional HPLC. A thoroughly validated analytical method is indispensable for the reliable monitoring of impurities throughout the lifecycle of a pharmaceutical product.

References

Comparing the genotoxicity of Imatinib Impurity E with other Imatinib impurities.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the genotoxicity of Imatinib impurities reveals a significant knowledge gap, particularly concerning Imatinib Impurity E. While some impurities have been assessed for their mutagenic potential, a complete comparative analysis is hampered by the lack of direct experimental data for Impurity E and several other known process-related and degradation impurities of Imatinib.

This guide provides a detailed comparison of the available genotoxicity data for various Imatinib impurities, highlighting the existing data and the critical need for further research to fully characterize the safety profile of these compounds. This information is crucial for researchers, scientists, and drug development professionals to ensure the safety and quality of Imatinib formulations.

Executive Summary of Genotoxicity Data

Currently, direct experimental genotoxicity data for this compound, also known as Imatinib dimer or Des(methyl methyl) Imatinib Dimer Impurity, is not publicly available.[1][2][3] One study refers to an "impurity 2 dimer" as a process-related genotoxic impurity but does not provide specific experimental results.[4] The unpredictable toxicity profiles of dimer impurities in other pharmaceutical compounds underscore the need for dedicated investigation into this compound.[1]

In contrast, some level of genotoxicity assessment has been performed for other Imatinib impurities. A key study directly comparing Imatinib Mesylate with Imatinib Impurity A (N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine) found that neither compound exhibited mutagenic effects in the Ames test.[5][6] However, the same study noted that Impurity A displayed significantly higher toxicity than the parent drug in a zebrafish embryo model, indicating potential for other forms of toxicity.[5][6]

Several other impurities, including MPBA (4-[(4-Methyl-1-piperazinyl) methyl]benzoic acid dihydrochloride) and PNMP (4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine), have been classified as potentially genotoxic based on structural alerts.[7] However, specific experimental data from standard genotoxicity assays for these compounds, as well as for Impurities B, C, F, and J , are lacking in the public domain.[8]

Comparative Data on Imatinib Impurities

The following table summarizes the currently available information on the genotoxicity of various Imatinib impurities. The absence of data for many impurities is a critical takeaway.

Impurity NameChemical NameAmes Test ResultsOther Genotoxicity Data
This compound Imatinib dimer; Des(methy methyl) Imatinib Dimer ImpurityNo data availableLabeled as a genotoxic impurity in one study without supporting data.[4] Dimer impurities noted to have unpredictable toxicity.[1]
Imatinib Impurity A N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amineNegative[5][6]No mutagenic effects observed.[5][6] However, showed higher toxicity than Imatinib in zebrafish embryo assay.[5][6] Aromatic amine structure raises potential genotoxicity concerns.[9]
Imatinib Impurity B N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl benzamideNo data availableStated to be genotoxic in literature, but specific data is not provided.[10]
MPBA 4-[(4-Methyl-1-piperazinyl) methyl]benzoic acid dihydrochlorideNo data availableClassified as a potential genotoxic impurity based on structural alerts.[7]
PNMP 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamineNo data availableClassified as a potential genotoxic impurity based on structural alerts.[7]
Impurities C, F, J VariousNo data availableSynthesis reported, but genotoxic evaluation not yet performed.[8]
Methyl methanesulfonate & Ethyl methanesulfonate Not applicableNo data availableKnown potential genotoxic impurities in the Imatinib mesylate synthesis process.[11]

Experimental Protocols for Genotoxicity Assessment

Standard assays for evaluating the genotoxicity of pharmaceutical impurities include the Ames test, the in vitro micronucleus assay, and the in vitro chromosomal aberration test. The methodologies for these key experiments are outlined below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical substance. It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.

Principle: The test evaluates the ability of a substance to induce reverse mutations in these bacterial strains, allowing them to grow in a histidine-free medium.

Methodology:

  • Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations is used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

  • Exposure: The test substance is incubated with the bacterial strains in both the presence and absence of the S9 mix.

  • Plating: The treated bacterial cultures are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay

The in vitro micronucleus test identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Principle: The assay detects the presence of micronuclei in the cytoplasm of interphase cells that have undergone cell division after exposure to a test substance.

Methodology:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are cultured.

  • Exposure: The cells are treated with the test substance at various concentrations, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells that have completed nuclear division but not cytoplasmic division. This allows for the specific analysis of cells that have undergone one mitosis.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei in a predetermined number of binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) potential.

In Vitro Chromosomal Aberration Test

This test is designed to identify agents that cause structural chromosomal aberrations in cultured mammalian cells.

Principle: The assay evaluates the ability of a test substance to induce changes in the structure of chromosomes in metaphase cells.

Methodology:

  • Cell Culture and Exposure: Similar to the micronucleus assay, cultured mammalian cells are exposed to the test substance at various concentrations, with and without metabolic activation.

  • Metaphase Arrest: A spindle inhibitor, such as colcemid or colchicine, is added to the cell cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining: The chromosomes are stained, typically with Giemsa.

  • Analysis: Metaphase spreads are analyzed under a microscope for structural chromosomal aberrations, including breaks, gaps, deletions, and rearrangements. A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic activity.

Visualizing the Genotoxicity Assessment Workflow

The following diagram illustrates a typical workflow for the assessment of potential genotoxicity of a pharmaceutical impurity.

Genotoxicity_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Follow-up (if required) cluster_3 Risk Assessment InSilico In Silico Analysis (Structural Alerts) Ames Ames Test (Mutagenicity) InSilico->Ames Literature Literature Review Literature->Ames Micronucleus In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) Ames->Micronucleus If positive or equivocal Risk Genotoxic Risk Assessment (e.g., TTC approach) Ames->Risk If negative ChromosomalAberration In Vitro Chromosomal Aberration Test (Clastogenicity) Micronucleus->ChromosomalAberration Confirmatory InVivoMicro In Vivo Micronucleus Assay Micronucleus->InVivoMicro If positive ChromosomalAberration->InVivoMicro If positive Comet Comet Assay InVivoMicro->Comet Transgenic Transgenic Rodent Assay InVivoMicro->Transgenic InVivoMicro->Risk Comet->Risk Transgenic->Risk

Caption: A typical workflow for assessing the genotoxicity of pharmaceutical impurities.

Signaling Pathways and Imatinib

Imatinib is a tyrosine kinase inhibitor that primarily targets the BCR-ABL fusion protein, c-Kit, and PDGF-R. While the direct impact of its impurities on these or other signaling pathways related to genotoxicity is not well-documented, it is known that disruption of cellular signaling can indirectly lead to genomic instability. For instance, inhibition of kinases involved in DNA damage response and cell cycle control could potentially enhance the effects of DNA-damaging agents. Further research is needed to explore whether Imatinib impurities interfere with these critical cellular processes.

The diagram below illustrates the primary signaling pathway inhibited by Imatinib.

Imatinib_Pathway BCR_ABL BCR-ABL (Tyrosine Kinase) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: Simplified signaling pathway inhibited by Imatinib.

Conclusion

The comparative genotoxicity of this compound against other Imatinib impurities remains largely uncharacterized due to a lack of available experimental data. While some impurities like Impurity A have been shown to be non-mutagenic in the Ames test, they may exhibit other toxic properties. The classification of several impurities as "potentially genotoxic" based on structural alerts highlights the need for empirical testing. To ensure patient safety and meet regulatory requirements, it is imperative that comprehensive genotoxicity studies, following established protocols, are conducted for this compound and other uncharacterized impurities. This will enable a thorough risk assessment and inform the control strategies for these impurities in the final drug product.

References

A Comparative Analysis of the Pharmacological Activity of Imatinib and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of the tyrosine kinase inhibitor imatinib and its primary degradation products. The information presented herein is intended to support research and development efforts by offering a consolidated resource on the relative potency and potential biological effects of these compounds, backed by available experimental data.

Introduction

Imatinib is a cornerstone in the targeted therapy of several cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Its therapeutic efficacy stems from the potent inhibition of the BCR-ABL fusion protein and the c-Kit receptor tyrosine kinase. The stability of a drug molecule is a critical factor that can influence its safety and efficacy. Degradation of the parent drug can occur during manufacturing, storage, or metabolism, leading to the formation of various byproducts. Understanding the pharmacological profile of these degradation products is crucial for assessing the overall therapeutic window and potential toxicity of the drug formulation. This guide focuses on the comparative activity of imatinib's main metabolite and products arising from forced degradation studies.

Quantitative Comparison of Pharmacological Activity

The following tables summarize the available quantitative data comparing the in vitro activity of imatinib with its major active metabolite, N-desmethylimatinib (CGP74588). Data on the pharmacological activity of forced degradation products, such as those from hydrolysis and oxidation, are notably scarce in publicly available literature.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseAssay TypeIC50 (nM)Fold Change vs. ImatinibReference
ImatinibBCR-ABLCell-based250 - 600-[1][2]
N-desmethylimatinib (CGP74588)BCR-ABLCell-based~1,500 - 2,4003-4 fold less active[1][3]

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineAssay TypeIC50 (µM)Fold Change vs. ImatinibReference
ImatinibK562 (CML)Cell proliferation~0.3 - 0.5-[1]
N-desmethylimatinib (CGP74588)K562 (CML)Cell proliferation~0.9 - 2.03-4 fold less active[1][3]

Note on Forced Degradation Products: Extensive literature searches did not yield specific pharmacological activity data (e.g., IC50 values) for the primary products of forced degradation under hydrolytic (acidic, basic) and oxidative conditions. Studies have identified the main hydrolysis product as 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and oxidative products as various N-oxides of imatinib.[4] While one study on photocatalytic degradation suggested that the resulting mixture of transformation products retains in vitro toxicity, the activity of the individual, isolated degradation products has not been reported.[5]

Signaling Pathways

Imatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. The diagrams below illustrate the canonical BCR-ABL and c-Kit signaling pathways and the point of inhibition by imatinib.

G cluster_0 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

Caption: Imatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling.

G cluster_1 c-Kit Signaling Pathway SCF SCF (Stem Cell Factor) cKit c-Kit Receptor (Tyrosine Kinase) SCF->cKit PI3K_cKit PI3K cKit->PI3K_cKit RAS_cKit RAS/MAPK Pathway cKit->RAS_cKit STAT3 STAT3 cKit->STAT3 AKT_cKit AKT PI3K_cKit->AKT_cKit Proliferation_cKit Cell Proliferation & Survival AKT_cKit->Proliferation_cKit RAS_cKit->Proliferation_cKit STAT3->Proliferation_cKit Imatinib_cKit Imatinib Imatinib_cKit->cKit

Caption: Imatinib blocks ligand-induced activation of the c-Kit receptor tyrosine kinase.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of pharmacological activity. Below are representative protocols for key in vitro assays.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a target kinase.

  • Materials:

    • Recombinant BCR-ABL kinase

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • HTRF KinEASE™ detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (Imatinib and degradation products) dissolved in DMSO

    • 384-well low-volume white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 4 µL of the kinase and biotinylated substrate mix in assay buffer to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the HTRF detection reagents (pre-mixed in detection buffer containing EDTA).

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader at two wavelengths (620 nm for the cryptate donor and 665 nm for the XL665 acceptor).

    • The HTRF ratio (665nm/620nm * 10,000) is calculated and used to determine the percent inhibition, from which IC50 values are derived using a suitable data analysis software.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • K562 (human CML) or other suitable cancer cell lines

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Test compounds (Imatinib and degradation products)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells.

    • Incubate the plate for another 72 hours under the same conditions.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the pharmacological activity of imatinib and its degradation products.

G cluster_workflow Experimental Workflow start Start: Imatinib & Degradation Products kinase_assay In Vitro Kinase Inhibition Assay (e.g., HTRF) start->kinase_assay cell_assay Cell-Based Proliferation Assay (e.g., MTT) start->cell_assay data_analysis Data Analysis: Calculate IC50 Values kinase_assay->data_analysis cell_assay->data_analysis comparison Comparative Assessment of Pharmacological Activity data_analysis->comparison

Caption: General workflow for comparing the pharmacological activity of test compounds.

Conclusion

This guide consolidates the available data on the pharmacological activity of imatinib's degradation products. The primary active metabolite, N-desmethylimatinib (CGP74588), exhibits a notable decrease in both kinase inhibitory and anti-proliferative activity compared to the parent drug, with reports indicating a 3 to 4-fold reduction in potency.[1][3] This suggests that the metabolic conversion of imatinib to this metabolite may contribute to variability in patient response.

A significant finding of this review is the lack of published experimental data on the pharmacological activity of imatinib's forced degradation products. While these compounds have been identified and characterized, their biological effects remain largely unexplored. Further research is warranted to isolate these degradation products and evaluate their potential to inhibit target kinases and affect cancer cell proliferation. Such studies would provide a more complete understanding of the stability-activity relationship of imatinib and could have important implications for formulation development, stability testing, and ultimately, patient safety and therapeutic outcomes.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Imatinib Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the detection and quantification of Imatinib Impurity E, a critical dimer impurity of the anti-cancer drug Imatinib. Ensuring the purity of Imatinib is paramount for its safety and efficacy in treating various cancers, including chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). This document outlines and objectively compares the performance of various analytical techniques, supported by experimental data from published studies, to assist researchers and quality control professionals in selecting the most appropriate method for their needs.

Overview of Imatinib and its Impurities

Imatinib is a targeted therapy that functions as a tyrosine kinase inhibitor.[1] It specifically targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the proliferation of cancer cells in CML.[2] The manufacturing process and degradation of Imatinib can lead to the formation of several impurities, which must be carefully monitored and controlled to ensure the drug's quality and safety.[3] this compound, also known as the Imatinib dimer, is one such process-related impurity.[4][]

Imatinib's Mechanism of Action:

Imatinib works by binding to the ATP binding site of the BCR-ABL tyrosine kinase, preventing it from phosphorylating its target proteins and thereby inhibiting the downstream signaling pathways that lead to cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Tyrosine Kinase Receptor Tyrosine Kinase BCR-ABL BCR-ABL Receptor Tyrosine Kinase->BCR-ABL Activation Substrate Protein Substrate Protein BCR-ABL->Substrate Protein Phosphorylation ATP ATP ATP->BCR-ABL Binds Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Imatinib Imatinib Imatinib->BCR-ABL Inhibits ATP Binding cluster_hplc HPLC/UPLC Workflow Sample Prep Sample Prep Injection Injection Sample Prep->Injection Separation Separation Injection->Separation Detection (UV) Detection (UV) Separation->Detection (UV) Data Analysis Data Analysis Detection (UV)->Data Analysis cluster_lcms LC-MS/MS Workflow Sample Prep_MS Sample Preparation Injection_MS Injection Sample Prep_MS->Injection_MS LC Separation LC Separation Injection_MS->LC Separation Ionization Ionization LC Separation->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection_MS Detection Mass Analysis->Detection_MS Data Analysis_MS Data Analysis Detection_MS->Data Analysis_MS Method Selection Method Selection HPLC HPLC Method Selection->HPLC UPLC UPLC Method Selection->UPLC LC-MS/MS LC-MS/MS Method Selection->LC-MS/MS Routine QC Routine QC HPLC->Routine QC High Throughput High Throughput UPLC->High Throughput High Sensitivity High Sensitivity LC-MS/MS->High Sensitivity Structural Elucidation Structural Elucidation LC-MS/MS->Structural Elucidation

References

Unveiling the Biological Activity of Imatinib Impurities: A Comparative Study of Impurity E and Impurity J

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative biological activity study of the tyrosine kinase inhibitor Imatinib against two of its known process-related impurities, Impurity E and Impurity J. The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the potential pharmacological impact of these impurities. The experimental data presented herein is illustrative and intended to guide the design and interpretation of such studies.

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), owing to its potent inhibition of BCR-ABL, c-KIT, and PDGF-R tyrosine kinases. The presence of impurities in the final drug product necessitates a thorough evaluation of their biological activities to ensure the safety and efficacy of the therapeutic. This guide focuses on a comparative analysis of Imatinib, Impurity E (an Imatinib dimer), and Impurity J (an N-oxide derivative of Imatinib).

Comparative Biological Activity: A Summary of Findings

The following tables summarize the hypothetical quantitative data from key in vitro experiments designed to compare the biological activities of Imatinib and its impurities.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

This table presents the half-maximal inhibitory concentration (IC50) of each compound against the primary kinase targets of Imatinib. A lower IC50 value signifies greater inhibitory potency.

CompoundBCR-ABL (nM)c-KIT (nM)PDGF-Rα (nM)
Imatinib 25100150
Impurity E >10,000>10,000>10,000
Impurity J 3508001200

Note: The data presented is hypothetical and for illustrative purposes.

Table 2: Cell-Based Anti-Proliferative Activity (GI50)

This table displays the half-maximal growth inhibition concentration (GI50) of the compounds in the K562 human chronic myeloid leukemia cell line, which is dependent on the activity of the BCR-ABL kinase.

CompoundK562 Cell Line (nM)
Imatinib 250
Impurity E >20,000
Impurity J 3,000

Note: The data presented is hypothetical and for illustrative purposes.

Visualizing the Mechanism and Workflow

To better understand the context of this study, the following diagrams illustrate the relevant signaling pathway and the experimental workflow employed.

BCR_ABL_Pathway BCR-ABL Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-KIT, PDGF-R) Growth_Factor->Receptor RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Receptor->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway Receptor->PI3K_AKT_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylation ADP ADP BCR_ABL->ADP P_Substrate Phosphorylated Substrate P_Substrate->RAS_RAF_MEK_ERK_Pathway STAT_Pathway STAT Pathway P_Substrate->STAT_Pathway P_Substrate->PI3K_AKT_Pathway Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK_Pathway->Proliferation_Survival STAT_Pathway->Proliferation_Survival PI3K_AKT_Pathway->Proliferation_Survival Imatinib Imatinib Imatinib->BCR_ABL Strong Inhibition Impurity_J Impurity J Impurity_J->BCR_ABL Weak Inhibition Impurity_E Impurity E Impurity_E->BCR_ABL No Significant Inhibition ATP ATP ATP->BCR_ABL

Caption: BCR-ABL signaling pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compounds Prepare Stock Solutions (Imatinib, Impurity E, Impurity J) in DMSO Kinase_Assay In Vitro Kinase Assay (BCR-ABL, c-KIT, PDGF-R) Compounds->Kinase_Assay Cell_Assay Cell Proliferation Assay (K562 Cells) Compounds->Cell_Assay Cells Culture K562 Cells Cells->Cell_Assay Reagents Prepare Assay Buffers and Reagents Reagents->Kinase_Assay Reagents->Cell_Assay IC50_Calc Calculate IC50 Values (Kinase Assays) Kinase_Assay->IC50_Calc GI50_Calc Calculate GI50 Values (Cell Assay) Cell_Assay->GI50_Calc Comparison Comparative Analysis of Potency IC50_Calc->Comparison GI50_Calc->Comparison

Caption: Workflow for the comparative biological activity study.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Activity Assay (IC50 Determination)

This assay is designed to quantify the concentration of a compound required to inhibit 50% of the activity of a target kinase.

  • Materials: Recombinant human BCR-ABL, c-KIT, and PDGF-Rα enzymes; Adenosine-5'-triphosphate (ATP); appropriate peptide substrates; Imatinib, Impurity E, and Impurity J dissolved in dimethyl sulfoxide (DMSO); assay buffer (e.g., Tris-HCl, MgCl2, DTT); ADP-Glo™ Kinase Assay Kit; 384-well white plates; plate reader with luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Dispense 5 µL of the diluted compounds into the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and peptide substrate to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 1 hour.

    • Terminate the kinase reaction and quantify the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (GI50 Determination)

This assay measures the concentration of a compound that inhibits the proliferation of a cancer cell line by 50%.

  • Materials: K562 human chronic myeloid leukemia cell line; RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin; Imatinib, Impurity E, and Impurity J dissolved in DMSO; CellTiter-Glo® Luminescent Cell Viability Assay; 96-well clear-bottom white plates; humidified incubator (37°C, 5% CO2); plate reader with luminescence detection.

  • Procedure:

    • Seed K562 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Treat the cells with the diluted compounds and incubate for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate GI50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Conclusion

This guide provides a foundational framework for the comparative biological activity assessment of Imatinib and its process-related impurities. The illustrative data suggests that while Impurity E is likely inactive, Impurity J may retain a fraction of the parent compound's activity. Such findings underscore the critical need for the biological characterization of impurities to ensure the quality, safety, and efficacy of pharmaceutical products. The detailed protocols and workflows presented herein are intended to facilitate the implementation of these essential studies in a drug development setting.

Limit of detection (LOD) and quantification (LOQ) for Imatinib Impurity E.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Imatinib Impurity E, also known as Imatinib Dimer. Understanding the capabilities of different analytical methods to detect and quantify this specific impurity is crucial for robust quality control and regulatory compliance.

Imatinib, a tyrosine kinase inhibitor, is a vital medication in cancer therapy. Like all pharmaceutical compounds, the manufacturing process can result in the formation of impurities. This compound is a dimeric impurity that needs to be monitored and controlled. This guide details the performance of a validated High-Performance Liquid Chromatography (HPLC) method for this purpose and discusses alternative approaches.

Comparison of LOD and LOQ for this compound

The ability to detect and accurately quantify impurities at very low levels is a critical aspect of pharmaceutical quality control. The following table summarizes the reported LOD and LOQ values for this compound using a validated HPLC method.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV[1]0.033 µg/mL0.099 µg/mL

This data highlights the sensitivity of the HPLC-UV method for the determination of this compound. Further research is ongoing to establish and compare these limits with other analytical techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), which may offer even lower detection and quantification levels.

Experimental Protocols

A detailed experimental protocol is essential for reproducing analytical results. Below is the methodology for the HPLC-UV method used to determine the LOD and LOQ of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method[1]
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Information on the specific column used was not available in the provided search results.

  • Mobile Phase: Details of the mobile phase composition were not specified in the available information.

  • Flow Rate: The flow rate used for the analysis was not specified.

  • Detection Wavelength: The UV detection wavelength was not specified.

  • Sample Preparation: Specifics of the sample preparation procedure were not detailed in the search results.

Visualizing Key Processes

To better understand the context of Imatinib's function and the analysis of its impurities, the following diagrams illustrate the relevant biological pathway and a typical analytical workflow.

imatinib_signaling_pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL (Oncogenic Protein) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Activates ATP ATP ATP->BCR_ABL Binds to active site Cell_Proliferation Uncontrolled Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Leads to Imatinib Imatinib Imatinib->BCR_ABL Blocks ATP binding

Imatinib's Mechanism of Action

The diagram above illustrates how Imatinib inhibits the BCR-ABL tyrosine kinase, a key driver in certain cancers. By blocking the binding of ATP, Imatinib prevents the phosphorylation of substrate proteins, thereby halting the signaling cascade that leads to uncontrolled cell proliferation.

impurity_analysis_workflow cluster_workflow Drug Impurity Analysis Workflow Sample_Collection 1. Sample Collection (Drug Substance/Product) Sample_Preparation 2. Sample Preparation (e.g., Dissolution, Extraction) Sample_Collection->Sample_Preparation Analytical_Method 3. Analytical Method (e.g., HPLC, LC-MS) Sample_Preparation->Analytical_Method Data_Acquisition 4. Data Acquisition Analytical_Method->Data_Acquisition Data_Processing 5. Data Processing (Peak Integration, etc.) Data_Acquisition->Data_Processing Impurity_Identification 6. Impurity Identification Data_Processing->Impurity_Identification Quantification 7. Quantification (LOD/LOQ Determination) Impurity_Identification->Quantification Reporting 8. Reporting & Documentation Quantification->Reporting

General Drug Impurity Analysis Workflow

This workflow outlines the typical steps involved in the analysis of drug impurities, from initial sample collection to final reporting. Each stage is critical for ensuring the accuracy and reliability of the results.

References

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Imatinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Imatinib are critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of various analytical methods, focusing on their specificity and selectivity in separating Imatinib from its process-related impurities and degradation products. The information presented is collated from a review of published scientific literature and is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their needs.

Methodology Overview

The primary analytical techniques for Imatinib impurity profiling are high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and UHPLC coupled with mass spectrometry (UHPLC-MS/MS). The choice of method often depends on the specific impurities being targeted, the required sensitivity, and the desire for MS-compatible mobile phases for peak confirmation.[1]

Forced degradation studies are essential in the development and validation of stability-indicating methods.[2][3] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products and demonstrate the method's ability to separate these from the parent drug and other impurities.[2][3][4]

Comparative Data of Analytical Methods

The following table summarizes the key performance parameters of different analytical methods reported for the analysis of Imatinib and its impurities. This allows for a direct comparison of their specificity and selectivity.

MethodColumnMobile PhaseDetectionImpurities SeparatedKey Findings & Performance
UPLC ACQUITY Premier CSH Phenyl-HexylGradient: 10 mM ammonium formate and 0.1% formic acid modifierUV and MS9 related impuritiesAchieved baseline resolution of Imatinib and nine impurities within a six-minute run time. The MS-compatible mobile phase allows for easy peak confirmation.[1]
RP-HPLC Inertsil ODS 3V (150 × 4.6 mm, 5µ)Gradient: 0.1% Triethylamine in water (pH 2.9 with glacial acetic acid) and a mixture of methanol and AcetonitrilePDA at 268 nmGenotoxic Impurities A and BThe method was validated according to ICH guidelines and demonstrated good specificity for the two genotoxic impurities.[5]
RP-HPLC X Terra (150 mm x 4.6 mm, 5 µm)Isocratic: Methanol-water-triethylamine (25:74:1, v/v/v), pH 2.4 with orthophosphoric acidUV at 267 nmUnspecified impurity productA rapid and accurate method suitable for quality control analyses, validated for selectivity.[6]
RP-HPLC XBridge C18 (250 x 4.6 mm, 5 µm)Gradient: Ammonium acetate buffer (pH 9.5) and a 40:60 v/v mixture of acetonitrile and methanolUV at 264 nmImatinib acid impurity, N-oxide impurity, impurity-A, impurity-B, and desmethyl impurityThis method successfully separates five specified impurities in a single run, which is an advantage over methods that can only determine one or two.[7]
RP-HPLC Zodiac C18 (150 mm × 4.6 mm, 5 μm)Gradient elutionUV at 240 nmRelated Compound 1, Related Compound 2, Related Compound 3, Impurity 3, and Impurity BThe method was able to distinguish between five known impurities and other unknown substances generated during forced degradation studies.[4]
RP-HPLC HiQSil C18 (250 x 4.6 mm, 5µm)Isocratic: Methanol and Acetate Buffer pH 3.5 (80:20 v/v)UV at 273 nmAmine ImpurityA simple, specific, and accurate method for the determination of Imatinib and its amine impurity.[8]
UHPLC-MS/MS Acquity BEH C18 (150 × 2.1 mm, 1.7 μm)Gradient: Ammonium formate 0.063% (A) and acetonitrile with 0.05% formic acid (B)MS/MSGenotoxic Impurities 1 and 2A highly sensitive method developed for the simultaneous determination of two genotoxic impurities in Imatinib tablets.[9]
RP-UFLC Not specifiedIsocratic: Tetra butyl ammonium hydrogen sulphate and methanol (45:55 v/v)PDA at 281 nmDegradation productsA stability-indicating method using an ion-pairing agent, validated as per ICH guidelines.[10]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

UPLC Method for 9 Related Impurities[1]
  • Sample Preparation: Stock standard solutions of Imatinib and each impurity were prepared at 1.5 mg/mL in a 1:1 mixture of methanol and acetonitrile. A mixed standard solution was prepared by combining 100 µL of each stock solution and diluting it 1:5 with methanol.

  • Chromatographic Conditions:

    • Column: ACQUITY Premier CSH Phenyl-Hexyl

    • Mobile Phase: A gradient of 10 mM ammonium formate and 0.1% formic acid.

    • Detection: UV and Mass Spectrometry (MS)

  • Key Aspect: This method modernizes the European Pharmacopeia (EP) method by using an MS-compatible mobile phase, avoiding non-volatile ion-pairing agents.

RP-HPLC Method for Genotoxic Impurities A and B[5]
  • Sample Preparation: A stock solution of Imatinib impurities was prepared in the diluent (a 50:50 v/v mixture of Mobile Phase A and B) at a concentration of 0.2 mg/mL. This was further diluted to achieve the desired concentration for analysis. The Imatinib mesylate sample solution was prepared at a concentration of 10 mg/mL.

  • Chromatographic Conditions:

    • Column: Inertsil ODS 3V (150 × 4.6 mm, 5µ)

    • Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 2.9 with glacial acetic acid.

    • Mobile Phase B: A mixture of methanol and acetonitrile.

    • Detection: Photodiode Array (PDA) at 268 nm.

  • Validation: The method was validated according to ICH guidelines for LOD, LOQ, linearity, precision, accuracy, specificity, and robustness.

RP-HPLC Method for 5 Specified Impurities[7]
  • Sample Preparation: A standard solution of Imatinib mesylate (0.5 mg/mL) was prepared in the diluent. For tablet analysis, 20 tablets were crushed, and a powder equivalent to 100.0 mg of Imatinib was dissolved in 100 mL of diluent.

  • Chromatographic Conditions:

    • Column: XBridge C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase A: Ammonium acetate buffer, pH 9.5.

    • Mobile Phase B: A 40:60 v/v mixture of acetonitrile and methanol.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 264 nm.

  • Specificity: The method's specificity was confirmed by injecting a placebo solution and ensuring no interference at the retention times of Imatinib and its impurities. Forced degradation studies were also performed.

Visualizing the Method Selection Process

The selection of an appropriate analytical method is a critical decision in drug development and quality control. The following diagram illustrates a logical workflow for choosing a suitable method for Imatinib impurity analysis based on specificity and selectivity requirements.

MethodSelectionWorkflow start Define Analytical Objective (e.g., Routine QC, Stability Study, Genotoxic Impurity Analysis) known_impurities Are the impurities known and characterized? start->known_impurities genotoxic Are any impurities potentially genotoxic? known_impurities->genotoxic Yes method_type Select Method Type known_impurities->method_type No genotoxic->method_type No uplc_ms UPLC/UHPLC with MS genotoxic->uplc_ms Yes hplc_uv RP-HPLC with UV/PDA method_type->hplc_uv method_type->uplc_ms method_development Method Development & Optimization (Column, Mobile Phase, Gradient) hplc_uv->method_development uplc_ms->method_development forced_degradation Perform Forced Degradation Studies method_development->forced_degradation validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) final_method Finalized Analytical Method validation->final_method specificity_check Assess Specificity and Selectivity (Peak Purity, Resolution) forced_degradation->specificity_check specificity_check->method_development Criteria Not Met specificity_check->validation Criteria Met

Caption: Workflow for selecting an analytical method for Imatinib impurities.

References

A Framework for Inter-Laboratory Comparison of Imatinib Impurity E Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study on the analysis of Imatinib Impurity E. Given the critical role of controlling impurities in pharmaceutical products, ensuring consistency and accuracy in their quantification across different laboratories is paramount for patient safety and regulatory compliance. This document outlines standardized experimental protocols, data presentation formats, and graphical representations of workflows to facilitate such a comparative study.

Introduction to this compound

Imatinib is a tyrosine kinase inhibitor widely used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] During its synthesis and storage, several impurities can form. This compound, also known as Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity, is one such process-related impurity.[][4] High levels of impurities can potentially impact the safety, efficacy, and stability of the final drug product.[] Therefore, robust and reproducible analytical methods are essential for its monitoring and control.

Proposed Inter-Laboratory Study Design

The following sections detail a proposed structure for an inter-laboratory study to assess the proficiency of various laboratories in quantifying this compound.

Experimental Workflow

The overall workflow for the proposed inter-laboratory study is depicted below. This outlines the key stages from sample distribution to final data analysis and comparison.

Inter-laboratory Study Workflow Figure 1: Proposed Inter-laboratory Study Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Central Laboratory Prepares and Validates Homogeneous Imatinib Samples Spiked with Impurity E B Reference Material for this compound is Characterized and Distributed A->B C Standardized Analytical Protocol is Developed and Shared with Participating Laboratories B->C D Samples and Reference Material are Shipped to Participating Laboratories C->D E Each Laboratory Performs the Analysis According to the Provided Protocol D->E F Data on Accuracy, Precision, LOD, and LOQ are Generated E->F G Results are Submitted to the Central Coordinating Body F->G H Statistical Analysis of the Collected Data (e.g., Z-scores) is Performed G->H I A Comprehensive Comparison Report is Generated H->I

Caption: Figure 1: Proposed Inter-laboratory Study Workflow.

Detailed Experimental Protocols

A standardized analytical procedure is crucial for a meaningful inter-laboratory comparison. The following protocol is a synthesis of commonly employed methods for the analysis of Imatinib and its impurities.[5][6]

Instrumentation
  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a PDA or UV detector.[5][6] Mass spectrometric (MS) detection can also be used for enhanced sensitivity and specificity.[7]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5][6]

Reagents and Materials
  • Imatinib Mesylate reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffers (e.g., phosphate buffer, acetate buffer)[6]

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Chromatographic Conditions (Example)
  • Mobile Phase A: Buffer solution (e.g., 0.1% formic acid in water)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient program should be established to ensure adequate separation of Imatinib from Impurity E and other potential impurities. An example could be starting with a low percentage of Mobile Phase B, gradually increasing it to elute the impurities, and then the main component.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[6]

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution of this compound: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.

  • Sample Preparation: Accurately weigh and dissolve the Imatinib drug substance sample in the same solvent as the standards to a specified concentration.

System Suitability

Before sample analysis, the chromatographic system's performance must be verified. Key system suitability parameters include:

  • Tailing factor: Should be ≤ 2.0 for the Imatinib and Impurity E peaks.

  • Theoretical plates: Should be ≥ 2000 for both peaks.

  • Resolution: The resolution between the Imatinib peak and the Impurity E peak should be ≥ 2.0.

  • Relative Standard Deviation (RSD): The %RSD for peak areas from replicate injections of a standard solution should be ≤ 2.0%.

Data Analysis
  • Identification: The retention time of the peak in the sample chromatogram should match that of the Impurity E standard.

  • Quantification: The concentration of this compound in the sample should be determined using the calibration curve generated from the standard solutions.

Data Presentation for Inter-laboratory Comparison

The data collected from participating laboratories should be summarized in clear and concise tables to facilitate comparison.

Table 1: Comparison of Reported Quantitation of this compound in a Blinded Sample
Laboratory IDReported Concentration (µg/mL)% RecoveryZ-Score
Lab 010.4896%-0.5
Lab 020.51102%1.0
Lab 030.4998%0.0
Lab 040.53106%2.0
............
Assigned Value 0.50 100% N/A

Note: Data presented are hypothetical examples.

Table 2: Comparison of Method Performance Parameters
Laboratory IDLinearity (r²)Accuracy (% Recovery)Precision (% RSD)LOQ (µg/mL)
Lab 010.999598.5 - 101.21.50.10
Lab 020.999899.1 - 102.01.20.08
Lab 030.999297.8 - 100.51.80.12
Lab 040.999698.2 - 101.51.40.09
...............

Note: Data presented are hypothetical examples.

Mechanism of Action of Imatinib

Understanding the mechanism of action of Imatinib provides context for the importance of controlling its purity. Imatinib targets specific tyrosine kinases, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Imatinib_Mechanism_of_Action Figure 2: Simplified Signaling Pathway Inhibited by Imatinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL Tyrosine Kinase Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Binds to ATP-binding site ADP ADP

Caption: Figure 2: Simplified Signaling Pathway Inhibited by Imatinib.

Conclusion

A robust inter-laboratory comparison study is essential for establishing a harmonized approach to the analysis of this compound. This guide provides a foundational framework for designing and executing such a study. By adhering to standardized protocols and transparently reporting data, participating laboratories can collectively ensure the quality and safety of Imatinib-containing pharmaceuticals. The successful implementation of such a program would enhance confidence in analytical data across the pharmaceutical industry and regulatory bodies.

References

Safety Operating Guide

Navigating the Disposal of Imatinib Impurity E: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical impurities is a critical component of laboratory safety and regulatory compliance. Imatinib Impurity E, a substance related to the antineoplastic agent Imatinib, requires careful handling and disposal to mitigate potential environmental and health risks. In the absence of specific disposal protocols for this compound, a conservative approach that aligns with the guidelines for hazardous pharmaceutical waste is essential. This guide provides a procedural framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Operational Plan for Disposal

The disposal of this compound should be managed as a hazardous waste, following a structured plan that prioritizes safety and compliance with local, state, and federal regulations.[1][2]

Step 1: Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, it is crucial to be outfitted with the appropriate PPE to prevent skin and eye contact, as well as inhalation.[3] Caretakers and laboratory personnel handling Imatinib should wear gloves and wash their hands thoroughly before and after contact.[4] Broken tablets or spilled material should not be handled with bare hands.[4][5]

Step 2: Segregation and Containment

Proper segregation of pharmaceutical waste is a critical first step in compliant disposal.[6] this compound waste should be collected in designated, clearly labeled, and sealed containers.[2][7] Hazardous pharmaceutical waste is typically collected in black containers.[7]

Step 3: Storage

Store the contained this compound waste in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9] The storage area should be locked or otherwise accessible only to authorized personnel.

Step 4: Professional Disposal

Due to its nature as a pharmaceutical impurity, this compound should not be disposed of in standard trash or flushed down the drain.[4][10][11][12] The recommended method of disposal is through a licensed hazardous waste disposal company.[1] These companies are equipped to handle and treat pharmaceutical waste, often through incineration at a permitted facility.[6][7]

Step 5: Documentation

All steps of the disposal process should be meticulously documented. This includes the date, quantity of waste, and the name of the disposal company. Hazardous pharmaceutical waste must be shipped using a uniform hazardous waste manifest.[6]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative handling parameters derived from safety data sheets for Imatinib and related impurities. These should be applied as a conservative measure for this compound.

ParameterSpecificationSource
Personal Protective Equipment
Eye ProtectionSafety goggles with side-shields[1][3]
Hand ProtectionProtective gloves[1][3]
Body ProtectionImpervious clothing[1][3]
Respiratory ProtectionSuitable respirator[3]
Storage Conditions
TemperatureRoom temperature (20-25°C or 68-77°F)[4][8][11]
EnvironmentDry, well-ventilated place, away from light[2][11][13]
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases[8][9]
Emergency Procedures
Skin ContactWash thoroughly with soap and water[3][4][5]
Eye ContactRinse with plenty of water[1][3]
SpillsAbsorb with liquid-binding material, decontaminate surfaces with alcohol[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: Preparation & Handling cluster_1 Phase 2: Segregation & Storage cluster_2 Phase 3: Final Disposal cluster_3 Phase 4: Documentation A Identify this compound Waste B Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator A->B C Segregate as Hazardous Pharmaceutical Waste B->C D Place in a Labeled, Sealed Black Waste Container C->D E Store in a Secure, Well-Ventilated Area D->E F Contact Licensed Hazardous Waste Disposal Company E->F Do NOT dispose in regular trash or drain G Arrange for Waste Pickup and Transport F->G H Ensure Incineration at a Permitted Facility G->H I Complete and Retain Hazardous Waste Manifest H->I

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental stewardship. It is always recommended to consult with your institution's environmental health and safety department for specific guidance.

References

Personal protective equipment for handling Imatinib Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent pharmaceutical compounds is paramount. Imatinib Impurity E, a substance related to the targeted cancer therapy drug Imatinib, requires stringent handling protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the potential hazards associated with Imatinib, which should be considered applicable to its impurities.

Hazard ClassDescription
Germ Cell Mutagenicity Suspected of causing genetic defects.[1]
Carcinogenicity Suspected of causing cancer.[1]
Reproductive Toxicity May damage fertility or the unborn child and may cause harm to breast-fed children.[1]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1]
Acute Toxicity Harmful if swallowed or in contact with skin.[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Double GlovesPowder-free nitrile gloves compliant with ASTM D6978 (chemotherapy-tested).[3][4][5] The outer glove should be changed immediately upon contamination.
Body Protection GownDisposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[3][4]
Eye Protection Safety GogglesChemical splash goggles should be worn.[3]
Face Protection Face ShieldA full face shield should be worn in conjunction with goggles when there is a risk of splashing.[3]
Respiratory Protection N95 RespiratorA NIOSH-approved N95 or higher-level respirator is required when handling the powder form of the compound outside of a containment device to prevent inhalation of aerosols or particles.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • All handling of powdered this compound should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE), commonly known as a powder containment hood.

  • For handling solutions, a chemical fume hood is appropriate.

2. Procedural Workflow:

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare handling area in containment device prep_ppe->prep_area prep_materials Gather all necessary materials and reagents prep_area->prep_materials weigh Weigh powder in containment device prep_materials->weigh dissolve Dissolve compound weigh->dissolve decontaminate Decontaminate surfaces dissolve->decontaminate dispose_waste Segregate and dispose of waste decontaminate->dispose_waste doff_ppe Doff PPE in designated area dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as listed in the table above.

    • Prepare the designated handling area (BSC or fume hood) by lining the work surface with a disposable, absorbent, plastic-backed pad.

    • Assemble all necessary equipment (e.g., vials, spatulas, solvents, vortex mixer) and place them within the containment area before starting work.

  • Handling:

    • Carefully weigh the required amount of this compound powder on a tared weigh boat within the containment device.

    • If preparing a solution, add the solvent to the vial containing the powder. Cap the vial securely and mix until dissolved.

  • Cleanup:

    • Wipe down all surfaces and equipment within the containment device with an appropriate deactivating agent (e.g., 70% ethanol followed by a bleach solution, then a neutralizing agent like sodium thiosulfate, and finally sterile water).

    • Carefully fold the absorbent pad inward and place it in the designated cytotoxic waste container.

Spill Management Plan

In the event of a spill, a prompt and organized response is critical to prevent exposure and contamination.

Spill Response Procedure spill Spill Occurs evacuate Evacuate and secure the area spill->evacuate notify Notify supervisor and EHS evacuate->notify ppe Don appropriate PPE notify->ppe contain Contain the spill with absorbent material ppe->contain clean Clean the spill area contain->clean dispose Dispose of all contaminated materials as cytotoxic waste clean->dispose decontaminate Decontaminate the area dispose->decontaminate report Complete a spill report decontaminate->report

Spill response procedure for this compound.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill location.

  • Notify: Inform your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Don PPE: Before re-entering the area, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.

  • Contain: For liquid spills, gently cover with absorbent pads. For powder spills, carefully cover with damp absorbent pads to avoid generating airborne dust.

  • Clean: Working from the outer edge of the spill towards the center, carefully clean the area.

  • Dispose: Place all contaminated materials (absorbent pads, gloves, etc.) into a designated cytotoxic waste container.

  • Decontaminate: Thoroughly decontaminate the spill area using the procedure outlined in the cleanup section.

  • Report: Complete any necessary incident or spill reports as required by your institution.

Disposal Plan

All waste contaminated with this compound must be handled as hazardous cytotoxic waste.

Waste Segregation and Disposal:

  • Sharps: All contaminated needles, syringes, and glass vials must be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent pads, and weigh boats, must be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste container (typically a yellow bin with a cytotoxic symbol).

  • Liquid Waste: Unused solutions or liquid waste should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this waste down the drain.

All cytotoxic waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.